molecular formula C7H16ClNO B3431267 trans-4-Aminocyclohexanemethanol hydrochloride CAS No. 89854-95-5

trans-4-Aminocyclohexanemethanol hydrochloride

Cat. No.: B3431267
CAS No.: 89854-95-5
M. Wt: 165.66 g/mol
InChI Key: NSHKTFVRDSRTFN-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanemethanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 165.0920418 g/mol and the complexity rating of the compound is 77. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKTFVRDSRTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933936
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-95-5, 1504-49-0
Record name Cyclohexanemethanol, 4-amino-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=89854-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1504-49-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
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Foundational & Exploratory

An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans configuration.[1] This unique structural arrangement imparts a combination of properties that make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its high solubility in water and moderate lipophilicity render it suitable for a variety of biological applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 1504-49-0[1][2]
Molecular Formula C7H16ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 178 °C[3]
Solubility Highly soluble in water. Soluble in methanol.[1][4]
Storage Room temperature, in an inert atmosphere.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving multiple steps of reduction, protection, and deprotection. A common and effective method starts from 4-aminobenzoic ester, as detailed in the following multi-step synthesis.[5]

Synthetic Pathway Overview

Synthesis_Pathway A 4-Aminobenzoic Ester B Catalytic Hydrogenation A->B H2, Catalyst C Phthaloyl Formylation B->C Phthalic Anhydride D Isomerization C->D Base E Hydrazinolysis D->E Hydrazine F Amino Protection E->F Protecting Group G Ester Group Reduction F->G Reducing Agent H Amino Deprotection G->H Deprotection I Hydrogen Chloride Salification H->I HCl J trans-4-Aminocyclohexanemethanol Hydrochloride I->J

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis starting from ethyl trans-4-aminocyclohexanecarboxylate, which is a downstream intermediate from the pathway described above.[4]

Step 1: Reduction of the Ester

  • Suspend ethyl trans-4-aminocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in THF to the cooled suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess reducing agent by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the precipitation of aluminum salts.

  • Filter the mixture through a pad of celite, and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude trans-4-Aminocyclohexanemethanol as a white solid.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude trans-4-Aminocyclohexanemethanol in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, trans-4-Aminocyclohexanemethanol, in DMSO-d6 is expected to show the following characteristic signals[4]:

  • A doublet for the two protons of the -CH2OH group.

  • A multiplet for the proton attached to the carbon bearing the amino group.

  • A series of multiplets for the cyclohexane ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related compound, trans-4-Aminocyclohexanol, the spectrum shows distinct signals for the carbon atoms of the cyclohexane ring and the carbon attached to the hydroxyl group.[6] By analogy, the ¹³C NMR spectrum of trans-4-Aminocyclohexanemethanol would exhibit signals for the seven carbon atoms in its structure.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • Bands in the region of 2850-2950 cm⁻¹ due to C-H stretching of the cyclohexane ring.

  • A band around 1050 cm⁻¹ for the C-O stretching vibration.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile intermediate in several areas of chemical research and drug development.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key building block for the synthesis of various biologically active molecules.[1] Its cyclohexane scaffold is a common motif in many pharmaceutical agents. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening. For instance, it is a crucial intermediate in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[7]

Organic Synthesis

In organic synthesis, the amino and hydroxyl groups can be selectively reacted to introduce new functionalities. The amino group can act as a nucleophile in substitution reactions or be converted into amides, while the hydroxyl group can undergo esterification or etherification.[1] This allows for the construction of more complex molecular architectures.

Materials Science

The ability of trans-4-Aminocyclohexanemethanol to form hydrogen bonds through its amino and hydroxyl groups makes it a candidate for the development of novel materials with specific properties, such as self-assembling systems.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its well-defined chemical properties and multiple synthetic routes make it an accessible building block for the creation of complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Google Patents.
  • SpectraBase. trans-4-Aminocyclohexanol HCl - Optional[ATR-IR] - Spectrum. [Link]

  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • NIH - National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. [Link]

  • CP Lab Safety. This compound, min 97%, 10 grams. [Link]

  • NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]

  • ResearchGate. FTIR spectra - L -proline, (b) trans-4-hydroxy. [Link]

Sources

An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0), a critical bifunctional building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple data recitation to explore the causality behind its synthetic utility, focusing on its principal application in the industrial production of Ambroxol hydrochloride and its broader potential in drug discovery.

Core Molecular Profile and Physicochemical Attributes

This compound is the salt form of (trans-4-Aminocyclohexyl)methanol. Its structure features a cyclohexane ring with two functional groups—an amine and a hydroxymethyl group—in a trans configuration. This specific stereochemistry is paramount, as it dictates the spatial orientation of subsequent molecular additions, directly influencing the pharmacological efficacy of the final active pharmaceutical ingredient (API). The hydrochloride salt form is preferred in many applications due to its enhanced stability and high solubility in aqueous and polar protic solvents, which simplifies handling and reaction setup.[1][2]

PropertyValueSource(s)
CAS Number 1504-49-0[3]
Molecular Formula C₇H₁₆ClNO[1][]
Molecular Weight 165.66 g/mol [1][]
IUPAC Name (4-aminocyclohexyl)methanol;hydrochloride[]
Appearance White to off-white or yellow solid/crystalline powder[5]
Purity Typically ≥97%[3]
Solubility High solubility in water[1]
Storage Room temperature, in a dry, well-ventilated place[3]

Strategic Synthesis and Industrial Application: The Ambroxol Case Study

The primary industrial application of this compound is as a cornerstone intermediate in the synthesis of Ambroxol, a potent mucolytic agent.[1][6] The most efficient and widely adopted manufacturing route is the direct reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (the free base form of the topic compound).[1]

Mechanism of Action: Reductive Amination

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, favored over direct alkylation which often suffers from over-alkylation and low yields.[7][8] The process occurs in two distinct, sequential mechanistic steps that are typically performed in a one-pot reaction:

  • Imine Formation: The primary amine of trans-4-aminocyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. This step is often catalyzed by weak acid.[7]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a reducing agent, forming the final secondary amine.[7][8]

Reductive_Amination cluster_reactants Reactants cluster_process Mechanism cluster_product Product R1 trans-4-Aminocyclohexanol (Nucleophile) P1 Nucleophilic Attack R1->P1 + R2 2-Amino-3,5-dibromobenzaldehyde (Electrophile) R2->P1 P2 Dehydration (-H₂O) P1->P2 Forms Hemiaminal I1 Schiff Base (Imine) Intermediate P2->I1 P3 Hydride Reduction (e.g., NaBH(OAc)₃) I1->P3 Product Ambroxol Base P3->Product

Caption: Mechanism of Reductive Amination for Ambroxol Synthesis.

Validated Experimental Protocol: Synthesis of Ambroxol Hydrochloride

This protocol details the reductive amination pathway, which is valued for its high efficiency and operational simplicity, making it ideal for industrial-scale production.[1]

Materials:

  • trans-4-Aminocyclohexanol (free base)

  • 2-amino-3,5-dibromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Lithium perchlorate (LiClO₄) - Optional catalyst

  • 1,2-Dichloroethane (DCE) - Solvent

  • Dichloromethane (DCM) - Extraction Solvent

  • Acetone - Precipitation Solvent

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction flask, charge 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, and 100 mL of 1,2-dichloroethane. If catalysis is desired to expedite the reaction, 0.8 mmol of LiClO₄ can be added.[1]

  • Reductive Agent Addition: To the stirred mixture, add 22 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Scientist's Insight: NaBH(OAc)₃ is a preferred reducing agent for this process. It is a mild and selective hydride donor that efficiently reduces the imine intermediate without significantly reducing the starting aldehyde.[8] This selectivity is crucial for preventing side reactions and maximizing yield, forming a self-validating system where the desired reaction is kinetically favored.

  • Reaction Execution: Stir the reaction mixture at ambient room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1 v/v). The reaction is typically complete within 1.5 to 5 hours.[1]

  • Workup and Extraction: Upon completion, pour the reaction solution into 100 mL of ice water to quench any unreacted reducing agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with 100 mL of dichloromethane to isolate the organic phase containing the Ambroxol free base.[1]

  • Isolation of Ambroxol Base: Remove the organic solvent from the collected phase via rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol base.[1]

  • Salification (Hydrochloride Formation): Dissolve the crude Ambroxol base in 100 mL of acetone. While stirring vigorously, add concentrated hydrochloric acid dropwise. A light yellow precipitate of Ambroxol hydrochloride will form.[1]

  • Purification: Collect the precipitate by suction filtration. Wash the filter cake twice with 10 mL of ice-cold ethanol to remove residual impurities. Dry the product under vacuum to yield the final, purified Ambroxol hydrochloride.

Synthesis_Workflow A 1. Charge Reactants - trans-4-Aminocyclohexanol - Aldehyde - Solvent (DCE) B 2. Add Reducing Agent - NaBH(OAc)₃ A->B C 3. Reaction at RT (Monitor by TLC) B->C D 4. Aqueous Quench (Ice Water) C->D E 5. Liquid-Liquid Extraction (DCM) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Dissolve in Acetone F->G H 8. Salification (Add conc. HCl) G->H I 9. Filtration & Washing (Cold Ethanol) H->I J 10. Drying (Vacuum Oven) I->J K Final Product Ambroxol HCl J->K

Caption: Industrial Synthesis Workflow for Ambroxol HCl.

Broader Applications in Drug Discovery

While its role in Ambroxol synthesis is its most prominent application, the structural features of this compound make it a versatile scaffold in medicinal chemistry.

  • Novel Scaffolds: The amine and hydroxyl groups provide two points for chemical modification, allowing for the synthesis of diverse libraries of compounds.[2] The rigid cyclohexane core serves as a non-aromatic spacer that can orient functional groups in specific vectors for optimal interaction with biological targets like enzymes or receptors.[1]

  • Asymmetric Catalysis: The presence of a chiral center and functional handles (amine and hydroxyl groups) makes this molecule a candidate for development into chiral ligands for asymmetric catalysis, a critical technology for producing enantiomerically pure drugs.[2]

  • Bioconjugation: The amine group can be used as a reactive handle for conjugation to larger biomolecules, such as in the development of linkers for Antibody-Drug Conjugates (ADCs), although specific, widespread use in this area is not yet extensively documented in peer-reviewed literature.[]

Analytical Characterization: Ensuring Stereochemical Integrity

The biological activity of molecules derived from this intermediate is critically dependent on the trans stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for confirming the isomeric purity of the starting material. The key distinguishing feature between the cis and trans isomers lies in the coupling constants and chemical shifts of the protons at C-1 (bearing the -CH₂OH) and C-4 (bearing the -NH₂).

In the thermodynamically stable chair conformation of the trans isomer, both substituents are in equatorial positions, meaning the C1-H and C4-H protons are axial. This results in large axial-axial (Jₐₐ) coupling constants. Conversely, in the cis isomer, one substituent is axial and the other is equatorial, leading to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings.

NMR Featuretrans-4-Aminocyclohexanolcis-4-AminocyclohexanolRationale for Distinction
¹H NMR: H-1 Chemical Shift (ppm in D₂O) ~3.58 (multiplet)~3.96 (multiplet)The axial H-1 in the trans isomer is more shielded and appears at a higher field (lower ppm) than the equatorial H-1 in the cis isomer.
¹H NMR: H-4 Chemical Shift (ppm in D₂O) ~2.65 (multiplet)~3.20 (multiplet)Similar to H-1, the axial H-4 proton of the trans isomer is shielded relative to the equatorial H-4 proton of the cis isomer.
¹H NMR: Coupling Constant (J) Large Jₐₐ coupling (10-13 Hz) for H-1 and H-4Smaller Jₐₑ and Jₑₑ couplings (2-5 Hz)The observation of large coupling constants for the methine protons is a definitive indicator of the trans configuration.

(Data adapted from Benchchem. For a detailed protocol on NMR sample preparation, please refer to the cited source)[9]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is essential.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (compliant with EN166), and a lab coat. If dust formation is likely, use a NIOSH/MSHA-approved respirator.[6][10]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[6][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[]

This comprehensive guide serves as a foundational resource for the effective application of this compound. By understanding its chemical properties, reaction mechanisms, and analytical validation, researchers and developers can confidently leverage this key intermediate in the synthesis of life-saving pharmaceuticals.

References

  • Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.
  • Trans-4-Aminocyclohexanol: Key Intermediate for Ambroxol Synthesis. Pharmaffiliates. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A Process For The Preparation Of Ambroxol. Quick Company. [Link]

  • Preparation method of ambroxol hydrochloride.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • This compound cas no.1504-49-0. Coolpharm Ltd. [Link]

  • This compound, min 97%, 10 grams. CP Lab Safety. [Link]

Sources

trans-4-Aminocyclohexanemethanol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride

Abstract

trans-4-Aminocyclohexanemethanol is a pivotal bifunctional molecule serving as a key building block in the synthesis of various pharmaceuticals, most notably the mucolytic agent Ambroxol. The therapeutic efficacy of its derivatives is often contingent on the specific stereochemistry of the cyclohexane ring, with the trans isomer being the desired configuration. Achieving high stereoselectivity for the trans isomer presents a significant challenge in chemical synthesis. This guide provides a comprehensive overview of the primary synthetic pathways for producing this compound, intended for researchers, chemists, and professionals in drug development. We will explore established industrial methods centered on catalytic hydrogenation of aromatic precursors and contrast them with modern chemoenzymatic strategies that offer superior stereocontrol. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, detailed process optimization, and robust purification techniques required to obtain the high-purity hydrochloride salt suitable for pharmaceutical applications.

Introduction: The Significance of Stereochemistry

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. In disubstituted cyclohexanes like 4-Aminocyclohexanemethanol, the two functional groups—the amino and the hydroxymethyl groups—can be oriented either on the same side of the ring (cis) or on opposite sides (trans). The trans isomer, where both substituents can occupy equatorial positions, is thermodynamically more stable than the cis isomer, where one group is forced into a higher-energy axial position. This stereochemical distinction is critical as the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets. Consequently, developing synthetic routes that selectively yield the trans isomer is of paramount importance for industrial and pharmaceutical applications.

Core Synthetic Strategies

The synthesis of this compound predominantly originates from readily available aromatic compounds. The primary challenge lies in controlling the stereochemistry during the reduction of the benzene ring.

Pathway A: Direct Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

The most industrially viable route involves the direct catalytic hydrogenation of a 4-aminobenzoic acid ester, typically Methyl 4-aminobenzoate.[1] This method is advantageous due to the low cost of the starting material. The reaction simultaneously reduces the aromatic ring to a cyclohexane ring and the ester group to a primary alcohol.

Mechanism and Stereoselectivity: The stereochemical outcome of the hydrogenation is heavily influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[2]

  • Catalyst Choice: The selection of the metal catalyst is the most critical factor in directing the stereoselectivity.

    • Ruthenium (Ru) , often on a carbon support (Ru/C), is highly effective for this transformation. Under basic conditions (e.g., aqueous NaOH), Ruthenium catalysts can achieve a high trans product ratio of over 75%.[3][4]

    • Palladium (Pd) on carbon (Pd/C) also tends to favor the formation of the thermodynamically more stable trans isomer, often yielding a trans/cis ratio of 3:1 to 4:1.[2]

    • Rhodium (Rh) catalysts, in contrast, may favor the formation of the cis isomer.[2]

The hydrogenation process is believed to proceed via the adsorption of the aromatic ring onto the catalyst surface. The subsequent delivery of hydrogen atoms from the catalyst surface typically occurs from one face of the ring, leading to a mixture of isomers. The exact ratio is a complex interplay of thermodynamic stability and kinetic control governed by the catalyst and conditions.

Generalized Reaction Scheme:

G Start Methyl 4-aminobenzoate Intermediate Cis/Trans Mixture of 4-Aminocyclohexanemethanol Start->Intermediate Catalytic Hydrogenation (e.g., Ru/C, H2) High Pressure/Temp Purification Isomer Separation (Crystallization) Intermediate->Purification Product trans-4-Aminocyclohexanemethanol Hydrochloride Salification HCl Salt Formation Purification->Salification Isolated Trans Isomer Salification->Product

Caption: Catalytic hydrogenation pathway from Methyl 4-aminobenzoate.

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid [4]

  • Reactor Charging: In a high-pressure autoclave, charge p-Aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 eq. by weight), and a 10% aqueous solution of Sodium Hydroxide (NaOH).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress over approximately 20 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material. A typical mobile phase for TLC is a mixture of DCM/MeOH/NH3 (5:5:1 v/v/v) with ninhydrin staining.

  • Catalyst Removal: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid sodium salt, with a typical cis:trans ratio of approximately 1:4.6.

  • Reduction and Salification: This intermediate mixture would then require a subsequent reduction of the carboxylic acid (e.g., using a reducing agent like LiAlH4, though this is not specified in the direct hydrogenation of the ester) followed by purification and salification. A more direct route starts from the ester, which is reduced simultaneously.

Pathway B: Multi-Step Synthesis via Isomerization and Protected Intermediates

To circumvent the challenges of separating a final product mixture, more elaborate synthetic routes have been devised. These often involve protecting the functional groups, performing a stereochemical isomerization, and then deprotecting to yield the desired isomer with high purity. A patented method describes a comprehensive process starting from a 4-aminobenzoic ester.[5]

Core Steps:

  • Initial Hydrogenation: The starting 4-aminobenzoic ester is hydrogenated to yield a mixture of cis and trans isomers of the corresponding aminocyclohexane carboxylate.

  • Amino Group Protection: The amino group is protected, for example, as a phthalimide, to prevent side reactions in subsequent steps.

  • Isomerization: The crucial step involves converting the undesired cis isomer into the desired trans isomer. This is an equilibrium-driven process often catalyzed by a strong base like potassium tert-butoxide or sodium hydroxide, or an acid like aluminum chloride.[5] The system is driven towards the more thermodynamically stable trans product.

  • Ester Group Reduction: The ester group of the purified trans intermediate is reduced to the hydroxymethyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[5]

  • Deprotection and Salification: The protecting group is removed (e.g., hydrazinolysis for a phthalimide group), and the resulting trans amine is treated with hydrochloric acid to precipitate the final hydrochloride salt.

G cluster_main Multi-Step Synthesis Pathway Start 4-Aminobenzoic Ester Step1 Catalytic Hydrogenation Start->Step1 Step2 Amino Protection (e.g., Phthaloyl) Step1->Step2 Step3 Isomerization (Base or Acid Catalyst) Step2->Step3 Step4 Ester Reduction (e.g., LiAlH4) Step3->Step4 Step5 Amino Deprotection (e.g., Hydrazinolysis) Step4->Step5 Step6 HCl Salt Formation Step5->Step6 Product trans-4-Aminocyclohexanemethanol Hydrochloride Step6->Product

Caption: Workflow for multi-step synthesis with a dedicated isomerization step.

This pathway, while longer, offers superior control over the final product's stereochemical purity, potentially eliminating the need for difficult final-stage crystallizations and resulting in higher overall yields of the pure trans isomer.[5]

Pathway C: Chemoenzymatic Synthesis

Modern synthetic chemistry increasingly turns to biocatalysis to achieve high levels of selectivity that are difficult to obtain through traditional chemical methods. A chemoenzymatic approach to synthesizing 4-aminocyclohexanol isomers provides an elegant and highly stereoselective alternative.[2][6]

This strategy employs a one-pot, two-enzyme system starting from 1,4-cyclohexanedione:

  • Keto Reductase (KRED): A regioselective KRED enzyme reduces one of the two ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone.

  • Amine Transaminase (ATA): A stereocomplementary ATA enzyme then converts the remaining ketone group into an amine. By selecting an ATA that specifically produces the trans product, high diastereomeric ratios can be achieved.

This modular system is powerful because by simply choosing a different, stereocomplementary ATA enzyme, one can produce the cis isomer instead, highlighting the precision of enzymatic catalysis.[6]

Purification and Isolation of the trans Isomer

Regardless of the synthetic route, a robust purification strategy is essential to isolate the trans isomer from any remaining cis isomer.

Fractional Crystallization: The primary method for separating the cis/trans isomers is fractional crystallization. This technique exploits the differences in solubility between the two isomers or their derivatives in a specific solvent system.

  • From the Free Base: A process has been described where a mixture of aminocyclohexanol isomers is dissolved in an alkaline aqueous solution. By carefully cooling this solution to temperatures as low as -10°C, the less soluble trans-4-aminocyclohexanol preferentially crystallizes and can be isolated by filtration.[7]

  • From Protected Intermediates: In other methods, the separation is performed on an intermediate, such as 4-acetamidocyclohexanol. The cis/trans mixture is esterified with acetic anhydride, and the resulting trans-4-acetamido-cyclohexanol acetic ester is selectively crystallized from a solvent like ethyl acetate.[8][9] This purified ester is then hydrolyzed to give the pure trans-aminocyclohexanol.

Experimental Protocol: Purification via Recrystallization [5]

  • Dissolution: Take the crude solid product containing the cis/trans mixture.

  • Solvent Addition: Add a suitable recrystallization solvent. A wide range of solvents can be used, including cyclohexane, n-hexane, dichloromethane, ethyl acetate, acetone, methanol, or ethanol.[5]

  • Heating: Heat the mixture to reflux until the solid is completely dissolved.

  • Cooling & Crystallization: Slowly cool the solution to induce crystallization. For enhanced precipitation, the solution can be cooled to 0-5°C. The trans isomer, being more symmetrical and often less soluble, will crystallize out first.

  • Isolation: Collect the white solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified solid under vacuum to a constant weight. Purity can be assessed by GC, with >99.5% being achievable.[5]

Final Step: Hydrochloride Salt Formation

The final step is the conversion of the purified trans-4-Aminocyclohexanemethanol free base into its stable, crystalline hydrochloride salt.

Protocol: Salification [5]

  • Dissolve the purified trans isomer in a suitable organic solvent such as methanol, ethanol, tetrahydrofuran (THF), or dichloromethane.

  • While stirring, add a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., concentrated aqueous HCl, or HCl gas dissolved in ether or dioxane) dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the white, crystalline solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Comparative Analysis of Synthetic Routes

Parameter Pathway A: Direct Hydrogenation Pathway B: Multi-step Isomerization Pathway C: Chemoenzymatic
Starting Materials Low-cost aromatics (e.g., p-aminobenzoic acid)Low-cost aromatics1,4-Cyclohexanedione
Stereoselectivity Moderate to good (dependent on catalyst)Excellent (controlled by isomerization)Excellent (enzyme-controlled)
Number of Steps Low (often one-pot)HighLow (often one-pot)
Reagent Toxicity Moderate (high pressure H2, catalysts)High (LiAlH4, strong bases/acids)Low (enzymes, mild conditions)
Scalability High, well-established for industryModerate, more complex operationsPotentially high, but may require specialized bioreactors
Yield (of pure isomer) Variable, depends on separation efficiencyHighHigh
Environmental Impact Moderate (solvents, metal catalysts)High (solvents, harsh reagents)Low ("Green Chemistry")

Conclusion

The synthesis of this compound is a well-established process, with the direct catalytic hydrogenation of 4-aminobenzoic acid derivatives remaining the most common industrial approach due to its economic viability. The key to this pathway's success lies in the careful selection of the catalyst and reaction conditions to maximize the trans:cis isomer ratio. For applications demanding the highest stereochemical purity, multi-step routes involving a dedicated isomerization step or emerging chemoenzymatic methods offer superior control and selectivity. As the pharmaceutical industry continues to move towards greener and more efficient manufacturing processes, the development of highly selective catalytic and biocatalytic systems will be crucial in producing this important building block.

References

  • Google Patents.
  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (URL: [Link])

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])

  • Google Patents.
  • Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. (URL: )
  • Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (URL: [Link])

  • Google Patents. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester. (URL: )
  • Patsnap Eureka. Method for preparing trans-4-acetamido-cyclohexanol acetic ester. (URL: [Link])

Sources

Spectroscopic Characterization of trans-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic signature of trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0), a key bifunctional building block in pharmaceutical and materials science research.[1][2] Due to the absence of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but scientifically rigorous characterization. The methodologies and interpretations herein are designed to guide researchers in acquiring and analyzing their own data, ensuring a high degree of confidence in structural verification.

Introduction

This compound possesses a rigid trans-1,4-disubstituted cyclohexane core, presenting a primary amine (as an ammonium salt) and a primary alcohol. This unique stereochemistry and functionality make its unambiguous characterization essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive toolkit for confirming its molecular structure, purity, and integrity.

The molecular structure dictates the expected spectroscopic output. The presence of the ammonium chloride salt significantly influences the electronic environment of nearby atoms compared to its free-base form, a critical consideration in spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The trans-diequatorial arrangement of the substituents on the cyclohexane ring is expected to result in characteristic chemical shifts and coupling constants.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in Deuterium Oxide (D₂O), a common solvent for polar hydrochloride salts. In D₂O, the labile protons from the alcohol (-OH) and ammonium (-NH₃⁺) groups will exchange with deuterium and will likely not be observed, or will appear as a broad, low-intensity signal combined with the residual HDO peak.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5 (CH₂OH)~3.45Doublet2HProtons of the hydroxymethyl group, adjacent to a chiral center (H4).
H1 (CH-NH₃⁺)~3.05Multiplet (tt)1HDeshielded by the adjacent electron-withdrawing ammonium group. Appears as a triplet of triplets due to coupling with axial and equatorial protons on C2/C6.
H2a, H6a (axial)~2.00Multiplet (qd)2HAxial protons on the cyclohexane ring adjacent to the amine.
H4 (CH-CH₂OH)~1.60Multiplet1HMethine proton adjacent to the hydroxymethyl group.
H3a, H7a (axial)~1.45Multiplet2HAxial protons on the cyclohexane ring adjacent to the CH₂OH group.
H2e, H6e (equatorial)~1.30Multiplet (dm)2HEquatorial protons on the cyclohexane ring adjacent to the amine.
H3e, H7e (equatorial)~1.15Multiplet2HEquatorial protons on the cyclohexane ring adjacent to the CH₂OH group.

Note: Chemical shifts are estimations based on cyclohexylamine derivatives and general substituent effects.[4] Actual values may vary.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, D₂O)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 (-CH₂OH)~66.0Carbon of the primary alcohol, significantly deshielded by the oxygen atom.
C1 (-CH-NH₃⁺)~49.5Carbon attached to the ammonium group. Its chemical shift is influenced by protonation. Based on data for cyclohexylamine.[4]
C4 (-CH-CH₂OH)~42.0Methine carbon bearing the hydroxymethyl group.
C2, C6 ~32.5Carbons alpha to the amine-bearing carbon.
C3, C7 ~28.0Carbons beta to the amine-bearing carbon.

Note: Shifts are predicted based on data for trans-4-aminocyclohexanol and related structures.[5]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of D₂O. Ensure complete dissolution.

  • Transfer: Filter the solution into a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16) to achieve a signal-to-noise ratio >100:1.

    • Set the spectral width to cover a range of 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay (d1) of 2 seconds to ensure proper quantification if needed.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual HDO peak at δ 4.79 ppm.[3] Calibrate the ¹³C spectrum accordingly.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh 10-15 mg of Sample Prep2 Dissolve in 0.7 mL D₂O Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Acquire ¹H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire ¹³C Spectrum (1024 scans) Acq1->Acq3 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Proc2 Calibrate to Solvent Peak Proc1->Proc2 Proc3 Integrate Peaks & Assign Structure Proc2->Proc3

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the O-H (alcohol) and N-H (ammonium) bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity & Shape
3400 - 3200Alcohol O-HStretch (H-bonded)Strong, Very Broad
3200 - 2800Ammonium N-HStretchStrong, Broad
2930 & 2855Alkane C-HAsymmetric & Symmetric StretchStrong, Sharp
~1600Ammonium N-HAsymmetric Bend (Scissoring)Medium, Broad
~1500Ammonium N-HSymmetric BendMedium, Broad
~1050Alcohol C-OStretchStrong

Interpretation:

  • The O-H stretching band from the alcohol will be very broad due to hydrogen bonding.[6]

  • The N-H stretching of the -NH₃⁺ group is also broad and strong, often appearing as a complex series of bands overlapping with the C-H stretches.[7]

  • The distinction between a primary amine (-NH₂) and an ammonium salt (-NH₃⁺) is clear in the IR spectrum. A primary amine shows two sharp peaks around 3300-3500 cm⁻¹, whereas the ammonium salt displays a much broader absorption at lower wavenumbers.[8]

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

IR Workflow Diagram

IR_Workflow Prep Place Solid Sample on ATR Crystal Acq2 Collect Sample Spectrum (16 Scans) Prep->Acq2 Acq1 Collect Background Spectrum (Clean ATR) Acq1->Prep Proc Generate Absorbance Spectrum Acq2->Proc Analysis Identify Functional Group Bands Proc->Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis will detect the cationic form of the molecule (the free base protonated).

Table 4: Predicted Mass Spectrometry Data (Positive ESI)

Ion m/z RatioDescriptionRationale
130.12[M+H]⁺Protonated molecular ion of the free base (C₇H₁₅NO, MW=129.20).
112.11[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
99.10[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical from the protonated parent ion.
56.05-A characteristic fragment for cyclohexylamines, resulting from ring cleavage.[9]

Interpretation: The primary observation in a positive ion ESI mass spectrum will be the protonated free base at m/z 130.12. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (129 for the free base), which is consistent with the proposed structure.[10] Subsequent fragmentation (MS/MS) would likely show characteristic losses of small neutral molecules like water and formaldehyde.

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use an ESI mass spectrometer, which could be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C) to achieve a stable spray.

    • Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions. Confirm the isotopic pattern for the molecular ion.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis Prep1 Prepare Dilute Solution (e.g., 100 µg/mL in MeOH/H₂O) Prep2 Add 0.1% Formic Acid Prep1->Prep2 Acq1 Infuse Sample into ESI Source Prep2->Acq1 Acq2 Optimize Source Parameters Acq1->Acq2 Acq3 Scan m/z 50-500 Acq2->Acq3 Proc1 Identify [M+H]⁺ Ion Acq3->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of trans-4-aminocyclohexanemethanol hydrochloride, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the critical factors that influence its behavior in various solvent systems. By synthesizing fundamental physicochemical principles with practical experimental guidance, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile compound.

Introduction: The Significance of Solubility in Application

This compound (CAS: 50910-54-8) is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane scaffold. Its hydrochloride salt form enhances its stability and modulates its physical properties, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for its effective utilization. In drug development, solubility dictates the choice of reaction solvents, purification methods such as crystallization, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. In material science, controlling the solubility is crucial for processes like polymer synthesis and the formation of self-assembled monolayers.

This guide will explore the key determinants of the solubility of this compound, providing both the theoretical framework and the practical tools necessary for its accurate assessment and manipulation.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters are its pKa and its behavior as an amine salt.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₆ClNO[1]

  • Molecular Weight: 165.66 g/mol [1]

  • Key Functional Groups: Primary amine (as a hydrochloride salt), primary alcohol.

  • Predicted LogP (for the free base): 0.4962. This value suggests that the free amine form has moderate lipophilicity.[2]

The Critical Role of pKa: A Tale of Two Forms

This pKa value indicates that the amino group is basic. In its hydrochloride salt form, the amine is protonated (R-NH₃⁺), making the compound an ionic salt. The equilibrium between the protonated (salt) and unprotonated (free base) forms is dictated by the pH of the solution, as described by the Henderson-Hasselbalch equation.

The pH-Solubility Profile:

The solubility of this compound is highly dependent on pH.

  • At acidic pH (well below the pKa of ~10.6): The compound will exist predominantly in its protonated, ionic form (R-NH₃⁺Cl⁻). As an ionic salt, it is expected to exhibit high solubility in polar protic solvents like water, due to favorable ion-dipole interactions.[5]

  • As the pH approaches the pKa: The equilibrium will shift towards the unprotonated free base (R-NH₂). The free base is a neutral molecule and is expected to have significantly lower aqueous solubility than the salt form.

  • At basic pH (above the pKa): The compound will be almost entirely in its free base form, leading to a dramatic decrease in aqueous solubility.

This relationship can be visualized through a theoretical pH-solubility profile, which is a critical tool in pre-formulation and process development.

ph_solubility_profile Theoretical pH-Solubility Profile cluster_0 cluster_1 Acidic_pH Acidic pH (pH << pKa) pKa_Region pH ≈ pKa (Transition Region) High_Solubility High Solubility (Protonated Form: R-NH₃⁺) Acidic_pH->High_Solubility Predominantly Ionic Basic_pH Basic pH (pH > pKa) Decreasing_Solubility Decreasing Solubility (Mixture of Forms) pKa_Region->Decreasing_Solubility Equilibrium Shift Low_Solubility Low Solubility (Free Base: R-NH₂) Basic_pH->Low_Solubility Predominantly Neutral

Caption: Theoretical pH-solubility profile for an amine hydrochloride.

Factors Influencing Solubility: A Deeper Dive

Beyond the fundamental role of pH, several other factors can significantly impact the solubility of this compound.

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound. For this compound, the presence of chloride ions (Cl⁻) from other sources (e.g., hydrochloric acid, sodium chloride) in the solvent can reduce its solubility.[3][4][6][7][8]

The dissolution equilibrium is as follows: R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, adding a common ion (Cl⁻) to a saturated solution will shift the equilibrium to the left, causing the precipitation of the salt and thus lowering its apparent solubility.[7] This is a critical consideration in buffered solutions or reaction mixtures containing chloride salts.

Solvent Properties

The choice of solvent is a primary determinant of solubility. As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents that can effectively solvate both the cation (R-NH₃⁺) and the anion (Cl⁻).

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving the hydrochloride salt due to their ability to form hydrogen bonds and engage in strong ion-dipole interactions.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility in these solvents is expected to be lower than in protic solvents. While they have a dipole moment, they lack the ability to donate hydrogen bonds, leading to less effective solvation of the chloride anion.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The hydrochloride salt is expected to be practically insoluble in nonpolar solvents due to the large difference in polarity.

The free base, trans-4-aminocyclohexanemethanol, exhibits different solubility characteristics, being soluble in solvents like chloroform, dichloromethane, and methanol.[9][10]

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in a liquid, the process is endothermic, meaning that solubility increases with temperature. However, this is not universally true and must be determined experimentally.

Crystal Lattice Energy

The crystal lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions.[11] A higher lattice energy implies stronger ionic bonds within the crystal, which must be overcome by the energy of solvation for dissolution to occur.[12][13][14][15] Therefore, compounds with very high lattice energies tend to be less soluble.[12] While specific data for the crystal lattice energy of this compound is not available, it is a key theoretical parameter influencing its solubility.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is essential for any research or development activity. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[16]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Add a known volume of the desired solvent to each vial. For pH-dependent studies, use appropriate buffers.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

    • For aqueous solutions, measure the pH of the final saturated solution.

  • Data Analysis:

    • Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

shake_flask_workflow start Start prep Prepare Saturated Solutions (Excess Solid + Solvent) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate sample Collect and Filter Supernatant equilibrate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

While specific quantitative solubility data for this compound is not widely published, the following table provides a template for presenting experimentally determined data.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolvent TypePredicted Solubility RankExperimental Solubility (mg/mL)
Water80.1Polar Protic1 (Highest)Data to be determined
Methanol32.7Polar Protic2Data to be determined
Ethanol24.5Polar Protic3Data to be determined
Isopropanol19.9Polar Protic4Data to be determined
Acetone20.7Polar Aprotic5Data to be determined
Acetonitrile37.5Polar Aprotic6Data to be determined
Toluene2.4Nonpolar7 (Lowest)Data to be determined
Hexane1.9Nonpolar8 (Lowest)Data to be determined

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate interplay of its molecular structure, the pH of the medium, the nature of the solvent, and other environmental factors. As a hydrochloride salt of a primary amine, its aqueous solubility is expected to be high at acidic pH and to decrease significantly as the pH approaches and exceeds its pKa of approximately 10.6. The common ion effect can further modulate its solubility in the presence of chloride ions. While publicly available quantitative solubility data is scarce, this guide provides the theoretical foundation and a robust experimental protocol for researchers to generate reliable data. A thorough understanding and experimental characterization of the solubility of this compound are indispensable for its successful application in both pharmaceutical and materials science, enabling rational solvent selection, optimized reaction and purification conditions, and informed formulation design.

References

  • Serajuddin, A. T. M., & Farrer, F. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 82-83.
  • Common Ion Effect and Its Influence on Solubility and Equilibrium. (n.d.). Retrieved from [Link]

  • CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Wang, J., et al. (2017). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 106(8), 2141-2147.
  • BYJU'S. (2021). Common ion effect. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]

  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Retrieved from [Link]

  • ChemBK. (2024). Trans-4-amino cyclohexanol. Retrieved from [Link]

  • Chegg. (n.d.). Lattice Energy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]

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A-Z Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: A Strategic Chiral Building Block in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of pharmaceutical development and complex molecule synthesis, the careful selection of chiral building blocks is a critical factor for success. These molecules, with their inherent and stable stereochemistry, provide the essential starting point for constructing complex three-dimensional structures with high precision. Among these vital reagents, trans-4-Aminocyclohexanemethanol hydrochloride has become a versatile and highly prized synthon. This guide provides a deep dive into the technical aspects of this compound, covering its fundamental properties, synthesis, and strategic use in asymmetric synthesis, offering valuable insights for the experienced researcher.

Core Concepts: Physicochemical Properties and Structural Importance

This compound is a crystalline solid, appearing as white to off-white. Its utility is rooted in its rigid bicyclic structure, which locks the amino and methylol groups in a trans-diaxial or diequatorial conformation, thus minimizing conformational ambiguity. This well-defined spatial relationship is essential for achieving predictable results in stereoselective reactions.

The molecule's primary amine and primary alcohol groups offer two distinct sites for chemical modification. The amine is a versatile handle for forming amide bonds, reductive amination, and N-alkylation, while the alcohol can be easily oxidized, etherified, or esterified. The hydrochloride salt form improves the compound's stability and solubility in water, making it suitable for a wide range of reaction conditions.[1]

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1][]
Appearance White to light yellow crystalline powder
Melting Point 225-227 °C[3]
Solubility Water-soluble[1]
Stereochemistry (1R,4R) or (1S,4S) enantiomers
Synthesis and Chiral Resolution: From Racemate to Enantiopure Product

This compound is commercially available in both racemic and enantiomerically pure forms, highlighting its significance in the field. The synthesis typically starts with a non-chiral material, such as 4-aminobenzoic ester, which then undergoes a series of reductions and, if necessary, chiral resolution.[4]

2.1. Common Synthetic Pathways

A typical synthetic route involves the reduction of a 4-substituted cyclohexane precursor. For example, the diester of cyclohexane-1,4-dicarboxylic acid can be reduced to the corresponding diol, followed by a series of reactions to introduce the amino functionality. Another patented method involves the catalytic hydrogenation of 4-aminobenzoic ester, followed by several steps including phthaloyl formylation, a conversion reaction, a hydrazinolysis reaction, amino protection, ester group reduction, amino deprotection, and finally, hydrogen chloride salification to yield the desired product.[4] This method is noted for its high yield and purity without the need for column chromatography, making it suitable for industrial production.[4]

2.2. Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol

A highly efficient and stereoselective method for producing trans-4-aminocyclohexanol involves a one-pot, two-step enzymatic cascade. This approach leverages the capabilities of a ketoreductase and an amine transaminase to achieve high yields and stereoselectivity.[5]

Step 1: Reaction Setup. In a reaction vessel, a 30 mL solution is prepared containing 100 mM potassium phosphate buffer (pH 7.5).[5]

Step 2: Addition of Reagents. 1,4-cyclohexanedione is added to a final concentration of 50 mM. The following reagents are also added to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[5]

Step 3: Initiation of Reaction. The reaction is initiated by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).[5]

Step 4: Reaction Conditions. The reaction mixture is stirred at 250 rpm at a temperature of 30°C.[5]

Step 5: Monitoring. The progress of the reaction is monitored by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

G cluster_0 Enzymatic Synthesis Workflow A Prepare Reaction Vessel (Potassium Phosphate Buffer) B Add Reagents (1,4-cyclohexanedione, NADP⁺, etc.) A->B C Initiate Reaction (Add LK-KRED and ATA-200) B->C D Incubate (30°C, 250 rpm) C->D E Monitor Progress (GC/HPLC) D->E F trans-4-Aminocyclohexanol E->F

Caption: Workflow for the enzymatic synthesis of trans-4-aminocyclohexanol.

Strategic Applications in Asymmetric Synthesis

The true value of this compound is demonstrated in its use as both a chiral building block and a chiral auxiliary. Its rigid structure and bifunctional nature enable the diastereoselective creation of new stereocenters.

3.1. Role as a Chiral Ligand in Asymmetric Catalysis

The amino and alcohol groups of trans-4-Aminocyclohexanemethanol can be easily modified to create new chiral ligands for asymmetric catalysis.[1] For instance, reacting it with phosphine-containing electrophiles can produce aminophosphine phosphinite (AMPP) ligands. These ligands can then be complexed with transition metals to catalyze a range of asymmetric transformations, such as hydrogenations and C-C bond-forming reactions.

3.2. A Key Component in Chiral Pharmaceutical Synthesis

This chiral building block plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). The cyclohexane scaffold can act as a bioisostere for a phenyl ring, leading to improved metabolic stability and pharmacokinetic properties. A notable application is in the synthesis of the mucolytic agent Ambroxol, where trans-4-aminocyclohexanol is a key intermediate.[5][6]

The synthesis of Ambroxol involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by the reduction of the resulting imine.[5]

Experimental Protocol: Condensation and Reduction

Step 1: Condensation. In a suitable solvent, trans-4-aminocyclohexanol (1.0 eq) is reacted with 2-amino-3,5-dibromobenzaldehyde (1.0 eq) under reflux conditions to form the corresponding imine.

Step 2: Reduction. The crude imine is then reduced without isolation using a suitable reducing agent, such as sodium borohydride, in a protic solvent like methanol.

Step 3: Work-up and Isolation. After the reaction is complete, the mixture is worked up by quenching the excess reducing agent and extracting the product into an organic solvent. The solvent is then removed under reduced pressure.

Step 4: Purification and Salt Formation. The crude product is purified by recrystallization. The final Ambroxol hydrochloride is obtained by treating the free base with hydrochloric acid.

G cluster_1 Ambroxol Synthesis Pathway Start trans-4-Aminocyclohexanol Condensation Condensation (2-amino-3,5-dibromobenzaldehyde) Start->Condensation Imine Imine Intermediate Condensation->Imine Reduction Reduction (Sodium Borohydride) Imine->Reduction FreeBase Ambroxol Free Base Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct Ambroxol Hydrochloride SaltFormation->FinalProduct

Sources

The Versatile Scaffold: Unlocking the Potential of trans-4-Aminocyclohexanemethanol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that serve as the foundation for drug design. Among these, trans-4-Aminocyclohexanemethanol hydrochloride presents itself as a deceptively simple yet remarkably versatile building block. Its inherent structural rigidity, coupled with the strategically positioned primary amine and hydroxyl functionalities, offers a unique three-dimensional canvas for the elaboration of complex, biologically active molecules. This in-depth technical guide moves beyond the well-trodden path of its application in the synthesis of established drugs such as the mucolytic agent Ambroxol and the antifibrinolytic Tranexamic acid. Herein, we delve into the untapped potential of this scaffold, exploring its application in the rational design of next-generation therapeutics, with a particular focus on the development of targeted therapies like kinase inhibitors. We will dissect the causality behind its synthetic utility, provide actionable experimental protocols, and illuminate the biological pathways these novel derivatives aim to modulate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold to address contemporary therapeutic challenges.

The Architectural Advantage: Deconstructing trans-4-Aminocyclohexanemethanol

The therapeutic potential of any molecular scaffold is intrinsically linked to its three-dimensional structure and the chemical reactivity of its functional groups. This compound, with its cyclohexane core, exists predominantly in a stable chair conformation. The trans configuration of the aminomethyl and hydroxymethyl groups at the 1 and 4 positions places them in a diaxial or diequatorial orientation, providing a fixed and predictable spatial arrangement. This stereochemical rigidity is a critical asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The primary amine serves as a versatile synthetic handle, readily participating in nucleophilic substitution and acylation reactions to form amides, sulfonamides, and ureas – common linkages in a vast array of pharmaceuticals. The primary hydroxyl group, on the other hand, can be functionalized as an ether or ester, or it can act as a crucial hydrogen bond donor in receptor-ligand interactions. This bifunctionality allows for the independent or simultaneous elaboration of the scaffold, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Beyond the Classics: Pioneering New Therapeutic Frontiers

While the roles of the trans-4-aminocyclohexane moiety in Ambroxol and Tranexamic acid are well-documented, its potential extends far beyond these applications. The structural motifs present in this scaffold are increasingly being recognized in the design of highly selective and potent inhibitors of key cellular signaling molecules.

A Scaffold for Kinase Inhibition: The Case of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central mediators of cytokine and growth factor signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and cancers, making JAKs highly attractive therapeutic targets.[1]

Recent research into the diversification of scaffolds for JAK inhibitors has highlighted the utility of structures bearing remarkable similarity to trans-4-Aminocyclohexanemethanol. For instance, the exploration of novel three-dimensional scaffolds has led to the development of potent JAK1 inhibitors.[2][3] A key insight from this research is that subtle modifications to a core scaffold can significantly influence activity and selectivity against the different JAK isoforms.[2]

One such study detailed the diversification of a triquinazine scaffold, leading to the identification of potent JAK1 inhibitors with IC50 values in the nanomolar range.[3] The synthesis of these complex molecules often involves intermediates with stereochemistry and functional group arrangements that mirror the core structure of trans-4-aminocyclohexanol, a close analog of our topic molecule. This underscores the potential of using such rigid cyclohexane-based diamine-like structures as foundational elements in the design of novel kinase inhibitors.

Representative Synthetic Workflow for a JAK Inhibitor Scaffold

The following diagram illustrates a conceptual synthetic pathway for a key intermediate in the synthesis of a JAK inhibitor, inspired by published research in the field. This highlights how a trans-4-aminocyclohexane-like core can be elaborated into a more complex, biologically active molecule.

G cluster_0 Scaffold Elaboration A trans-4-Aminocyclohexanemethanol Derivative B Introduction of Heterocyclic Core A->B Reaction with 4-chloropyrrolo[2,3-d]pyrimidine C Functional Group Interconversion B->C Mesylation of hydroxyl group D Coupling with Key Fragment C->D Nucleophilic substitution with amine partner E Final JAK Inhibitor Analog D->E Deprotection/ Final modification

Caption: Conceptual workflow for the synthesis of a JAK inhibitor analog.

The development of these inhibitors showcases the importance of the rigid cyclohexane core in positioning key pharmacophoric elements for optimal interaction with the kinase active site. The amino and hydroxyl groups of a trans-4-Aminocyclohexanemethanol-based starting material would provide the necessary handles for the sequential addition of the heterocyclic core and other essential binding fragments.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
(S,R,R)-40a18>1000230120[3]
Abrocitinib2940>100001250[2]
Upadacitinib4311023004600[2]
Table 1: Inhibitory activity of a novel JAK1 inhibitor ((S,R,R)-40a) derived from a related scaffold compared to FDA-approved inhibitors.

The data presented in Table 1 demonstrates that novel compounds built upon scaffolds analogous to trans-4-Aminocyclohexanemethanol can achieve not only high potency but also significant selectivity for JAK1 over other isoforms. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

Modulating G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. The development of allosteric modulators, which bind to sites topographically distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning of receptor signaling.[4][5] The rigid and well-defined stereochemistry of trans-4-Aminocyclohexanemethanol makes it an attractive scaffold for the design of such modulators, where precise positioning of functional groups is paramount for interacting with allosteric pockets. While specific examples of GPCR modulators directly derived from trans-4-Aminocyclohexanemethanol are still emerging in the public domain, the principles of its structural utility strongly suggest its potential in this area.

From Bench to Biologically Active: Experimental Protocols

The translation of a conceptual drug design into a tangible molecule requires robust and reproducible synthetic methodologies. Here, we provide a detailed, self-validating protocol for the synthesis of a derivative of Tranexamic acid, a testament to the synthetic utility of the trans-4-aminocyclohexane core.

Synthesis of Tranexamic Acid Cetyl Ester Hydrochloride

This protocol describes the esterification of Tranexamic acid with cetyl alcohol, a modification designed to enhance its lipophilicity and, consequently, its transdermal permeability.

Materials:

  • Tranexamic acid

  • Cetyl alcohol

  • Methanesulfonic acid (anhydrous)

  • Glass reaction vessel with overhead stirrer and condenser

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a clean, dry glass reaction vessel, combine cetyl alcohol and Tranexamic acid in a 1.1:1 molar ratio.

  • Initial Heating: Begin stirring the mixture and heat to 80°C until the solids have melted and a homogenous mixture is obtained.

  • Acid Addition: Slowly add anhydrous methanesulfonic acid to the reaction mixture over a period of 30 minutes. The molar amount of methanesulfonic acid should be equivalent to the molar amount of Tranexamic acid used.

  • Esterification: Increase the reaction temperature to 140°C and maintain this temperature to facilitate the esterification reaction and to drive off the water that is formed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The resulting solid product, cetyl tranexamate mesylate, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC or HPLC to ensure the complete consumption of the starting materials.

  • Product Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods.

  • Purity Assessment: The purity of the final compound should be determined by HPLC, and should meet a minimum standard (e.g., >98%) for subsequent biological evaluation.

Visualizing the Mechanism: Signaling Pathways

To fully appreciate the potential of novel therapeutics, it is essential to understand the biological pathways they are designed to modulate.

The JAK-STAT Signaling Pathway

As discussed, inhibitors derived from trans-4-Aminocyclohexanemethanol-like scaffolds can target the JAK-STAT pathway. The following diagram illustrates the canonical JAK-STAT signaling cascade.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Dimerization & JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Phosphorylation stat->stat 5. Dimerization nucleus Nucleus stat->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. Gene Expression (Inflammation, Proliferation) inhibitor JAK Inhibitor (e.g., derived from trans-4-Aminocyclohexanemethanol scaffold) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion and Future Directions

This compound is more than just a precursor to established pharmaceuticals; it is a scaffold brimming with untapped potential for the development of novel, targeted therapies. Its inherent structural rigidity and bifunctional nature provide a solid foundation for the design of molecules that can potently and selectively interact with complex biological targets. The successful application of analogous structures in the development of potent JAK inhibitors serves as a compelling proof-of-concept for the broader utility of this scaffold in kinase inhibitor design. Furthermore, the principles of its three-dimensional structure suggest its promise in the burgeoning field of allosteric modulation of GPCRs.

As medicinal chemists continue to push the boundaries of drug discovery, a deeper appreciation for the versatility of seemingly simple building blocks like this compound will be paramount. Future research should focus on the systematic exploration of derivatives of this scaffold against a wider range of therapeutic targets. The synthesis of focused libraries and their screening against panels of kinases, GPCRs, and other key enzymes will undoubtedly unveil new and exciting therapeutic opportunities, solidifying the place of this humble scaffold as a cornerstone of modern medicinal chemistry.

References

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  • Chen, Y. J., Chen, C. C., & Lee, C. N. (2022). Tranexamic Acid in Dermatology.
  • Gillissen, A., & Nowak, D. (1998). Characterisation of N-acetylcysteine and ambroxol in anti-oxidant therapy.
  • Kuchar, M., et al. (2015). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. Journal of controlled release, 205, 116-123.
  • Li, Z., Fang, L., Wang, J., Dong, L., Guo, Y., & Xie, Y. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development, 19(3), 444–448.
  • Malerba, M., & Ragnoli, B. (2008). Ambroxol in the 21st century: pharmacological and clinical update. Expert opinion on drug metabolism & toxicology, 4(8), 1119–1129.
  • Mulliri, K., Meier, K., Feuchter, J., Javor, S., Andrade Meirelles, M., & Reymond, J. L. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry.
  • Palissot, V., et al. (2019). Ambroxol for the treatment of respiratory diseases: a systematic review of the evidence.
  • Pawar, V., et al. (2010). Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. Journal of medicinal chemistry, 53(13), 4939-4950.
  • Sexton, P. M., & Christopoulos, A. (2015). Allosteric modulators of G protein-coupled receptors. Cold Spring Harbor perspectives in biology, 7(7), a016773.
  • Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of medicinal chemistry, 29(4), 448–453.
  • Tanimoto, A., et al. (2021). Upadacitinib, a JAK1-selective inhibitor, for the treatment of rheumatoid arthritis. Expert review of clinical immunology, 17(5), 435-444.
  • Traves, S. L., et al. (2007). Ambroxol inhibits the production of IL-13 from human T-helper 2 cells. Clinical & Experimental Allergy, 37(6), 874-881.
  • Wang, M., et al. (2025). A supramolecular tranexamic acid with enhanced permeability and bioactivity.
  • Winther, B., et al. (2002). Ambroxol for the treatment of acute upper respiratory tract infections. Clinical otolaryngology and allied sciences, 27(5), 343-353.
  • Wollenburg, M., et al. (2020). A trans-selective arene hydrogenation of abundant phenol derivatives catalyzed by a commercially available heterogeneous palladium catalyst. The Journal of Organic Chemistry, 85(22), 14744-14755.
  • Yang, B., et al. (2020). The multifaceted effects of ambroxol on the treatment of respiratory diseases. Expert opinion on drug discovery, 15(7), 763-774.
  • Zhang, M. Q., et al. (2018). Ambroxol attenuates lipopolysaccharide-induced inflammatory response in human bronchial epithelial cells. Journal of thoracic disease, 10(5), 2738.
  • Zhou, Y. J., et al. (2019). The JAK/STAT signaling pathway in autoimmune diseases: A potential therapeutic target. Journal of immunology research, 2019.
  • Zhu, T. Y., et al. (2022). Photoaffinity Probe Reveals the Potential Target of Harringtonolide for Cancer Cell Migration Inhibition. ACS Medicinal Chemistry Letters, 13(3), 449-456.

Sources

The Strategic Role of trans-4-Aminocyclohexanemethanol Hydrochloride in Advanced Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted role of trans-4-Aminocyclohexanemethanol hydrochloride, a versatile building block in the synthesis of high-performance polymers. While its direct applications are an emerging field of study, the unique combination of a rigid cycloaliphatic core and dual-functional amino and hydroxyl moieties positions it as a monomer of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its potential in material science, drawing parallels from well-understood cycloaliphatic and amino alcohol systems to elucidate its expected contributions to polymer properties.

Introduction: The Architectural Advantage of trans-4-Aminocyclohexanemethanol

trans-4-Aminocyclohexanemethanol is a bifunctional organic compound featuring a primary amine and a primary alcohol group attached to a cyclohexane ring in a trans configuration. The hydrochloride salt form enhances its stability and solubility in certain solvent systems. The key to its utility in material science lies in its distinct structural features: the rigid, non-aromatic cyclohexyl backbone and the presence of two different reactive sites.

The cycloaliphatic nature of the molecule is a critical determinant of the properties it imparts to a polymer backbone. Unlike their aromatic counterparts, cycloaliphatic structures can lead to polymers with improved transparency, better weatherability, and lower dielectric constants. The trans stereochemistry ensures a more linear and rigid chain extension, which can contribute to higher glass transition temperatures (Tg) and enhanced mechanical strength in the resulting polymers.

The presence of both an amine and a hydroxyl group opens up a diverse range of polymerization pathways. The amine group can readily participate in nucleophilic substitution or addition reactions, making it suitable for the synthesis of polyamides, polyimides, and for use as an epoxy curing agent. The hydroxyl group can engage in esterification or etherification reactions and is particularly relevant in the formation of polyurethanes and polyesters.

Synthesis and Physicochemical Properties

This compound can be synthesized through various routes, often starting from p-aminobenzoic acid or its esters, followed by catalytic hydrogenation and reduction steps.

PropertyValue
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Applications in Polymer Synthesis

The unique architecture of trans-4-Aminocyclohexanemethanol allows for its incorporation into several classes of high-performance polymers. The following sections detail its potential roles, the underlying chemical principles, and generalized experimental protocols.

High-Performance Polyamides

The incorporation of cycloaliphatic diamines into polyamide backbones is a known strategy to enhance thermal stability and mechanical properties while improving solubility compared to fully aromatic polyamides.[1][2] The rigidity of the cyclohexyl ring in trans-4-Aminocyclohexanemethanol is expected to yield polyamides with high glass transition temperatures and good dimensional stability.

Causality of Experimental Choices: The use of a direct polycondensation method with a phosphorylation agent like triphenyl phosphite allows for the formation of amide bonds under milder conditions than melt polymerization, preserving the integrity of the monomer. The addition of a salt like calcium chloride enhances the solubility of the growing polymer chains in the reaction medium.

Hypothetical Experimental Protocol: Synthesis of a Cycloaliphatic Polyamide

  • Monomer Preparation: The hydrochloride salt of trans-4-aminocyclohexanemethanol is neutralized to the free amine using a suitable base, followed by extraction and purification.

  • Reaction Setup: A dried three-necked flask is charged with the purified trans-4-aminocyclohexanemethanol, an equimolar amount of a dicarboxylic acid (e.g., dodecanedioic acid), triphenyl phosphite, pyridine, N-methyl-2-pyrrolidone (NMP), and calcium chloride.

  • Polycondensation: The reaction mixture is heated under a nitrogen atmosphere at a controlled temperature (e.g., 100-120 °C) for several hours.

  • Polymer Isolation: The resulting viscous polymer solution is poured into a non-solvent like methanol to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is filtered, washed extensively with methanol and water, and dried under vacuum.

Caption: Workflow for the synthesis of a cycloaliphatic polyamide.

Polyurethanes: A Dual-Role Monomer

In polyurethane chemistry, trans-4-Aminocyclohexanemethanol can act as a chain extender or a crosslinker. The hydroxyl group reacts with isocyanate moieties to form urethane linkages, while the amine group's reaction with isocyanates forms urea linkages. The relative reactivity of the amine and hydroxyl groups can be controlled by reaction conditions and catalysis. The use of amino-alcohols as chain extenders can introduce both urethane and urea linkages into the polymer backbone, influencing the morphology and properties of the resulting polyurethane.[3]

Causality of Experimental Choices: A two-step prepolymer method is commonly employed for polyurethane synthesis. This allows for better control over the molecular weight and structure of the final polymer. The prepolymer is first formed from a diisocyanate and a polyol, followed by chain extension with a low molecular weight diol or diamine.

Hypothetical Experimental Protocol: Synthesis of a Polyurethane

  • Prepolymer Synthesis: A diisocyanate (e.g., isophorone diisocyanate) is reacted with a polyol (e.g., polytetrahydrofuran) in a moisture-free environment, often with a catalyst like dibutyltin dilaurate, to form an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is dissolved in a suitable solvent (e.g., dimethylformamide), and a stoichiometric amount of trans-4-aminocyclohexanemethanol (as the free amine) is added as the chain extender.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature until the desired viscosity is reached.

  • Polymer Isolation: The polyurethane solution can be cast into films or precipitated in a non-solvent.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Ligands Using trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclohexyl Scaffold in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of metal-catalyzed reactions. The structural rigidity and stereochemical information embedded within a ligand's framework are critical determinants of its efficacy. trans-4-Aminocyclohexanemethanol hydrochloride emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of chiral ligands. Its rigid 1,4-trans-disubstituted cyclohexane backbone provides a well-defined spatial arrangement of the amino and hydroxymethyl functionalities, which can be elaborated into various coordinating groups. This inherent structural constraint minimizes conformational ambiguity, often leading to higher enantioselectivities in catalytic transformations.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a precursor to sophisticated chiral ligands. We will explore detailed, field-proven protocols for the synthesis of two major classes of ligands: Phosphinooxazolines (PHOX) and chiral vicinal diamines. The methodologies presented are designed to be robust and adaptable, with an emphasis on the chemical rationale behind each synthetic step.

PART I: Synthesis of a Cyclohexyl-Based Phosphinooxazoline (PHOX) Ligand

Phosphinooxazoline (PHOX) ligands are a highly successful class of P,N-chelating ligands, renowned for their performance in a multitude of asymmetric reactions, including palladium-catalyzed allylic alkylations and Heck reactions, as well as iridium-catalyzed hydrogenations.[2][3] The modular synthesis of PHOX ligands allows for systematic tuning of their steric and electronic properties.[2] Here, we propose a robust synthetic pathway starting from this compound.

Overall Synthetic Workflow

The synthesis is conceptualized as a multi-step process that involves initial preparation of the free amino alcohol, protection of the amine, formation of the key oxazoline intermediate, and final coupling with a phosphine moiety.

G cluster_0 Starting Material Preparation cluster_1 Oxazoline Ring Formation cluster_2 PHOX Ligand Assembly A trans-4-Aminocyclohexanemethanol HCl B Free Amino Alcohol A->B Free-basing (e.g., NaOH) C N-Boc Protected Amino Alcohol B->C N-Protection (Boc)2O D N-Acyl Amino Alcohol (from C) C->D Acylation (not shown, or direct cyclization) E Cyclohexyl-Oxazoline Intermediate D->E Dehydrative Cyclization (e.g., TfOH or Appel Reaction) G 2-Bromophenyl Oxazoline E->G Coupling (conceptual step) F 2-Bromobenzonitrile F->G Reaction with E H Final PHOX Ligand G->H Phosphination (e.g., with HPPh2)

Caption: Proposed workflow for PHOX ligand synthesis.

Step-by-Step Protocols

Protocol 1: Preparation of trans-4-(Aminomethyl)cyclohexyl)methanol (Free Base)

  • Rationale: The starting material is a hydrochloride salt, which renders the amine non-nucleophilic. Treatment with a base is required to liberate the free amine for subsequent reactions.[4][5]

  • Procedure:

    • Dissolve this compound (1.0 eq) in water.

    • Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amino alcohol as a white solid. The product is often used in the next step without further purification.

Protocol 2: N-Boc Protection

  • Rationale: Protection of the amine is crucial to prevent side reactions at the nitrogen atom during the subsequent oxazoline formation steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its straightforward removal if necessary.[6]

  • Procedure:

    • Dissolve the free amino alcohol (1.0 eq) in a 1:1 mixture of THF and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

    • Stir the mixture vigorously at room temperature overnight.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the N-Boc protected amino alcohol, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Oxazoline Ring Synthesis via Dehydrative Cyclization

  • Rationale: The formation of the oxazoline ring is a key step in creating the chiral core of the ligand. A modern and efficient method involves the dehydrative cyclization of an N-(2-hydroxyethyl)amide promoted by a strong acid like triflic acid (TfOH).[7] This method often proceeds with high yield and generates water as the only byproduct.

  • Procedure:

    • N-Acylation (if not directly using the Boc-protected intermediate for a different cyclization): Acylate the N-Boc protected amino alcohol with a suitable acylating agent (e.g., benzoyl chloride) after deprotection of the Boc group, or proceed with a method that forms the oxazoline from the Boc-protected intermediate. For this protocol, we will assume the formation of an N-benzoyl derivative.

    • Dissolve the N-benzoyl-trans-4-aminocyclohexanemethanol (1.0 eq) in an anhydrous solvent such as dichloromethane.

    • Add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting oxazoline by column chromatography.

Alternative Oxazoline Synthesis: The Appel Reaction

  • Rationale: The Appel reaction provides a classic and reliable method for the cyclization of β-amino alcohols to oxazolines, proceeding under mild conditions.[8]

  • Procedure:

    • To a solution of the N-acyl amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous acetonitrile, add carbon tetrachloride (CCl₄, 1.5 eq) followed by triethylamine (Et₃N, 2.0 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate and purify by column chromatography to separate the oxazoline product from triphenylphosphine oxide.

Protocol 4: Synthesis of the Final PHOX Ligand

  • Rationale: The final step involves the introduction of the phosphine group. A common strategy is to first synthesize a 2-(2-bromophenyl)oxazoline and then perform a phosphination reaction.

  • Procedure:

    • The oxazoline intermediate is synthesized using 2-bromobenzoyl chloride in the N-acylation step of Protocol 3.

    • To a solution of the resulting 2-(2-bromophenyl)-cyclohexyl-oxazoline (1.0 eq) in anhydrous THF, add magnesium turnings (1.2 eq) and a crystal of iodine to initiate Grignard formation.

    • Once the Grignard reagent has formed, cool the solution to -78 °C and add chlorodiphenylphosphine (Ph₂PCl, 1.0 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether, dry the organic phase over Na₂SO₄, and concentrate.

    • Purify the final PHOX ligand by column chromatography under an inert atmosphere.

PART II: Synthesis of a Chiral Vicinal Diamine Ligand

Chiral vicinal diamines are another cornerstone of asymmetric catalysis, forming stable chelate complexes with a variety of metals. They are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions.[9] The conversion of an amino alcohol to a diamine can be achieved through a multi-step sequence involving activation of the hydroxyl group and subsequent displacement with a nitrogen nucleophile.

Overall Synthetic Workflow

This pathway involves protection of the amine, activation of the alcohol, nucleophilic substitution with an azide, and final reduction to the diamine.

G A N-Boc Protected Amino Alcohol B N-Boc Protected Amino Tosylate/Mesylate A->B Activation of -OH (e.g., TsCl, MsCl) C N-Boc Protected Azido Amine B->C Nucleophilic Substitution (NaN3) D N-Boc Protected Diamine C->D Reduction of Azide (e.g., H2, Pd/C) E Final Chiral Diamine D->E Deprotection (e.g., TFA, HCl)

Sources

Application Notes and Protocols for Asymmetric Synthesis Utilizing trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the quest for novel, efficient, and readily available chiral building blocks is perpetual. trans-4-Aminocyclohexanemethanol hydrochloride presents itself as a compelling, yet underexplored, scaffold for the development of new chiral auxiliaries and ligands. Its rigid cyclohexane backbone, coupled with the stereochemically defined trans relationship between the amino and hydroxymethyl groups, provides a robust platform for inducing stereoselectivity in a variety of chemical transformations. The presence of two distinct functional handles—a primary amine and a primary alcohol—offers versatile opportunities for derivatization into a range of chiral controllers, including amides, oxazolidinones, and bidentate ligands for metal-catalyzed reactions.

This guide provides a comprehensive overview of the prospective applications of this compound in asymmetric synthesis. While direct literature precedents for this specific molecule are nascent, the principles outlined herein are grounded in well-established methodologies demonstrated with structurally analogous compounds. The protocols and strategies presented are designed to serve as a practical starting point for researchers looking to harness the potential of this promising chiral synthon.

Part 1: Derivatization of trans-4-Aminocyclohexanemethanol for Asymmetric Applications

The synthetic utility of this compound begins with its conversion into more complex chiral auxiliaries and ligands. The primary amine and hydroxyl groups can be selectively functionalized to generate a diverse library of derivatives.

Synthesis of Chiral Amide Auxiliaries

The primary amine of trans-4-aminocyclohexanemethanol can be readily acylated with a prochiral carboxylic acid derivative to form a chiral amide auxiliary. This approach temporarily incorporates the chiral cyclohexyl moiety to direct subsequent enolate alkylations or aldol reactions, after which the auxiliary can be cleaved and potentially recovered.

Diagram 1: Synthesis of a Chiral Amide Auxiliary

G cluster_0 Synthesis of Chiral Amide Start trans-4-Aminocyclohexanemethanol (free base) Step1 Acylation Start->Step1 Reagent1 Prochiral Acid Chloride (R-COCl) Reagent1->Step1 Product Chiral Amide Auxiliary Step1->Product

Caption: Synthetic route to a chiral amide auxiliary.

Preparation of Chiral Oxazolidinone Auxiliaries

The 1,2-amino alcohol functionality of trans-4-aminocyclohexanemethanol makes it an ideal precursor for the synthesis of a chiral oxazolidinone. Oxazolidinones are a cornerstone of asymmetric synthesis, famously employed in Evans' aldol reactions and asymmetric alkylations.[1] The resulting bicyclic oxazolidinone would offer a rigid and predictable stereochemical environment.

Diagram 2: Formation of a Chiral Oxazolidinone

G cluster_1 Oxazolidinone Synthesis Start trans-4-Aminocyclohexanemethanol Step2 Cyclization Start->Step2 Reagent2 Phosgene or equivalent (e.g., carbonyldiimidazole) Reagent2->Step2 Product Cyclohexane-fused Chiral Oxazolidinone Step2->Product

Caption: Cyclization to form a chiral oxazolidinone.

Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis

The amine and alcohol functionalities can be transformed into phosphine and ether/alkoxide moieties, respectively, to create chiral P,N-ligands. Such ligands are highly effective in a range of transition metal-catalyzed enantioselective reactions, including asymmetric hydrogenation and allylic alkylation.

Diagram 3: P,N-Ligand Synthesis Pathway

G cluster_2 P,N-Ligand Synthesis Start trans-4-Aminocyclohexanemethanol Step3 N-Phosphinylation (e.g., with ClPPh2) Start->Step3 Intermediate Aminophosphine alcohol Step3->Intermediate Step4 O-Functionalization (e.g., O-methylation) Intermediate->Step4 Product Chiral P,N-Ligand Step4->Product

Caption: Proposed synthesis of a chiral P,N-ligand.

Part 2: Application Protocols in Asymmetric Synthesis

The following protocols are adapted from established procedures using structurally similar chiral auxiliaries and ligands. They serve as a robust starting point for exploring the utility of trans-4-aminocyclohexanemethanol-derived chiral controllers.

Diastereoselective Alkylation of a Chiral Amide Auxiliary

This protocol outlines a method for the diastereoselective alkylation of an N-acyl derivative of trans-4-aminocyclohexanemethanol. The bulky cyclohexyl group is expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

Materials:

  • N-propanoyl-(trans-4-hydroxymethylcyclohexyl)amide (1.0 equiv)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propanoyl-(trans-4-hydroxymethylcyclohexyl)amide (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (0.55 mL, 1.1 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 mmol) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome: Based on analogous systems, such as those derived from pseudoephedrine, high diastereoselectivities (>95:5 dr) can be anticipated.[2] The absolute stereochemistry of the newly formed center will be dictated by the conformation of the lithium enolate, which is influenced by the chiral auxiliary.

Enantioselective Reduction of Prochiral Ketones

This protocol describes the use of a chiral ligand derived from trans-4-aminocyclohexanemethanol in the asymmetric transfer hydrogenation of a prochiral ketone. The in situ-formed metal-ligand complex is responsible for the enantioselective hydride transfer.

Materials:

  • Chiral aminophosphine ligand (derived from trans-4-aminocyclohexanemethanol) (0.02 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.01 equiv)

  • Prochiral ketone (e.g., acetophenone) (1.0 equiv)

  • Isopropanol (solvent and hydride source)

  • Potassium hydroxide (KOH) (0.1 equiv)

Protocol:

  • In a Schlenk flask under an argon atmosphere, combine the chiral aminophosphine ligand (0.02 mmol) and [Ru(p-cymene)Cl₂]₂ (0.01 mmol).

  • Add degassed isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • In a separate flask, dissolve the prochiral ketone (1.0 mmol) and KOH (0.1 mmol) in isopropanol (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 80 °C and monitor the progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data from Analogous Systems: The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using various chiral amino alcohol-derived ligands, demonstrating the potential efficacy.

Ligand TypeCatalyst SystemConversion (%)ee (%)Reference
Chiral Amino Alcohol[Ru(p-cymene)Cl₂]₂ / KOH>9994[3]
Pseudo-dipeptide[Ru(p-cymene)Cl₂]₂ / NaOH>9998[4]
Cinchona-thioureaCatecholborane9596[3]

Part 3: Mechanistic Considerations and Rationale

The anticipated success of these protocols relies on fundamental principles of asymmetric induction.

Stereocontrol in Chiral Auxiliary-Mediated Reactions

In the diastereoselective alkylation, the chiral auxiliary forces the enolate to adopt a specific conformation, typically a chelated six-membered ring with the lithium cation. The bulky cyclohexyl group then acts as a steric shield, directing the incoming electrophile to the less hindered face of the enolate.

Diagram 4: Proposed Transition State for Diastereoselective Alkylation

G cluster_3 Chelated Enolate Transition State TS E+ attacks from the less hindered face Chelate [Li-O-C=C-N-Aux*] Chelated Intermediate Chelate->TS Aux Bulky Cyclohexyl Group (Steric Shield) Aux->Chelate Shielding Eplus Electrophile (E+) Eplus->Chelate Approach

Caption: Steric shielding in the alkylation transition state.

Enantioselection in Ligand-Controlled Catalysis

For the enantioselective ketone reduction, the chiral P,N-ligand coordinates to the ruthenium center, creating a chiral pocket around the metal. The prochiral ketone then coordinates to the metal in a sterically favored orientation, exposing one of its enantiotopic faces to the hydride transfer from the isopropanol. The rigidity of the cyclohexane backbone in the ligand is crucial for maintaining a well-defined chiral environment and achieving high enantioselectivity.

Conclusion

This compound is a promising and versatile building block for the development of novel chiral auxiliaries and ligands. Its rigid stereochemistry and bifunctional nature allow for straightforward derivatization into a variety of chiral controllers. The protocols and mechanistic insights provided in this guide, based on well-established precedents with analogous structures, offer a solid foundation for researchers to explore and unlock the full potential of this compound in asymmetric synthesis. The operational simplicity and potential for high stereocontrol make derivatives of trans-4-aminocyclohexanemethanol attractive tools for the efficient construction of chiral molecules in academic and industrial settings.

References

  • National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • MDPI. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • PubMed. Asymmetric synthesis of chiral amines with omega-transaminase. [Link]

  • ResearchGate. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. [Link]

  • National Center for Biotechnology Information. Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. [Link]

  • Royal Society of Chemistry. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. [Link]

  • SciELO México. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • ResearchGate. Asymmetric aldol reactions of the trans‐Fox chiral auxiliary. Reagents... | Download Scientific Diagram. [Link]

  • ResearchGate. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • ResearchGate. (PDF) Chiral Amides in Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

Sources

Application Note: trans-4-Aminocyclohexanemethanol Hydrochloride as a Rigid Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4][5][6] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the foundational step for subsequent polyubiquitination and proteasomal degradation of the target protein.[7][8][9]

While the warhead and anchor determine the "what" and "how" of protein degradation, the linker is arguably the most critical component for optimizing the efficiency and drug-like properties of a PROTAC.[4][10][11] The linker's length, composition, and rigidity dictate the spatial orientation of the POI and E3 ligase, directly impacting the stability of the ternary complex and the overall degradation efficacy.[][13] Moreover, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, which are crucial for its development as a therapeutic agent.[11][14][15] This application note focuses on the use of trans-4-Aminocyclohexanemethanol hydrochloride, a rigid linker, in PROTAC development, providing insights into its advantages and detailed protocols for its application.

Featured Linker: this compound

This compound is a bifunctional molecule featuring a cyclohexane ring, which imparts a high degree of rigidity to the linker.[16] This conformational constraint is a key feature that distinguishes it from more commonly used flexible linkers like polyethylene glycol (PEG) or alkyl chains.[1][17]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1504-49-0[16][]
Molecular Formula C₇H₁₆ClNO[16]
Molecular Weight 165.66 g/mol [16][]
Structure A cyclohexane ring with an amino group and a hydroxymethyl group in a trans configuration.[16]
Key Features Rigid scaffold, two reactive handles (amine and alcohol) for conjugation.
Rationale for Using a Rigid Cyclohexane-Based Linker

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers are synthetically accessible and have been widely used, there is a growing appreciation for the advantages offered by rigid linkers like this compound.[4][11][17]

  • Pre-organization and Reduced Entropic Penalty: Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for binding to both the POI and the E3 ligase.[11][13] This reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to increased stability and higher degradation efficiency.[11]

  • Improved Selectivity: The conformational constraints imposed by a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[11]

  • Enhanced Physicochemical Properties: The incorporation of a rigid, alicyclic scaffold can lead to improved drug metabolism and pharmacokinetic (DMPK) properties.[11][14] By moving away from overly flexible and often greasy long alkyl chains, or overly polar PEG chains, a cyclohexane linker can offer a better balance of solubility and permeability.[14]

Mechanism of Action: The Linker's Role in Ternary Complex Formation

The primary function of a PROTAC is to act as a molecular matchmaker, bringing the target protein and an E3 ligase into close proximity.[3][8] The linker is the backbone of this matchmaking, and its structure directly influences the geometry and stability of the resulting ternary complex.[][13]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Anchor) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary_Complex->POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Final Conjugation Start Starting Materials: E3 Ligand (COOH) Linker (NH2-R-OH) POI Warhead (Nu-H) Activate_Ligand Activate E3 Ligand (HATU, DIPEA) Start->Activate_Ligand Couple_Linker Couple Linker to E3 Ligand Activate_Ligand->Couple_Linker Purify_Intermediate Purify Intermediate (Flash Chromatography) Couple_Linker->Purify_Intermediate Intermediate E3 Ligand-Linker-OH Purify_Intermediate->Intermediate Couple_Warhead Couple POI Warhead (Base, Heat) Intermediate->Couple_Warhead Purify_PROTAC Purify Final PROTAC (Preparative HPLC) Couple_Warhead->Purify_PROTAC Final_PROTAC Final PROTAC Molecule Purify_PROTAC->Final_PROTAC

Sources

Application Notes & Protocols for the N-Alkylation of trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated trans-4-Aminocyclohexanemethanol Derivatives

trans-4-Aminocyclohexanemethanol and its N-alkylated derivatives are pivotal structural motifs in modern medicinal chemistry. The rigid cyclohexane scaffold provides a well-defined three-dimensional orientation for pharmacophoric features, while the primary alcohol offers a handle for further derivatization or can act as a key hydrogen bond donor. N-alkylation of the primary amine is a fundamental strategy to modulate a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][2][3] These derivatives are integral to the development of novel therapeutics across various disease areas.

This guide provides a comprehensive experimental protocol for the N-alkylation of trans-4-aminocyclohexanemethanol hydrochloride, addressing the common challenges and offering field-proven insights for a successful synthesis. We will explore two primary synthetic strategies: direct alkylation with alkyl halides and reductive amination.

Pre-Reaction Considerations: Foundational Choices for a Successful Synthesis

The Starting Material: this compound

The starting material is provided as a hydrochloride salt to enhance its stability and shelf-life. However, for the N-alkylation to proceed, the free primary amine must be generated in situ. This is achieved by the addition of a suitable base to neutralize the hydrochloric acid. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not introduce competing nucleophilicity or promote side reactions.

Choosing the Right Synthetic Path: Direct Alkylation vs. Reductive Amination

Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine directly displaces a halide from an alkyl halide.[4] While seemingly straightforward, this method is often plagued by a lack of selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces tertiary amines and even quaternary ammonium salts.[5][6] Controlling the stoichiometry and reaction conditions is paramount to favor mono-alkylation.[7]

Reductive Amination: This is often the preferred method for controlled mono-N-alkylation.[8][9] It involves a two-step, one-pot process where the primary amine first reacts with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a mild reducing agent.[10] This method circumvents the issue of over-alkylation because the imine formation is typically a single event on the primary amine.[8]

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to a concentration of 0.1-0.2 M). Add a suitable base (e.g., K₂CO₃, 2.5 eq or Et₃N, 2.2 eq). Stir the suspension for 15-20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any remaining salts and base.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[12]

Method 2: Reductive Amination

This protocol describes the N-alkylation with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[13]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DCM or DCE (to a concentration of 0.1-0.2 M). Add triethylamine (1.1 eq) and stir for 15-20 minutes to generate the free amine.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Key Reaction Parameters

ParameterDirect AlkylationReductive Amination
Amine Equivalents 1.01.0
Alkylating Agent Equivalents 1.0 - 1.2 (Alkyl Halide)1.0 - 1.2 (Aldehyde/Ketone)
Base Equivalents 2.2 - 2.51.1 (Et₃N)
Reducing Agent Equivalents N/A1.2 - 1.5 (NaBH(OAc)₃)
Typical Solvent MeCN, DMFDCM, DCE
Temperature 50 - 80 °CRoom Temperature
Typical Reaction Time 4 - 24 hours2 - 16 hours
Key Challenge Over-alkylationHandling of borohydride reagent

Visualization of Experimental Workflow

experimental_workflow General Experimental Workflow for N-Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_amine trans-4-Aminocyclohexanemethanol HCl reaction_setup Dissolve in Anhydrous Solvent start_amine->reaction_setup start_reagent Alkylating Agent (Alkyl Halide or Aldehyde/Ketone) reagent_addition Add Alkylating Agent start_reagent->reagent_addition base_addition Add Base (e.g., Et3N, K2CO3) reaction_setup->base_addition base_addition->reagent_addition reaction_conditions Stir at Appropriate Temperature (Monitor by TLC/LC-MS) reagent_addition->reaction_conditions quench Quench Reaction reaction_conditions->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product N-Alkylated Product purify->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: General experimental workflow for the N-alkylation of this compound.

Characterization of the Final Product

Confirmation of the N-alkylated product structure is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15]

  • ¹H NMR Spectroscopy:

    • The disappearance of the broad singlet corresponding to the primary amine N-H protons. A new, broader singlet for the secondary amine N-H will appear, which can be confirmed by D₂O exchange, causing the signal to vanish.[16][17]

    • The appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in N-benzylation, a singlet for the benzylic CH₂ protons would appear around 3.8 ppm.

    • The protons on the carbon adjacent to the nitrogen (C-NH -R) will show a downfield shift compared to the starting material.[17]

  • ¹³C NMR Spectroscopy:

    • The carbon atom of the newly introduced alkyl group will be visible.

    • The carbon atom of the cyclohexane ring attached to the nitrogen will experience a shift in its resonance.[17]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the N-alkylated product.[18]

    • Characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atom, can further confirm the structure.[17] The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful diagnostic tool.[16]

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Lu, X.-H., et al. (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. [Link]

  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine. [Link]

  • ResearchGate. (n.d.). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. [Link]

  • Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • ResearchGate. (n.d.). Studies with Enaminals. New Efficient Synthetic Route to Functionally Substituted Pyridines, Pyrazoles, and Pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • ResearchGate. (n.d.). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (n.d.). The selective n-alkylation of monoethanolamine in PTC condition. [Link]

  • PubMed. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]

  • NIH. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

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Application Note: Synthesis of Ambroxol via Reductive Amination Using trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of Ambroxol, a potent mucolytic agent, utilizing trans-4-Aminocyclohexanemethanol hydrochloride as a key starting material. The primary and most industrially viable pathway, a one-pot reductive amination with 2-amino-3,5-dibromobenzaldehyde, is thoroughly described. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth chemical principles, a step-by-step experimental protocol, process optimization insights, and comprehensive safety guidelines. The aim is to furnish a robust and reproducible methodology for the high-yield, high-purity synthesis of Ambroxol hydrochloride, a critical active pharmaceutical ingredient (API) for treating respiratory diseases.[1][2]

Introduction and Chemical Principles

Ambroxol, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, is a widely used secretolytic and secretomotoric agent for the treatment of respiratory conditions associated with excessive or viscous mucus.[3] Its synthesis is a topic of significant interest in pharmaceutical manufacturing. Several synthetic routes exist, but the most efficient and common approach involves the condensation and subsequent reduction of two key intermediates: 2-amino-3,5-dibromobenzaldehyde and trans-4-Aminocyclohexanemethanol.[1][3][4]

The hydrochloride salt of trans-4-Aminocyclohexanemethanol (CAS 50910-54-8) is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane ring in a specific trans stereochemical configuration.[2][5] This defined stereochemistry is crucial as it dictates the final stereostructure of the Ambroxol molecule, which is essential for its biological activity.

The core of the synthesis is a reductive amination reaction.[6][7][8] This process involves two key mechanistic steps occurring in a single pot:

  • Imine Formation: The primary amine of trans-4-Aminocyclohexanemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-amino-3,5-dibromobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.[1][6]

  • In-situ Reduction: A mild and selective reducing agent, such as Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[1][6][9] This agent selectively reduces the C=N double bond of the imine to a secondary amine, yielding the Ambroxol base, without reducing the aldehyde starting material.[6][7]

The final step is the salification of the Ambroxol base with hydrochloric acid to produce the stable and pharmaceutically preferred Ambroxol hydrochloride salt.[1][4]

Experimental Protocol

This protocol details a high-yield synthesis of Ambroxol hydrochloride.[1][4]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Required PurityTypical Molar Eq.
trans-4-Aminocyclohexanemethanol HCl50910-54-8151.63>97%1.0
2-Amino-3,5-dibromobenzaldehyde50910-55-9278.94>98%1.1
Sodium Borohydride (NaBH₄)16940-66-237.83>98%1.1 - 1.5
Methanol (Anhydrous)67-56-132.04ACS GradeSolvent
Isopropyl Alcohol (IPA)67-63-060.10ACS GradeSolvent
Hydrochloric Acid (37%)7647-01-036.46ACS GradeAs required
Activated Carbon7440-44-012.01Decolorizing GradeAs required
Equipment
  • Three-neck round-bottom flask with magnetic stirrer/overhead stirrer

  • Reflux condenser and heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Isolation & Purification cluster_2 Step 3: Salification & Final Product Reactants trans-4-Aminocyclohexanemethanol HCl + 2-Amino-3,5-dibromobenzaldehyde + Methanol Imine Schiff Base (Imine) Formation Reactants->Imine Reduction In-situ Reduction with NaBH4 Imine->Reduction AmbroxolBase Crude Ambroxol Base Reduction->AmbroxolBase Workup Aqueous Work-up & Extraction AmbroxolBase->Workup SolventRemoval Solvent Removal Workup->SolventRemoval Salification Dissolve in IPA, Add Conc. HCl SolventRemoval->Salification Crystallization Crystallization & Filtration Salification->Crystallization Drying Drying under Vacuum Crystallization->Drying FinalProduct Ambroxol HCl (API) Drying->FinalProduct

Caption: High-level workflow for Ambroxol HCl synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methanol (200 mL).

  • Addition of Reactants: Add 15.2 g (0.1 mol) of this compound and 30.7 g (0.11 mol) of 2-amino-3,5-dibromobenzaldehyde to the flask. Stir the mixture at room temperature (20-25°C) for 30 minutes to facilitate dissolution and initial imine formation.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Cautiously add 5.7 g (0.15 mol) of sodium borohydride (NaBH₄) portion-wise over 1 hour, ensuring the temperature does not exceed 10°C. Causality: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.[10][11]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of water. This will decompose any excess NaBH₄. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Add 150 mL of dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine the organic layers.

  • Isolation of Ambroxol Base: Wash the combined organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation to yield a viscous yellow oil or semi-solid, which is the crude Ambroxol base.[1][4]

  • Salification: Dissolve the crude Ambroxol base in 150 mL of isopropyl alcohol (IPA). While stirring, add concentrated hydrochloric acid (37%) dropwise until the pH of the solution reaches 2-3. A white precipitate of Ambroxol hydrochloride will form.[3]

  • Crystallization and Purification: Stir the suspension at room temperature for 1 hour, then cool to 0-5°C and stir for another hour to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold IPA (2 x 30 mL).[4]

  • Final Drying: For higher purity, the product can be recrystallized from water or an ethanol/water mixture, optionally using activated carbon to remove colored impurities.[4] Dry the final white crystalline product under vacuum at 50-60°C to a constant weight. A typical yield is 85-95%.

Chemical Reaction Visualization

Caption: Reductive amination for Ambroxol synthesis.

Product Characterization and Quality Control

To ensure the synthesized product meets pharmaceutical standards, the following analytical tests are recommended:

  • Melting Point: Expected range for Ambroxol HCl is ~233-240°C.

  • HPLC Analysis: To determine purity and quantify impurities. A common method uses a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[12][13][14]

  • UV-Vis Spectroscopy: Ambroxol HCl exhibits a characteristic λmax around 250 nm and 306 nm, which can be used for quantification.[14][15][16]

  • FT-IR and NMR Spectroscopy: To confirm the chemical structure and functional groups of the final compound.

Safety and Handling Precautions

  • General: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][17]

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[10][11][18] It is also toxic if ingested or absorbed through the skin.[11] Handle under an inert atmosphere if possible and store in a cool, dry place away from moisture and acids.[10][11] In case of a spill, do not use water; cover with dry sand or another non-combustible material.[10][19]

  • Solvents: Methanol, IPA, and DCM are flammable and/or toxic. Avoid inhalation of vapors and skin contact.

  • Acids: Concentrated hydrochloric acid is highly corrosive and causes severe burns.[11] Handle with extreme care. An eyewash station and safety shower should be readily accessible.[17][19]

References

  • BenchChem. (n.d.). Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride.
  • ESPI Metals. (n.d.). Sodium Borohydride Safety Information.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Purdue University. (n.d.). Sodium Borohydride SOP.
  • Smolecule. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • New Jersey Department of Health. (1999). Sodium Borohydride Hazard Summary.
  • Longdom Publishing. (n.d.). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC.
  • ChemicalBook. (n.d.). Ambroxol hydrochloride synthesis.
  • Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • Google Patents. (2015). CN104788326A - Synthesis method of ambroxol hydrochloride.
  • ResearchGate. (2021). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability.
  • BOC Sciences. (n.d.). This compound.
  • ResearchGate. (2018). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review.
  • National Institutes of Health (NIH). (2012). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations.
  • Sigma-Aldrich. (n.d.). trans-4-Aminocyclohexanol hydrochloride.
  • Research Journal of Pharmacy and Technology. (2021). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability.
  • Patsnap. (2018). Synthetic method of ambroxol hydrochloride - CN108623393A.
  • Protheragen. (2023). Trans-4-Aminocyclohexanol: Key Intermediate for Ambroxol Synthesis.
  • Quick Company. (n.d.). A Process For The Preparation Of Ambroxol.
  • CymitQuimica. (n.d.). trans-4-aminocyclohexanol-hydrochloride | 50910-54-8.
  • Google Patents. (2009). CN101544572A - Ambroxol derivative and method for preparing same.
  • ChemicalBook. (n.d.). trans-4-Aminocyclohexanol hydrochloride CAS#: 50910-54-8.
  • MilliporeSigma. (n.d.). Reductive Amination Using Sodium Triacetoxyborohydride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2022). Scheme 5 Continuous reductive amination process for the synthesis of....

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Application Note & Protocols: Leveraging trans-4-Aminocyclohexanemethanol Hydrochloride for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction: The Strategic Value of the 1,4-Disubstituted Cyclohexane Motif

In the landscape of modern drug discovery, the rational design of small molecules hinges on the use of versatile, three-dimensional building blocks. trans-4-Aminocyclohexanemethanol hydrochloride (T-ACHM-HCl) emerges as a superior precursor for creating diverse pharmaceutical scaffolds. Its rigid, non-aromatic cyclohexane core, substituted in a trans-1,4 configuration with primary amine and hydroxymethyl functionalities, offers medicinal chemists a powerful tool to explore chemical space with precision.

The fixed stereochemistry of the trans isomer ensures well-defined spatial orientation of the appended functionalities, which is critical for optimizing ligand-receptor interactions. Furthermore, the differential reactivity of the nucleophilic amine and the primary alcohol allows for selective, stepwise functionalization, making T-ACHM-HCl an ideal starting point for constructing complex molecules and diverse compound libraries.[1] This guide provides a comprehensive overview of its properties, key synthetic transformations, and detailed protocols for its application in pharmaceutical scaffold development.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to successful experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 1504-49-0[1][2]
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2][]
IUPAC Name (4-aminocyclohexyl)methanol;hydrochloride[1][]
Appearance White to off-white solid/crystals[4]
Melting Point 225-227 °C (lit.)[5]
Solubility High solubility in water[1]
Purity Typically ≥97%[2]

Core Synthetic Strategy: Orthogonal Functionalization

The primary strategic advantage of T-ACHM-HCl lies in the ability to selectively modify the amine and hydroxyl groups. The amine is a strong nucleophile, readily undergoing reactions like acylation, sulfonylation, and reductive amination. The primary alcohol is a weaker nucleophile, typically requiring activation or stronger reaction conditions for transformations like etherification or esterification. This reactivity difference enables a controlled, stepwise synthesis.

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G cluster_0 Core Precursor cluster_1 Amine-First Derivatization cluster_2 Alcohol-First Derivatization cluster_3 Final Scaffolds A trans-4-Aminocyclohexanemethanol (Free Base) B N-Acylated Intermediate (Amide) A->B Acyl Chloride, Base C N-Sulfonylated Intermediate (Sulfonamide) A->C Sulfonyl Chloride, Base D N-Alkylated Intermediate (Secondary Amine) A->D Aldehyde, Reductive Amination E O-Alkylated Intermediate (Ether) A->E Alkyl Halide, Strong Base (e.g., NaH) F O-Acylated Intermediate (Ester) A->F Acid Chloride/Anhydride, Catalyst (e.g., DMAP) G Diverse Pharmaceutical Scaffolds B->G Further O-functionalization C->G Further O-functionalization D->G Further O-functionalization E->G Further N-functionalization F->G Further N-functionalization

Caption: Divergent synthetic pathways from trans-4-Aminocyclohexanemethanol.

Application & Protocols: Synthesis of Key Pharmaceutical Scaffolds

The following protocols provide detailed, field-tested methodologies for creating valuable intermediates from T-ACHM-HCl.

Protocol 1: Selective N-Acylation to form Amide Scaffolds

Amide bonds are ubiquitous in pharmaceuticals. This protocol details the formation of an amide by reacting the amine moiety of T-ACHM-HCl with an acyl chloride, leaving the hydroxyl group intact for subsequent modification. This reaction is fundamental for building scaffolds used in kinase inhibitors and protease inhibitors.

Workflow Diagram: N-Acylation

G start Start: - T-ACHM-HCl - Acyl Chloride - Aprotic Solvent (DCM) - Base (Triethylamine) step1 1. Free-Basing: Dissolve T-ACHM-HCl in DCM. Add Triethylamine (2.2 eq). Stir for 15 min. start->step1 step2 2. Acylation: Cool solution to 0°C. Slowly add Acyl Chloride (1.1 eq) dropwise. step1->step2 step3 3. Reaction: Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. step2->step3 step4 4. Work-up: Wash with 1M HCl (aq). Wash with sat. NaHCO3 (aq). Wash with Brine. step3->step4 step5 5. Isolation: Dry organic layer (Na2SO4). Filter and concentrate. Purify via column chromatography. step4->step5 end End: Pure N-acylated product step5->end

Caption: Step-by-step workflow for selective N-acylation of T-ACHM-HCl.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Free-Base Formation: Add triethylamine (TEA, 2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine is generated.

    • Causality Note: Two equivalents of base are required: one to neutralize the HCl salt and one to scavenge the HCl generated during the acylation reaction.

  • Acylation Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.

    • Causality Note: The reaction is cooled to control the exotherm and prevent potential side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and neutralizes remaining acid.

  • Product Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acylated product.

Protocol 2: Synthesis of Ether Scaffolds via O-Alkylation

This protocol focuses on the derivatization of the hydroxyl group, which generally requires protecting the more nucleophilic amine first. This route is crucial for synthesizing scaffolds for GPCR modulators and ion channel blockers where an ether linkage is desired.

Prerequisite: The amine must first be protected, for example, as a Boc-carbamate (tert-butyloxycarbonyl). The N-Boc protected intermediate is the starting material for this protocol.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-trans-4-aminocyclohexanemethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety & Causality Note: NaH is highly reactive and pyrophoric upon contact with water. It is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a sodium alkoxide intermediate, which is a much stronger nucleophile.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise to the reaction mixture. For less reactive alkylating agents, a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) can be added to facilitate the reaction.

  • Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature, depending on the electrophile's reactivity) and monitor by TLC. The reaction may take 4-16 hours.

  • Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the pure O-alkylated, N-Boc protected product. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to liberate the amine for further functionalization.

Trustworthiness: Self-Validating Systems

Every protocol must be a self-validating system. Researchers should confirm the identity and purity of their synthesized products at each stage. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. For example, in ¹H NMR, the proton on the carbon bearing the hydroxyl/ether group in the trans isomer typically appears as a broad multiplet due to multiple trans-diaxial couplings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a cost-effective and highly versatile building block that provides a robust entry point into a wide array of valuable pharmaceutical scaffolds.[1] Its rigid 1,4-disubstituted cyclohexane core and orthogonally addressable functional groups allow for the systematic and predictable synthesis of complex, three-dimensional molecules. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to unlock the full potential of this powerful precursor in their synthetic campaigns.

References

  • CP Lab Safety. This compound, min 97%, 10 grams. [Link]

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The Strategic Application of trans-4-Aminocyclohexanemethanol in Solid-Phase Peptide Synthesis for the Generation of Novel C-Terminal Peptide Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein fragment synthesis, offering unparalleled efficiency and scalability. The functionalization of the C-terminus of a peptide is a critical aspect of modifying its pharmacokinetic and pharmacodynamic properties. This application note details a novel and robust protocol for the utilization of trans-4-Aminocyclohexanemethanol hydrochloride as a bifunctional linker precursor for the synthesis of peptides with a C-terminal amino alcohol modification. This methodology expands the repertoire of C-terminal modifications available to peptide chemists, providing a pathway to novel peptide therapeutics with potentially enhanced stability and biological activity. We present a comprehensive, step-by-step guide from the initial resin functionalization to the final cleavage and purification of the target peptide alcohol, grounded in the principles of Fmoc/tBu chemistry.

Introduction: Rationale and Strategic Advantage

The C-terminus of a peptide is a prime target for chemical modification to modulate its therapeutic properties. Conversion of the C-terminal carboxylic acid to an alcohol can significantly impact a peptide's metabolic stability, receptor binding affinity, and membrane permeability. While several methods exist for the synthesis of peptide alcohols, they often rely on pre-derivatized resins or complex cleavage cocktails.[1][2]

trans-4-Aminocyclohexanemethanol, with its distinct primary amine and primary alcohol functionalities on a rigid cyclohexane scaffold, presents a unique opportunity for the creation of a novel linker system. By anchoring this molecule to a solid support via its amino group, the hydroxyl group becomes available for the esterification of the first Fmoc-protected amino acid. This approach offers a straightforward and versatile method for the synthesis of peptides with a C-terminal -(hydroxymethyl)cyclohexyl moiety.

Key Advantages:

  • Novel C-Terminal Modification: Introduces a non-natural amino alcohol at the C-terminus, potentially enhancing proteolytic stability and altering biological activity.

  • Versatility: The protocol is adaptable to a wide range of peptide sequences and can be implemented with standard automated or manual SPPS instrumentation.

  • Cost-Effectiveness: Utilizes a readily available and relatively inexpensive starting material for linker synthesis.

The Chemical Pathway: From Resin to Peptide Alcohol

The overall strategy involves a three-stage process:

  • Resin Functionalization: Covalent attachment of trans-4-Aminocyclohexanemethanol to a suitable solid support.

  • Peptide Elongation: Standard Fmoc-based solid-phase peptide synthesis.

  • Cleavage and Deprotection: Release of the C-terminal peptide alcohol from the resin with simultaneous removal of side-chain protecting groups.

This workflow is depicted in the diagram below:

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin FunctionalizedResin Functionalized Resin (Linker Attached) Resin->FunctionalizedResin Attachment Linker trans-4-Aminocyclohexanemethanol Hydrochloride Linker->FunctionalizedResin LoadedResin First Amino Acid Loaded Resin FunctionalizedResin->LoadedResin Esterification FmocAA Fmoc-Amino Acid-OH FmocAA->LoadedResin SPPS Fmoc SPPS Cycles (Deprotection & Coupling) LoadedResin->SPPS PeptideResin Protected Peptide on Resin SPPS->PeptideResin FinalPeptide Purified C-Terminal Peptide Alcohol PeptideResin->FinalPeptide Cleavage & Deprotection Cleavage TFA Cleavage Cocktail Cleavage->FinalPeptide

Figure 1: General workflow for the synthesis of C-terminal peptide alcohols using a trans-4-Aminocyclohexanemethanol derived linker.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
2-Chlorotrityl chloride resin (100-200 mesh)SPPS GradeSigma-Aldrich
This compound≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisMajor Suppliers
Dichloromethane (DCM)AnhydrousMajor Suppliers
N,N-Dimethylformamide (DMF)Peptide SynthesisMajor Suppliers
Fmoc-protected amino acidsSPPS GradeMajor Suppliers
HBTU/HATUSPPS GradeMajor Suppliers
PiperidineReagent GradeMajor Suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor Suppliers
Triisopropylsilane (TIS)Reagent GradeMajor Suppliers
Dithiothreitol (DTT)Reagent GradeMajor Suppliers
Diethyl etherAnhydrousMajor Suppliers
Protocol 1: Functionalization of 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of trans-4-Aminocyclohexanemethanol to the resin, creating the hydroxyl-functionalized solid support. The use of a trityl-based resin is advantageous due to its high acid lability, which allows for mild cleavage conditions.[3]

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.

  • Linker Preparation: In a separate flask, dissolve 3 equivalents of this compound and 6 equivalents of DIPEA in 10 mL of anhydrous DCM. Stir for 10 minutes. The DIPEA neutralizes the hydrochloride salt and acts as a base for the coupling reaction.

  • Coupling: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the functionalized resin under high vacuum for at least 4 hours.

Protocol 2: Loading of the First Fmoc-Amino Acid

The first amino acid is attached to the hydroxyl group of the linker via an ester bond.

  • Resin Swelling: Swell the dried, functionalized resin in anhydrous DCM (10 mL/g) for 30 minutes.

  • Activation: In a separate vessel, dissolve 3 equivalents of the desired Fmoc-amino acid and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) in a minimal amount of DMF, then dilute with DCM. Add 3 equivalents of diisopropylcarbodiimide (DIC) and stir at 0°C for 10 minutes.

  • Esterification: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Capping: To cap any unreacted hydroxyl groups, add 5 equivalents of acetic anhydride and 1 equivalent of pyridine in DCM and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Quantification: A small sample of the resin should be taken to determine the loading capacity using a standard UV-Vis spectrophotometric method for Fmoc quantification.

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)

Standard Fmoc-SPPS cycles are used to elongate the peptide chain.[4]

SPPS_Cycle Start Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-N-terminus) Wash2->End Repeat for next amino acid

Figure 2: A single cycle of Fmoc-based solid-phase peptide synthesis.

A. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

B. Amino Acid Coupling:

  • In a separate vessel, pre-activate 3-5 equivalents of the next Fmoc-amino acid with an equal molar amount of a coupling agent (e.g., HBTU, HATU) and 2 equivalents of a base (e.g., DIPEA) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a qualitative ninhydrin test (Kaiser test).

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

This final step releases the peptide alcohol from the resin and removes the acid-labile side-chain protecting groups.

Cleavage Cocktail Composition:

ComponentVolume %Purpose
Trifluoroacetic acid (TFA)95%Cleaves peptide from resin and removes protecting groups
Water2.5%Cation scavenger, suppresses side reactions
Triisopropylsilane (TIS)2.5%Cation scavenger, particularly for Trp and Tyr

Note: For peptides containing Cys or Met, the addition of 2.5% Dithiothreitol (DTT) is recommended to prevent oxidation.

Procedure:

  • Final Deprotection: Remove the N-terminal Fmoc group as described in Protocol 3A.

  • Washing and Drying: Wash the peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen, followed by high vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA. The purity and identity of the final peptide alcohol should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Expert Insights

  • Low Loading of the First Amino Acid: Incomplete esterification can be addressed by using a more potent activating agent such as MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in the presence of N-methylimidazole.

  • Incomplete Coupling during Elongation: For sterically hindered amino acids, consider double coupling or using a more potent coupling reagent like HATU. Microwave-assisted SPPS can also enhance coupling efficiency.

  • Side Reactions during Cleavage: Ensure the use of appropriate scavengers in the cleavage cocktail based on the peptide sequence. For example, peptides rich in arginine may benefit from the addition of thioanisole.

Conclusion

The use of this compound as a precursor for a novel linker in SPPS provides a valuable and straightforward method for the synthesis of C-terminal peptide alcohols. This approach expands the chemical space for peptide drug design and offers a practical protocol for researchers in academia and the pharmaceutical industry. The methodologies outlined in this application note are based on established principles of peptide chemistry and can be readily integrated into existing laboratory workflows.

References

Application Note: Leveraging trans-4-Aminocyclohexanemethanol Hydrochloride for the Synthesis of Advanced Benzoxazine Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Advantage and the Quest for Novel Precursors

Polybenzoxazines represent a significant class of high-performance thermosetting polymers, often considered an advanced generation of phenolic resins.[1][2] They are synthesized through the ring-opening polymerization (ROP) of benzoxazine monomers, which are typically prepared via a Mannich condensation reaction between a phenol, a primary amine, and formaldehyde.[3] This class of materials has garnered substantial interest for applications in aerospace, electronics, and automotive industries due to a unique combination of desirable properties:

  • Near-Zero Volumetric Shrinkage: Unlike many thermosetting systems, benzoxazines exhibit minimal to no shrinkage during curing, which significantly reduces internal stresses in composites and coatings.[4][5][6]

  • No By-product Release: The ring-opening polymerization mechanism proceeds without the release of volatile condensation products, enabling the fabrication of void-free, high-integrity components.[1][7]

  • High Thermal Stability & Char Yield: Polybenzoxazines demonstrate excellent performance at elevated temperatures and high char yields, contributing to their inherent flame retardancy.[2]

  • Low Water Absorption: The cured network exhibits low moisture uptake, leading to superior environmental stability and retention of mechanical properties in humid conditions.[2][8]

  • Molecular Design Flexibility: The three-component synthesis allows for vast molecular design flexibility, enabling the properties of the final polymer to be tailored by carefully selecting the phenol and amine precursors.[7][9]

The choice of the primary amine is critical as it directly influences the cross-link density, thermal stability, and mechanical behavior of the final polymer. While aromatic amines are common, the exploration of functionalized aliphatic and cycloaliphatic amines opens new avenues for property enhancement.

This application note focuses on trans-4-Aminocyclohexanemethanol hydrochloride [10][], a precursor that offers two distinct structural features: a cycloaliphatic ring and a primary hydroxyl group . Our hypothesis is that the cycloaliphatic moiety will impart greater toughness and a lower dielectric constant compared to fully aromatic systems, while the pendant hydroxyl group provides a secondary reactive site for post-curing modifications or enhanced cross-linking, leading to a higher glass transition temperature (Tg) and improved network stability.

Mechanistic Rationale: Synthesis and Polymerization

The creation of these novel polymers is a two-stage process: first, the synthesis of the benzoxazine monomer, and second, its thermal ring-opening polymerization.

Stage 1: Benzoxazine Monomer Synthesis

The monomer is formed via a Mannich-type condensation. A key consideration when using this compound is that the amine group is protonated. Therefore, an initial neutralization step with a base (e.g., NaOH) is required to liberate the free primary amine, which then acts as the nucleophile in the reaction with the phenol and formaldehyde.

The general reaction pathway is illustrated below.

G reactant reactant product product condition condition Phenol Phenol (e.g., Bisphenol A) Monomer Novel Benzoxazine Monomer with Pendant -CH₂OH Phenol->Monomer plus1 + Amine trans-4-Aminocyclohexanemethanol (from Hydrochloride salt + Base) Amine->Monomer plus2 + Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Monomer

Caption: General schematic for the synthesis of a novel benzoxazine monomer.

Stage 2: Thermal Ring-Opening Polymerization (ROP)

Upon heating, the six-membered oxazine ring undergoes a thermally activated ring-opening polymerization.[4][12] This process is typically initiated at temperatures above 200°C, though catalysts can lower this temperature.[13] The ROP proceeds without the generation of by-products, leading to the formation of a highly cross-linked polybenzoxazine network. The pendant hydroxyl groups introduced by the trans-4-Aminocyclohexanemethanol moiety can participate in further cross-linking reactions at elevated temperatures, potentially increasing the network's density and thermal resistance.

G monomer_node monomer_node polymer_node polymer_node condition_node condition_node Monomer Benzoxazine Monomer (with pendant -OH) ROP Heat (Δ) ~180-250°C Monomer->ROP Ring-Opening Polymerization Polymer Cross-linked Polybenzoxazine Network (Primary Phenolic Network) ROP->Polymer PostCure Higher Temp. (ΔΔ) >250°C Polymer->PostCure Post-Curing (Optional) FinalPolymer Densely Cross-linked Network (Secondary cross-linking via -OH groups) PostCure->FinalPolymer G cluster_synthesis Monomer Synthesis & Purification cluster_characterization1 Monomer Characterization cluster_curing Polymerization cluster_characterization2 Polymer Characterization step_node step_node analysis_node analysis_node final_node final_node A Step A.1: Neutralize Amine Salt B Step A.2: Mannich Condensation A->B C Step A.3: Purification B->C D Step B: FTIR, NMR Analysis C->D E Step C: Thermal Curing D->E F Step D: DSC, TGA, DMA Analysis E->F G Final Material Properties F->G

Caption: Workflow from synthesis to final material characterization.

Part A: Synthesis of Bisphenol A / trans-4-Aminocyclohexanemethanol Benzoxazine Monomer

Causality Note: The hydrochloride salt must be neutralized in situ or prior to the reaction. The following protocol uses an in-situ neutralization for efficiency.

Materials:

  • Bisphenol A (BPA): 1 equivalent

  • This compound: 2 equivalents

  • Paraformaldehyde: 4 equivalents

  • Sodium Hydroxide (NaOH): 2 equivalents

  • Toluene (solvent)

  • Deionized Water

  • Magnesium Sulfate (drying agent)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Bisphenol A (1 eq.), this compound (2 eq.), paraformaldehyde (4 eq.), and toluene.

  • While stirring, add a solution of NaOH (2 eq.) in a minimal amount of deionized water to the flask. This neutralizes the hydrochloride, liberating the free amine.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. [14]The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2N NaOH solution (to remove unreacted phenol) and then with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure benzoxazine monomer.

Part B: Characterization of the Monomer

The structure of the synthesized monomer must be confirmed before proceeding to polymerization.

Technique Expected Observation & Rationale
FTIR Disappearance of the broad phenolic -OH stretch (~3400 cm⁻¹). Appearance of characteristic oxazine ring peaks: asymmetric C-O-C stretch (~1230 cm⁻¹) and a band associated with the trisubstituted benzene ring (~930 cm⁻¹).
¹H NMR Appearance of two characteristic singlets or doublets for the oxazine ring protons: Ar-CH₂ -N (~4.7-4.9 ppm) and O-CH₂ -N (~5.3-5.5 ppm). The signals for the cyclohexyl and methylol protons should also be present and assignable. [7]
¹³C NMR Appearance of signals corresponding to the methylene carbons of the oxazine ring at approximately 80 ppm (N-CH₂-Ar) and 50 ppm (O-CH₂-N).
Part C: Thermal Polymerization (Curing)

Protocol:

  • Place a sample of the purified benzoxazine monomer into a silicone mold or aluminum pan.

  • Degas the monomer under vacuum at a temperature slightly above its melting point (e.g., 100-120°C) for 1 hour to remove any entrapped air or residual solvent.

  • Transfer the mold to a programmable oven and cure using a staged heating schedule. A typical schedule is:

    • 1 hour at 180°C

    • 2 hours at 200°C

    • 2 hours at 220°C [15] * (Optional Post-Cure): 1 hour at 240-250°C to promote cross-linking via the pendant hydroxyl groups.

  • Allow the oven to cool slowly to room temperature to prevent thermal shock and cracking of the cured polymer plaque.

Causality Note: A staged curing process is crucial. It allows for controlled polymerization, prevents a rapid exotherm which can cause material degradation and void formation, and ensures a uniformly cross-linked network.

Part D: Characterization of the Cured Polymer

The properties of the final thermoset are evaluated to determine its performance characteristics.

Technique Parameter Measured Significance
DSC Glass Transition Temp. (Tg)Defines the upper service temperature of the material. A higher Tg indicates better thermal stability.
TGA Degradation Temp. (Td5/Td10), Char YieldMeasures thermal stability and flame retardancy. A high char yield at 800°C is characteristic of polybenzoxazines. [9]
DMA Storage Modulus (E'), Tan Delta PeakProvides information on the stiffness of the material across a temperature range and gives a more precise measurement of Tg (peak of tan delta).

Anticipated Results and Field Insights

The incorporation of the trans-4-Aminocyclohexanemethanol moiety is expected to yield a polybenzoxazine with a unique property profile compared to traditional aromatic amine-based systems.

  • Enhanced Mechanical Toughness: The flexible, non-planar cycloaliphatic structure can absorb more energy before fracture compared to rigid aromatic backbones, potentially leading to a tougher, less brittle material.

  • Improved Thermal Properties: While the initial Tg might be comparable to some aromatic systems, the availability of the pendant hydroxyl group for secondary cross-linking during a post-cure step is expected to significantly elevate the final Tg and the overall thermal stability of the network.

  • Better Adhesion: The presence of polar hydroxyl groups in the polymer backbone can enhance adhesion to various substrates, including metals and glass fibers, making it a promising candidate for adhesives and composite matrices. [8]* Favorable Dielectric Properties: The reduction in aromatic content by incorporating the cycloaliphatic amine can lead to a lower dielectric constant and loss tangent, which is highly desirable for applications in electronic packaging and printed circuit boards.

Conclusion

The use of this compound as a precursor in benzoxazine synthesis is a strategic approach to developing advanced thermosets with enhanced functionality and a tailored property set. The protocols and rationale outlined in this note provide a robust framework for researchers to explore this novel class of materials. The resulting polymers, with their potential for high toughness, superior thermal stability via secondary cross-linking, and favorable dielectric properties, are well-positioned for use in demanding applications where performance and reliability are paramount.

References

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Macromolecules - ACS Publications. [Link]

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. [Link]

  • Cationic ring-opening polymerization of benzoxazines. ScienceDirect. [Link]

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. American Chemical Society. [Link]

  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Wiley Online Library. [Link]

  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. Preprints.org. [Link]

  • Synthesis and Ring‐Opening Polymerization of Mono‐Benzoxazines Based on 2‐(2‐Hydroxyethoxy)phenol and Aniline/Furfurylamine. Semantic Scholar. [Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing. [Link]

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Semantic Scholar. [Link]

  • Polybenzoxazine. Wikipedia. [Link]

  • Benzoxazine resins as smart materials and future perspectives. ResearchGate. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Springer. [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. RSC Publishing. [Link]

  • Benzoxazine resins for composite materials - Recent developments. ResearchGate. [Link]

  • General procedure for the synthesis of novel benzoxazines. ResearchGate. [Link]

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. [Link]

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Application Note & Protocol: A Practical Guide to the Synthesis of N-Substituted 7-azabicyclo[2.2.1]heptanes from trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-part protocol for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, a crucial scaffold in medicinal chemistry. Starting from the commercially available and stereochemically defined precursor, trans-4-Aminocyclohexanemethanol hydrochloride, this guide outlines a robust and reproducible pathway. The synthesis hinges on two key transformations: the activation of the primary hydroxyl group via tosylation, followed by a base-mediated intramolecular cyclization. This methodology avoids the need for protecting groups on the nitrogen atom, streamlining the process. The resulting bicyclic amine can then be readily functionalized, as demonstrated by a representative N-benzylation. This guide is intended for researchers in organic synthesis and drug development, offering both step-by-step instructions and an in-depth explanation of the chemical principles involved.

Introduction: The Strategic Importance of the 7-Azabicyclo[2.2.1]heptane Scaffold

The 7-azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery. Its rigid structure serves as a valuable proline analogue, providing a unique three-dimensional orientation for substituents that enables precise interactions with biological targets.[1] This structural rigidity eliminates stereochemical complications that can arise with more flexible molecules.[2]

Derivatives of this scaffold are key components in a range of therapeutic agents, including analgesics and ligands for nicotinic acetylcholine and sigma (σ) receptors.[1][3] Specifically, the 7-azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for developing selective σ₂ receptor agonists.[4] Given its pharmacological relevance, access to reliable and scalable synthetic routes is paramount. This application note details such a route, starting from an inexpensive and readily available precursor.

The Synthetic Strategy: A Mechanistic Overview

The conversion of trans-4-Aminocyclohexanemethanol to the 7-azabicyclo[2.2.1]heptane core is a classic example of intramolecular nucleophilic substitution (SN2). The key challenge is to transform the primary hydroxyl group, a notoriously poor leaving group (as hydroxide, HO⁻), into an excellent one. This is achieved by converting the alcohol into a tosylate ester. The tosylate group (⁻OTs) is a superb leaving group due to the ability of the sulfonate moiety to stabilize the negative charge through resonance.

The synthesis is designed in two main stages:

  • Part A: Activation via Tosylation. The primary alcohol of trans-4-Aminocyclohexanemethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The base neutralizes the HCl generated during the reaction. The trans stereochemistry of the starting material is crucial, as it places the amino and hydroxymethyl groups in an axial-equatorial orientation in the chair conformation, which is necessary for the subsequent backside attack.

  • Part B: Intramolecular Cyclization. The tosylated intermediate is then treated with a base (e.g., potassium carbonate) in a suitable solvent. The base deprotonates the ammonium salt (if the hydrochloride starting material is used directly) to free the primary amine. This amine then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group to forge the bicyclic ring system.

This direct approach is efficient, as it often obviates the need for separate protection and deprotection steps for the amine, which are common in other synthetic routes.[5]

G cluster_workflow Overall Synthetic Workflow SM trans-4-Aminocyclohexanemethanol Hydrochloride INT Tosylated Intermediate (4-(aminomethyl)cyclohexyl)methyl 4-methylbenzenesulfonate SM->INT Part A: Tosylation PROD 7-Azabicyclo[2.2.1]heptane INT->PROD Part B: Cyclization N_SUB N-Substituted Final Product PROD->N_SUB Optional: N-Alkylation/ N-Acylation

Caption: Overall workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.

Protocol Part A: Activation of the Primary Alcohol via Tosylation

3.1 Principle The conversion of an alcohol into a tosylate is a foundational method for activating it as a leaving group.[6] The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A tertiary amine base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.[7] This step preserves the stereochemistry at the carbon bearing the oxygen.

3.2 Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99%Acros Organics
Pyridine, anhydrous≥99.8%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
Diethyl etherACS Grade-
Hydrochloric acid (HCl), 1 M aqueous--
Saturated sodium bicarbonate (NaHCO₃) solution--
Brine (Saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)--
Round-bottom flask, magnetic stirrer, ice bath--

3.3 Step-by-Step Protocol

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous pyridine (approx. 5-10 mL per gram of starting material) to dissolve the solid. Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of pyridinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with cold 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tosylated intermediate as a white solid or viscous oil. This intermediate is often used in the next step without further purification.

Protocol Part B: Intramolecular Cyclization & N-Substitution

4.1 Principle This step leverages the newly installed tosylate group. In the presence of a base, the free amine acts as a nucleophile, executing an intramolecular SN2 reaction. This backside attack on the carbon bearing the -OTs group results in the formation of the bicyclic structure with inversion of configuration at the electrophilic carbon, though in this symmetric case it is not stereochemically apparent. High dilution conditions can favor this intramolecular process over intermolecular polymerization. The resulting parent 7-azabicyclo[2.2.1]heptane is a secondary amine, which can be isolated or directly functionalized in the next step.

G cluster_logic Key Chemical Transformations Substrate Substrate (Alcohol/Amine) Activation Activate Alcohol (Convert -OH to -OTs) Substrate->Activation TsCl, Pyridine Deprotonation Deprotonate Amine (Generate Nucleophile) Activation->Deprotonation K2CO3 Attack Intramolecular SN2 Attack Deprotonation->Attack Product Bicyclic Product Attack->Product

Caption: Logical flow of the key chemical transformations in the synthesis.

4.2 Materials & Reagents (Cyclization and N-Benzylation Example)

Reagent/MaterialGradeSupplier Example
Crude Tosylated Intermediate-From Part A
Potassium Carbonate (K₂CO₃), anhydrous, powdered≥99%Sigma-Aldrich
Acetonitrile (MeCN), anhydrous≥99.8%Fisher Scientific
Benzyl bromide≥98%Acros Organics
Ethyl Acetate (EtOAc)ACS Grade-
HexanesACS Grade-
Silica Gel for column chromatography60 Å, 230-400 mesh-

4.3 Step-by-Step Protocol

  • Place the crude tosylated intermediate from Part A into a round-bottom flask.

  • Add anhydrous acetonitrile to achieve a high dilution (e.g., 0.05 M concentration).

  • Add finely powdered anhydrous potassium carbonate (3.0 eq).

  • Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 18-24 hours. Monitor the formation of the bicyclic amine by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • The resulting filtrate contains the parent 7-azabicyclo[2.2.1]heptane and can be used directly.

  • Representative N-Substitution (N-Benzylation): To the stirred filtrate, add potassium carbonate (1.5 eq) followed by the dropwise addition of benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-7-azabicyclo[2.2.1]heptane.

Data Summary & Characterization

5.1 Expected Yields & Purity The overall yield for the two-step sequence can vary but is generally in the range of 35-55%. Purity of the final product after column chromatography is typically >95% as determined by NMR and GC-MS.

5.2 Spectroscopic Data (Representative Example: N-Benzyl-7-azabicyclo[2.2.1]heptane)

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-Ph), 3.15 (br s, 2H, bridgehead C1-H, C4-H), 1.80-1.65 (m, 4H, C2/C6/C3/C5-endo-H), 1.55-1.40 (m, 4H, C2/C6/C3/C5-exo-H).
¹³C NMR (101 MHz, CDCl₃) δ 139.5 (Ar-C), 128.8 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 60.5 (bridgehead C1, C4), 58.0 (-CH₂-Ph), 30.0 (C2, C3, C5, C6).
MS (ESI+) m/z calculated for C₁₃H₁₈N⁺ [M+H]⁺: 188.1434; found: 188.1432.

Troubleshooting & Expert Insights

  • Low Yield in Cyclization: The primary competing reaction is intermolecular polymerization. Ensure high dilution conditions are maintained throughout the cyclization step. The base should be finely powdered and anhydrous to maximize its surface area and effectiveness.

  • Incomplete Tosylation: Ensure all reagents, especially the pyridine and solvent, are anhydrous. Water will consume the tosyl chloride. Using a slight excess (1.1-1.2 eq) of TsCl is recommended.

  • Alternative Activation: If tosylation proves problematic, methanesulfonyl chloride (MsCl) can be used as an alternative activating agent, following a similar procedure. The resulting mesylate is also an excellent leaving group.

  • Choice of Base for Cyclization: While K₂CO₃ is effective and economical, other non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can also be used, though they require more stringent anhydrous handling techniques.

Conclusion

The protocol described provides a reliable and streamlined method for the synthesis of the 7-azabicyclo[2.2.1]heptane core from an inexpensive starting material. By leveraging a direct tosylation-cyclization sequence, this approach offers an efficient entry point to a wide array of N-substituted derivatives crucial for medicinal chemistry research and drug development. The robustness of the procedure, coupled with the strategic importance of the target scaffold, makes this a valuable tool for synthetic and medicinal chemists.

References

  • Banister, S. D., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Online] Available at: [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Online] Available at: [Link]

  • de Vains, D. A. O. G., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2363. [Online] Available at: [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Online] Available at: [Link]

  • Arias, F., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(21), 2997-3002. [Online] Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0). This document provides in-depth technical guidance, field-proven insights, and troubleshooting solutions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this important chemical intermediate. Our focus is on achieving high purity through recrystallization, a fundamental yet nuanced technique.

Section 1: The Foundational Principle of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids. Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The core principle is straightforward: the compound of interest should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[2][3]

A successful recrystallization process systematically removes impurities that were trapped in the crystal lattice of the crude product, resulting in a solid of significantly higher purity.

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If Insoluble Impurities or Charcoal Present) B->C Optional D Slow Cooling (Induces Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration (Collect Crystals) D->E F Wash with Cold Solvent E->F I Mother Liquor (Contains Soluble Impurities) E->I Separate G Dry Crystals F->G H Pure Product G->H

Caption: A generalized workflow for purifying a solid by recrystallization.

Section 2: The Crucial Decision: Solvent Selection

The single most critical factor for a successful recrystallization is the choice of solvent.[1][4] For a polar, salt-like compound such as this compound, which contains hydroxyl (-OH) and ammonium (-NH₃⁺) functional groups, a polar solvent is a logical starting point. However, the ideal solvent must exhibit a steep solubility curve with respect to temperature.

Single-Solvent vs. Mixed-Solvent Systems
  • Single-Solvent Recrystallization: This is the ideal scenario where one solvent meets all the criteria: high solubility at its boiling point and low solubility at or below room temperature.[2]

  • Mixed-Solvent Recrystallization: Often, no single solvent provides the ideal solubility characteristics. In such cases, a mixed-solvent system, also known as a solvent/anti-solvent pair, is employed.[5][6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then carefully adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation.[7][8]

Diagram 2: Solvent Selection Logic

Solvent_Selection Start Start with Crude Compound Test_Single Test small sample in a single hot solvent. Does it fully dissolve? Start->Test_Single Test_Cool Upon cooling, do crystals form? Test_Single->Test_Cool Yes Find_Pair Find a 'Good' Solvent (dissolves compound) & a miscible 'Poor' Solvent (does not dissolve) Test_Single->Find_Pair No Success_Single Use this single solvent system Test_Cool->Success_Single Yes Fail Select another solvent or pair Test_Cool->Fail No (Poor Recovery) Use_Mixed Use Mixed-Solvent (Solvent/Anti-Solvent) Method Find_Pair->Use_Mixed

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Recommended Solvents for Screening

Based on the structure of this compound and available literature, the following solvents and systems are recommended for initial screening.[9]

Solvent/SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Isopropanol (IPA) 82.619.9A good starting point. Less polar than methanol/ethanol, potentially offering a better solubility differential.
Ethanol 78.424.5The hydrochloride salt may be quite soluble, potentially leading to lower recovery. Often used in a mixed system.
Methanol 64.732.7Likely to be a very good solvent, possibly too good, making it a candidate for a mixed-solvent system.
Ethanol / Ethyl Acetate VariableVariableA classic mixed-solvent pair. Dissolve in hot ethanol (good solvent), add ethyl acetate (anti-solvent) to induce crystallization.
Isopropanol / Hexanes VariableVariableAnother common mixed-solvent pair. Use with caution due to the flammability of hexanes.
Water 10080.1The compound is highly soluble in water.[10] This makes water a poor choice for single-solvent recrystallization due to expected low recovery but a potential "good" solvent in a mixed system with an anti-solvent like acetone or isopropanol.

Section 3: Detailed Experimental Protocol (Mixed-Solvent System)

This protocol describes a robust method using an Isopropanol (IPA)/Ethyl Acetate mixed-solvent system, a common and effective choice for amine hydrochlorides.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks, Büchner funnel, filter flask, filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to just dissolve the solid at a near-boiling temperature. Add the solvent in small portions, allowing the solution to return to a boil between additions.[11]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of your compound). Caution: Never add charcoal to a boiling solution, as violent frothing may occur. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.[1]

  • Inducing Crystallization: While the isopropanol solution is still hot, add ethyl acetate dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.[6][12] This indicates the solution is saturated.

  • Re-clarification: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again. The solution is now perfectly saturated and ready for cooling.

  • Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step by immediate immersion in an ice bath can cause impurities to be trapped in the crystal lattice.

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: With the vacuum off, add a small volume of ice-cold ethyl acetate (or a pre-chilled IPA/ethyl acetate mixture) to the funnel to wash away any residual mother liquor. Re-apply the vacuum to pull the wash solvent through.[11]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For optimal drying, use a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Section 4: Troubleshooting Guide & FAQs

Q1: No crystals are forming, even after the solution is cold.

  • Cause: The solution is likely supersaturated or too much solvent was used.[11]

  • Solutions:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic glass fragments can provide nucleation sites for crystal growth.[13]

    • Seed: Add a tiny "seed" crystal of the crude material to the solution to initiate crystallization.[11]

    • Reduce Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and attempt to cool it again.[13]

    • Add Anti-Solvent: If using a mixed-solvent system, add a few more drops of the anti-solvent (e.g., ethyl acetate).

Q2: My product "oiled out," forming a liquid layer instead of crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point, exacerbating this issue.[8]

  • Solutions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount more of the "good" solvent (e.g., isopropanol) to decrease the saturation point.[13]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

Q3: My final yield is very low.

  • Cause: This is a common issue with several potential sources.

  • Solutions:

    • Review Solvent Volume: The most common error is using too much solvent during the initial dissolution step.[11] Always use the absolute minimum amount of hot solvent.

    • Check Cooling: Ensure the solution was thoroughly chilled in an ice bath to maximize precipitation.

    • Washing Technique: Avoid washing the collected crystals with room temperature or warm solvent, which will redissolve some of your product. Always use a minimal amount of ice-cold wash solvent.[11]

    • Premature Crystallization: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware is adequately pre-heated.

Q4: The final product is still colored.

  • Cause: Highly colored impurities were not fully removed.

  • Solution: Repeat the recrystallization, incorporating the optional activated carbon (charcoal) step as described in the protocol.[10] Charcoal is highly porous and adsorbs many colored organic impurities. Do not use an excessive amount, as it can also adsorb your desired product.

Q5: How do I confirm the purity of my recrystallized product?

  • Method: The most straightforward method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point range.

  • Literature Value: The melting point for the related compound trans-4-Aminocyclohexanol hydrochloride is reported as 225-227 °C.[14] Your purified product's melting point should be sharp and within this range.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Unknown. (n.d.). Recrystallization. --->. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in the Synthesis of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts following the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride.

The synthesis of this valuable intermediate often involves the catalytic hydrogenation of an aromatic precursor, a reaction frequently employing a heterogeneous palladium on carbon (Pd/C) catalyst. While highly efficient, this process necessitates a robust purification strategy to remove palladium residues. Failure to do so can compromise the purity, stability, and, most importantly, the safety of the final Active Pharmaceutical Ingredient (API). This document provides in-depth troubleshooting advice and validated protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium so critical in pharmaceutical synthesis?

Residual palladium is a significant concern for several reasons. First, it is a heavy metal with potential toxicological effects. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in final drug products.[1][2] Palladium is classified as a Class 2B element, meaning its presence in the final API must be controlled and justified.[1][2][3][4] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[5][6] Second, residual palladium can act as an unwanted catalyst in downstream reactions or degrade the final product over time, impacting its stability and shelf-life.[2]

Q2: What are the different forms of palladium I might be dealing with after the reaction?

Palladium contamination can exist in two primary forms:

  • Heterogeneous Palladium: These are solid particles of the original catalyst (e.g., Pd/C) that have not been fully removed by initial filtration. These can range from visible black particles to fine, colloidal suspensions ("palladium black") that can pass through standard filter paper.[7]

  • Homogeneous (Leached) Palladium: This refers to palladium species that have dissolved into the reaction medium.[7] These can be palladium ions (e.g., Pd(II)) or soluble palladium complexes formed with ligands, solvents, or even the product itself.[8] Homogeneous palladium cannot be removed by simple filtration.

Q3: How do I choose the best palladium removal method?

The optimal method depends on the form of the palladium residue and the nature of your product. A multi-step approach is often necessary.

  • Bulk Removal: Start with a robust filtration method to remove the heterogeneous Pd/C.

  • Scavenging: If soluble palladium is suspected or confirmed, follow up with a scavenger to capture the dissolved species.

  • Verification: Finally, use a sensitive analytical technique to confirm that palladium levels are below the required limit.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My solution is still grey/black after filtering off the Pd/C catalyst.

This is a classic sign of colloidal palladium, or "palladium black," which consists of extremely fine catalyst particles that can bypass standard filtration media.[7]

  • Causality: Vigorous stirring, reaction temperature, or the catalyst's age can cause it to fracture into smaller particles. These colloids are notoriously difficult to remove with simple filter paper.

  • Solution: Enhanced Filtration with a Filter Aid. The industry-standard solution is to perform a "polish filtration" through a pad of diatomaceous earth, commonly known as Celite®.[9] Celite forms a porous filter bed with a tortuous path that effectively traps these fine particles.

Issue 2: After a clear filtration, my final product still shows high palladium content upon analysis.

This indicates the presence of leached, homogeneous palladium species that are soluble in your reaction mixture.[8] this compound is a polar, functionalized molecule, and its amine and hydroxyl groups can potentially form soluble complexes with palladium ions.

  • Causality: A certain degree of catalyst leaching is often unavoidable. The palladium can exist in various oxidation states, such as Pd(0) and Pd(II), which require targeted removal strategies.[10]

  • Solution: Employ a Palladium Scavenger. Scavengers are solid-supported materials (often functionalized silica or polymers) that have a high affinity for palladium.[10][11] They selectively bind to dissolved palladium, which can then be easily removed by a second filtration step.

Issue 3: How do I select the right palladium scavenger for my system?

Choosing an effective scavenger is key to removing soluble palladium to levels below 5 ppm.[11]

  • Causality: The effectiveness of a scavenger depends on its functional group, the solvent system, and the nature of the palladium species. For polar products like this compound, which is likely in an aqueous or alcoholic solvent, a scavenger that performs well in these media is essential.

  • Solution: Screen Scavengers with Different Functionalities. Thiol-based scavengers are highly effective for a broad range of palladium species. Other functional groups like amines and thioureas can also be effective. It is advisable to screen a small set of scavengers to find the optimal one for your specific conditions.

Scavenger Type Functional Group Mechanism Advantages Considerations
Thiol-Functionalized Silica -SHStrong covalent bonding with PdHighly effective for Pd(0) and Pd(II); good performance in various solvents.[5]Can sometimes require elevated temperatures for optimal performance.
Amine-Functionalized Silica -NH2, -NHRChelation/CoordinationGood for electron-deficient Pd(II) species.May have lower affinity than thiols for Pd(0).
Thiourea-Functionalized Silica -C(=S)(NR2)2Strong coordinationBroad-spectrum effectiveness.Potential for leaching of sulfur-containing impurities.
Activated Carbon Carbon surfaceAdsorptionCost-effective; can remove palladium and color impurities simultaneously.[12]Can lead to significant product loss due to non-specific adsorption.[13] Requires careful optimization.
Issue 4: How can I be certain that the palladium has been successfully removed?

Visual inspection is not sufficient. Quantitative analysis using a highly sensitive technique is required for regulatory compliance.

  • Causality: The target limits for palladium (typically <10 ppm) are far below what can be detected visually.

  • Solution: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). ICP-MS is the gold standard for quantifying trace elemental impurities in APIs.[14][15] It offers extremely low detection limits (parts-per-billion) and is the method expected by regulatory agencies.[15] While expensive, it is essential for final product validation.[14] For process development and screening, semi-quantitative methods may be used initially.[14][16]

Experimental Protocols

Protocol 1: Enhanced Filtration for Bulk Pd/C Removal

This protocol describes the use of Celite to ensure the complete removal of heterogeneous and colloidal palladium.

  • Prepare the Filter Bed: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite (typically 1-2 cm thick) onto the paper.

  • Wet the Pad: Gently pour the reaction solvent over the Celite pad and apply a light vacuum to settle the bed. Ensure the pad is evenly packed and does not have any cracks or channels.

  • Filter the Reaction Mixture: Carefully decant or pour the reaction mixture onto the center of the Celite bed. Avoid disturbing the packed bed.

  • Wash the Filter Cake: After the entire mixture has passed through, wash the filter cake (the collected Pd/C and Celite) with a generous amount of fresh, cold solvent to recover any adsorbed product.[17]

  • Combine Filtrates: Combine the initial filtrate and the washings. This solution is now ready for the scavenging step, if required.

Protocol 2: Palladium Scavenging for Soluble Residue Removal

This protocol outlines a general procedure for using a silica-based scavenger.

  • Select and Add Scavenger: Based on screening or literature, select an appropriate scavenger. A common starting point is 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium catalyst used. Add the scavenger to the filtrate from Protocol 1.

  • Stir the Mixture: Stir the resulting slurry at room temperature. Optimal scavenging time can range from 1 to 24 hours.[8] Gentle heating (e.g., 40-50 °C) can sometimes improve kinetics, but this must be tested to ensure product stability.

  • Filter to Remove Scavenger: Filter the mixture through a simple filter paper to remove the scavenger, which now contains the bound palladium.

  • Wash and Concentrate: Wash the scavenger on the filter with fresh solvent to recover the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Submit for Analysis: Submit a sample of the final product for ICP-MS analysis to verify the palladium content is below the target limit.

Visualizations

Palladium_Removal_Workflow cluster_0 PART 1: HETEROGENEOUS Pd REMOVAL cluster_1 PART 2: HOMOGENEOUS Pd REMOVAL cluster_2 PART 3: VERIFICATION Reaction Crude Reaction Mixture (Product + Pd/C) Filtration Protocol 1: Enhanced Filtration (Celite® Pad) Reaction->Filtration Scavenging Protocol 2: Add Palladium Scavenger (e.g., Thiol-Silica) Filtration->Scavenging Clear Filtrate Stir Stir (1-24h) Room Temp or Gentle Heat Scavenging->Stir Filter_Scavenger Filter to Remove Scavenger-Pd Complex Stir->Filter_Scavenger Analysis ICP-MS Analysis Filter_Scavenger->Analysis Final Filtrate Final_Product Purified Product (<10 ppm Pd) Analysis->Final_Product PASS Fail High Pd Detected (>10 ppm) Analysis->Fail FAIL Troubleshoot Re-evaluate Scavenger/ Conditions Fail->Troubleshoot

Troubleshooting_Decision_Tree

References

Technical Support Center: Optimizing Diastereoselectivity in the Reduction of 4-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective reduction of 4-aminocyclohexanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these critical transformations. The synthesis of specific diastereomers of 4-aminocyclohexanol is a frequent challenge in medicinal chemistry, as the relative stereochemistry of the amino and hydroxyl groups profoundly influences biological activity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired stereochemical outcomes.

Understanding the Fundamentals of Diastereoselectivity in Cyclohexanone Reduction

The reduction of a 4-aminocyclohexanone can yield two diastereomeric products: the cis- and trans-4-aminocyclohexanol. The ratio of these diastereomers is determined by the trajectory of the hydride attack on the carbonyl group. The two primary modes of attack on the cyclohexanone ring, which exists predominantly in a chair conformation, are axial and equatorial.

  • Axial Attack: The nucleophilic hydride approaches the carbonyl carbon from a direction parallel to the principal axis of the ring. This pathway typically leads to the formation of an equatorial alcohol.

  • Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.

The preferred direction of attack, and thus the diastereomeric outcome, is influenced by a delicate interplay of steric and electronic factors.

Key Factors Influencing Diastereoselectivity:
  • Steric Hindrance: The size of the reducing agent is a primary determinant of the attack trajectory. Small, unhindered reducing agents like sodium borohydride (NaBH₄) can more easily approach from the axial direction, leading to the thermodynamically more stable equatorial alcohol. Conversely, bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), encounter significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions. This forces an equatorial attack, yielding the axial alcohol as the major product.

  • Torsional Strain (Bürgi-Dunitz Trajectory): As the hydride approaches the carbonyl carbon, a developing torsional strain between the forming C-H bond and the adjacent C-C bonds of the ring influences the transition state energy. Axial attack can lead to a more staggered and lower-energy transition state, whereas equatorial attack can result in a more eclipsed and higher-energy transition state.

  • Substituent Effects: The nature and orientation of the amino group at the C-4 position, as well as any protecting groups, can significantly impact the conformational equilibrium of the cyclohexanone ring and introduce additional steric or electronic biases. For instance, a bulky substituent on the nitrogen will preferentially occupy an equatorial position, which can influence the accessibility of the carbonyl faces.

  • Chelation Control: In certain cases, particularly with α- or β-alkoxy ketones, the Lewis acidic metal counterion of the hydride reagent can coordinate with both the carbonyl oxygen and the heteroatom of the substituent. This chelation can lock the conformation of the substrate and direct the hydride delivery to a specific face. While less common for 4-aminocyclohexanones, it's a factor to consider, especially with certain protecting groups and metal hydrides.

Troubleshooting Guide

This section addresses common problems encountered during the diastereoselective reduction of 4-aminocyclohexanone derivatives in a practical question-and-answer format.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Q: My reduction is producing a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A: A low diastereomeric ratio (d.r.) indicates that the energy difference between the axial and equatorial attack transition states is minimal under your current reaction conditions. Here are several strategies to enhance selectivity:

  • Change the Reducing Agent: This is the most impactful variable.

    • To favor the equatorial alcohol (from axial attack): Use a small, unhindered reducing agent. Sodium borohydride (NaBH₄) is a common starting point. If selectivity is still poor, consider other small hydrides like lithium borohydride (LiBH₄).

    • To favor the axial alcohol (from equatorial attack): Employ a sterically demanding reducing agent. L-Selectride® or K-Selectride® are excellent choices. The bulky sec-butyl groups effectively block the axial face, forcing equatorial attack.

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to -78 °C) can amplify small energy differences between competing transition states, often leading to improved selectivity. This is a fundamental principle of kinetic control.

  • Solvent Effects: The choice of solvent can influence the effective size of the reducing agent and the conformation of the substrate. Protic solvents like methanol or ethanol can solvate the borohydride species, potentially altering its reactivity and steric profile. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used, especially with bulkier reagents like L-Selectride®.

  • Protecting Group Strategy: The substituent on the nitrogen atom can exert a significant steric influence.

    • A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, will have a strong preference for the equatorial position. This can create a more rigid conformational bias in the starting material, which may translate to higher diastereoselectivity in the reduction.

    • Conversely, a smaller group might allow for more conformational flexibility, leading to a mixture of products.

Problem 2: The Opposite Diastereomer is Forming as the Major Product

Q: I was expecting the equatorial alcohol, but I'm predominantly getting the axial isomer. What could be the cause?

A: This is a classic case of steric control overwhelming the expected electronic or torsional preferences.

  • Re-evaluate Your Reducing Agent: Double-check the identity and purity of your reducing agent. What you believe to be a "small" hydride source might be acting as a bulkier one. For instance, if your NaBH₄ is old or has been improperly stored, its reactivity might be altered.

  • Consider Substrate-Directing Effects: Is there a possibility of intramolecular delivery or chelation? While less common for 4-amino derivatives, certain protecting groups or functionalities elsewhere on the ring could interact with the hydride reagent. For example, a nearby hydroxyl group can direct the hydride delivery to the same face.

  • Conformational Isomers: Ensure your starting material is conformationally homogeneous. If there is a significant population of a conformer where the 4-substituent is axial, reduction of this minor conformer could lead to unexpected products. This is more likely if the substituent on the amino group is not sufficiently bulky to lock the conformation.

Problem 3: Incomplete Reaction or Low Yield

Q: The reaction is sluggish, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

A: Incomplete conversion can be due to insufficient reactivity of the reducing agent or deactivation of the reagent.

  • Increase Reagent Stoichiometry: A common practice is to use a slight excess (1.1-1.5 equivalents) of the hydride reagent. If the reaction is still incomplete, a larger excess may be necessary, but be mindful of potential side reactions and quenching difficulties.

  • Check Reagent Activity: Hydride reagents, especially borohydrides, can decompose upon exposure to moisture. Use a fresh bottle or a freshly prepared solution of the reducing agent.

  • Increase Temperature: If low temperature was used to enhance selectivity, a sluggish reaction might be the trade-off. You may need to find

Technical Support Center: Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the identification of common impurities, troubleshooting unexpected results, and provide answers to frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Identifying and Mitigating Common Impurities

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.

Question 1: My final product shows a significant peak corresponding to the cis-isomer in the 1H NMR spectrum. What is the origin of this impurity and how can I minimize it?

Answer:

The presence of the cis-isomer, cis-4-Aminocyclohexanemethanol hydrochloride, is a common challenge in this synthesis.[1][2] Its formation is primarily rooted in the stereochemistry of the reduction of the aromatic ring or a ketone precursor.

Causality:

The synthesis of 4-aminocyclohexanemethanol often starts from p-aminobenzoic acid or its esters.[3][4][5] Catalytic hydrogenation of the benzene ring is a critical step where a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid is typically formed.[4][5][6][7][8][9][10] The ratio of these isomers is highly dependent on the reaction conditions. Subsequent reduction of the carboxylic acid or ester to the alcohol preserves the stereochemistry of the cyclohexane ring.

Experimental Workflow for Minimizing the cis-Isomer:

Caption: Workflow for minimizing the cis-isomer impurity.

Mitigation Strategies:

  • Isomerization: Before the reduction of the carboxylic acid, an isomerization step can be introduced.[3] By treating the mixture of cis and trans isomers with a strong base (like potassium tert-butoxide) or acid, you can equilibrate the mixture to favor the thermodynamically more stable trans-isomer.

  • Fractional Crystallization: The cis and trans isomers of the intermediate 4-aminocyclohexanecarboxylic acid or its derivatives may have different solubilities.[7][8] A carefully designed fractional crystallization process can be employed to separate the isomers before the final reduction step.

  • Catalyst and Condition Optimization: The choice of catalyst, solvent, temperature, and pressure during the initial hydrogenation can significantly influence the cis/trans ratio.[4][5][9] Experimenting with different conditions is crucial for maximizing the yield of the trans-isomer.

Question 2: I'm observing unreacted starting material, specifically a Boc-protected intermediate, in my final product. What could be the cause?

Answer:

Incomplete deprotection of a Boc (tert-butoxycarbonyl) group is a frequent issue, leading to the presence of intermediates like trans-4-(Boc-amino)cyclohexanemethanol in the final product.[11]

Causality:

The Boc protecting group is typically removed under acidic conditions. Incomplete deprotection can result from:

  • Insufficient Acid: The molar ratio of the acid (e.g., HCl) to the Boc-protected compound may be too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Reaction Temperature: The deprotection reaction might be too slow at lower temperatures.

  • Inappropriate Solvent: The choice of solvent can affect the efficiency of the deprotection.

Troubleshooting Protocol for Incomplete Deprotection:

Parameter Potential Issue Recommended Action
Acid Stoichiometry Insufficient acid for complete cleavage of the Boc group.Increase the molar excess of the acid (e.g., use a higher concentration of HCl in a suitable solvent).
Reaction Time The reaction was quenched before all the Boc-protected starting material was consumed.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and ensure the reaction runs to completion.
Temperature The reaction rate is too slow at the current temperature.Consider moderately increasing the reaction temperature, while monitoring for potential side reactions.
Solvent The solvent may not be optimal for the deprotection reaction.Solvents like dioxane, methanol, or ethyl acetate are commonly used for HCl-mediated deprotection. Ensure the chosen solvent allows for good solubility of both the substrate and the acid.

Question 3: My product has a yellowish tint, and I'm seeing some unexpected peaks in the high-resolution mass spectrometry (HRMS) data. What are these potential by-products?

Answer:

A yellowish color and unexpected HRMS peaks can indicate the presence of by-products from side reactions, especially if strong reducing agents or high temperatures were involved.

Potential By-products and their Origins:

  • Over-reduction Products: If a very strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce a precursor containing other reducible functional groups (e.g., a ketone or an amide), these groups might also be reduced, leading to unexpected products.[6]

  • Dehydration Products: Under strongly acidic or high-temperature conditions, the hydroxyl group of the product can be eliminated, leading to the formation of unsaturated cyclohexene derivatives.

  • Oxidation Products: Although less common during a reduction synthesis, exposure of the amino group to air or certain reagents over time can lead to oxidation, forming colored impurities.

Analytical Workflow for Impurity Identification:

Caption: A systematic workflow for identifying unknown impurities.

Preventive Measures:

  • Choice of Reducing Agent: Use a milder reducing agent if possible, or carefully control the stoichiometry and temperature when using strong reducing agents.

  • Inert Atmosphere: Conduct reactions, especially those involving sensitive intermediates, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: Employ robust purification methods like recrystallization or column chromatography to remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and reagents for the synthesis of this compound?

A1: The most common synthetic routes start from p-aminobenzoic acid or its esters. Key reagents include a catalyst for hydrogenation (e.g., Rhodium on Carbon, Raney Nickel), a reducing agent for the carboxylic acid or ester (e.g., Lithium Aluminum Hydride), a protecting group for the amine (e.g., Boc anhydride), and hydrochloric acid for deprotection and salt formation.[3][5][9]

Q2: What analytical techniques are essential for monitoring the reaction and ensuring the purity of the final product?

A2: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates and to determine the cis/trans isomer ratio.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q3: How can I improve the overall yield of my synthesis?

A3: To improve the yield, focus on optimizing each step of the reaction:

  • Reaction Conditions: Carefully control temperature, pressure, and reaction time for each step.

  • Reagent Purity: Use high-purity starting materials and reagents.

  • Work-up and Purification: Minimize product loss during extraction, washing, and purification steps.

  • Isomer Control: As discussed in the troubleshooting section, maximizing the formation of the trans-isomer early in the synthesis is key to a higher overall yield of the desired product.

References

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Google Patents.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 56239-26-0 cis-4-aminocyclohexanol Hydrochloride Impurity. [Link]

  • Chemicalbridge. cis-4-Aminocyclohexanemethanol hydrochloride. [Link]

  • Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Google Patents.
  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. [Link]

  • Google Patents.
  • PubChem. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. [Link]

Sources

Troubleshooting low yield in the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-aminocyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on troubleshooting issues that lead to low yields and impure products. The insights provided herein are based on established chemical principles and field-proven strategies to help you optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yield and Purity

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low Overall Yield After Two-Step Synthesis

Question: I am synthesizing this compound starting from a p-aminobenzoic acid derivative, involving a hydrogenation step followed by reduction of the resulting ester. My overall yield is significantly lower than expected. Where could I be losing my product?

Answer: Low overall yield in this multi-step synthesis can arise from inefficiencies in either the initial catalytic hydrogenation to form the trans-4-aminocyclohexanecarboxylate intermediate or the subsequent reduction to the alcohol. It is crucial to analyze each step independently.

Step 1: Catalytic Hydrogenation of Aromatic Precursor

The primary challenges in this step are achieving complete conversion and maximizing the formation of the desired trans isomer over the cis isomer.

  • Incomplete Hydrogenation:

    • Cause: Insufficient catalyst activity, suboptimal temperature, or inadequate hydrogen pressure can lead to incomplete reduction of the aromatic ring.

    • Solution: Ensure you are using a fresh, active catalyst. Ruthenium (Ru) on carbon is often effective for this transformation.[1] Reaction temperatures should be carefully controlled, as excessively high temperatures (above 200°C) can promote side reactions like deamination.[1] Hydrogen pressure should be maintained within the recommended range for your specific catalyst and substrate, typically between 20 to 200 kg/cm ².[1]

  • Poor trans:cis Isomer Ratio:

    • Cause: The choice of catalyst and solvent significantly influences the stereochemical outcome. While many hydrogenation catalysts yield a mixture of isomers, the trans isomer is generally the more thermodynamically stable product.

    • Solution: The reaction can be conducted under basic conditions (e.g., in a sodium hydroxide solution) to favor isomerization to the more stable trans product.[2] Some protocols suggest that a ruthenium catalyst in a strong acid or alkali solution can simultaneously effect reduction and trans-isomerization.[1]

Step 2: Reduction of the Ester to the Alcohol

The reduction of the intermediate, typically an ester like methyl or ethyl trans-4-aminocyclohexanecarboxylate, to trans-4-aminocyclohexanemethanol is a critical step where significant yield loss can occur.

  • Incomplete Reduction:

    • Cause: The use of an inappropriate reducing agent is a common pitfall. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.[3]

    • Solution: A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is required for this transformation.[4][5][6] The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Side Reactions with LiAlH₄:

    • Cause: LiAlH₄ is a highly reactive, non-selective reducing agent. The presence of water or other protic sources during the reaction can consume the reagent and reduce its efficiency. The amino group on the starting material can also react with LiAlH₄ in an acid-base reaction.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. An excess of LiAlH₄ is typically used to ensure complete reduction of the ester functionality.

The following diagram illustrates the decision-making process for troubleshooting low yield in the overall synthesis:

Troubleshooting_Workflow start Low Overall Yield check_hydrogenation Analyze Hydrogenation Step start->check_hydrogenation check_reduction Analyze Reduction Step start->check_reduction incomplete_H2 Incomplete Hydrogenation? check_hydrogenation->incomplete_H2 poor_isomer_ratio Poor trans:cis Ratio? check_hydrogenation->poor_isomer_ratio incomplete_reduction Incomplete Ester Reduction? check_reduction->incomplete_reduction workup_loss Loss During Workup? check_reduction->workup_loss solution_H2_catalyst Optimize Catalyst, Temp, Pressure incomplete_H2->solution_H2_catalyst Yes solution_isomer Adjust Solvent/Base Conditions Consider Isomerization Step poor_isomer_ratio->solution_isomer Yes solution_reducing_agent Use LiAlH4 Ensure Anhydrous Conditions incomplete_reduction->solution_reducing_agent Yes solution_workup Careful Quenching Optimize Extraction & Purification workup_loss->solution_workup Yes

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficulty in Separating trans and cis Isomers

Question: My final product is a mixture of trans and cis isomers, and I am struggling to isolate the pure trans isomer. How can I improve the separation?

Answer: The separation of diastereomers like the cis and trans isomers of 4-aminocyclohexanemethanol can be challenging due to their similar physical properties. However, differences in their crystal packing and solubility can be exploited.

  • Fractional Crystallization:

    • Principle: This is a common method for separating diastereomers. The technique relies on the slight differences in solubility between the isomers in a particular solvent system.

    • Protocol: The mixture of isomers is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This process may need to be repeated to achieve high purity.

    • Solvent Selection: The choice of solvent is critical and often requires empirical screening. For aminocyclohexane derivatives, aqueous solutions or mixtures of alcohols and water have been used. For instance, the purification of trans-4-aminomethyl-cyclohexane carboxylic acid can be achieved by recrystallization from cold water, where the trans isomer selectively crystallizes as a hydrate.[7][8]

  • Derivative Formation:

    • Principle: If direct crystallization is ineffective, you can convert the mixture of isomers into derivatives that have more pronounced differences in their physical properties, facilitating separation. After separation, the derivative can be converted back to the desired amine.

    • Example: In some cases, protecting the amino group (e.g., as a Boc-derivative) can alter the crystallization properties and allow for easier separation of the isomers.

  • Chromatography:

    • Principle: While often less practical on a large scale, column chromatography can be an effective method for separating small quantities of isomers for analytical purposes or when other methods fail.

    • Stationary and Mobile Phase: The choice of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of solvents) will depend on the specific properties of your isomers.

The following table summarizes the key parameters for these separation techniques:

MethodKey ParametersAdvantagesDisadvantages
Fractional Crystallization Solvent system, cooling rate, temperatureScalable, cost-effectiveMay require multiple cycles, can be time-consuming
Derivative Formation Choice of derivative, ease of formation and cleavageCan significantly improve separation efficiencyAdds extra steps to the synthesis
Column Chromatography Stationary phase, mobile phase, column loadingHigh resolution for small quantitiesNot easily scalable, solvent-intensive
Issue 3: Low Yield During Hydrochloride Salt Formation

Question: I am losing a significant amount of product during the final step of forming the hydrochloride salt. What could be the cause, and how can I prevent this?

Answer: The formation of the hydrochloride salt is typically a straightforward acid-base reaction.[9] However, yield loss at this stage is often related to the solubility of the salt in the chosen solvent system and the workup procedure.

  • Solubility of the Hydrochloride Salt:

    • Cause: Amine hydrochloride salts are often soluble in water and polar protic solvents like methanol or ethanol.[10][11] If the salt formation is performed in a solvent in which the product has high solubility, it will be difficult to achieve complete precipitation, leading to low isolated yields.

    • Solution: Perform the salt formation in a solvent where the hydrochloride salt has low solubility. Anhydrous solvents like diethyl ether, isopropyl alcohol, or ethyl acetate are often good choices. You can dissolve the free amine in one of these solvents and then add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should then precipitate out of the solution.

  • Workup and Isolation:

    • Cause: If an aqueous solution of HCl is used, the product may remain in the aqueous layer, leading to losses during extraction.

    • Solution: If using aqueous HCl is unavoidable, ensure that the pH is carefully controlled. After salt formation, if the product is in an aqueous layer, you may need to remove the water under reduced pressure. A better approach is to use anhydrous HCl. After precipitation of the salt, ensure it is thoroughly washed with a cold, anhydrous solvent to remove impurities without dissolving the product.

The general workflow for efficient hydrochloride salt formation is depicted below:

Salt_Formation start Free Amine dissolve Dissolve in Anhydrous Solvent (e.g., Ether, IPA) start->dissolve add_hcl Add Anhydrous HCl (e.g., HCl in Ether) dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Anhydrous Solvent isolate->wash dry Dry under Vacuum wash->dry final_product Pure Hydrochloride Salt dry->final_product

Caption: Workflow for hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and cost-effective starting point is a derivative of p-aminobenzoic acid, such as methyl or ethyl p-aminobenzoate. These compounds are commercially available and can be converted to the desired trans-4-aminocyclohexanecarboxylate intermediate through catalytic hydrogenation.

Q2: Can I use sodium borohydride (NaBH₄) to reduce the ester intermediate?

A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols.[3] You must use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6]

Q3: How can I monitor the progress of the reactions?

A3: The progress of both the hydrogenation and the reduction steps can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, ensure you use an appropriate solvent system and visualization method (e.g., ninhydrin stain for the amino group). For the hydrogenation step, monitoring hydrogen uptake can also indicate the reaction's progress.

Q4: What are the main safety precautions to take during this synthesis?

A4: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should be conducted in a well-ventilated area using appropriate high-pressure equipment. The catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric and should be handled with care. Lithium aluminum hydride (LiAlH₄) reacts violently with water and other protic solvents, so all reactions involving this reagent must be performed under strictly anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Organic Chemistry: Reduction - Jack Westin. [Link]

  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • Esters to Alcohols - Chemistry Steps. [Link]

  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    
    . [Link]
    
  • US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • US20100204470A1 - method for salt prepar
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • Amine and HCl - salt formation reaction. [Link]

  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)
  • Organic Nitrogen Compounds V: Amine Salts. [Link]

  • (Reference not explicitly cited in the text, but relevant to the topic)
  • (Reference not explicitly cited in the text, but relevant to the topic)

Sources

Preventing side reactions during the functionalization of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Molecule: Key Chemical Properties

trans-4-Aminocyclohexanemethanol hydrochloride (CAS Number: 1504-49-0) is a versatile building block in medicinal chemistry and organic synthesis.[1][] Its structure, featuring a cyclohexane ring with both an amino and a hydroxymethyl group, allows for diverse chemical transformations.[1] However, the similar reactivity of the primary amine and primary alcohol necessitates a strategic approach to functionalization to avoid undesired side products. The hydrochloride salt form enhances water solubility but typically requires neutralization before reaction.[1]

Molecular Profile:
PropertyValue
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Melting Point 146-148 °C

II. Troubleshooting Guide: Common Side Reactions and Solutions

Navigating the functionalization of this bifunctional molecule requires anticipating and mitigating potential side reactions. This section outlines common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Di-substitution (Reaction at both Amine and Alcohol) - Lack of a protecting group strategy.- Reaction conditions (e.g., high temperature, strong base) are not selective for one functional group.- Implement an orthogonal protecting group strategy. Protect one functional group while reacting the other.[3][4]- For N-acylation, conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine.
N,N-Dialkylation or O-Alkylation during N-alkylation - The newly formed secondary amine is still nucleophilic and can react further.- The hydroxyl group can compete as a nucleophile, especially under basic conditions.- Use a large excess of the amine starting material to favor mono-alkylation.- Employ a protecting group on the alcohol to prevent O-alkylation.[5]- Consider reductive amination as a more controlled method for mono-N-alkylation.
Formation of Ester Byproduct during N-Acylation - The alcohol group reacts with the acylating agent.- Protect the alcohol group prior to N-acylation.- Use milder acylating agents or activate the carboxylic acid in situ to favor reaction with the more nucleophilic amine.[6]
Low Yield or No Reaction - Incomplete neutralization of the hydrochloride salt.- Steric hindrance from bulky reagents.- Inappropriate solvent or temperature.- Ensure complete neutralization of the amine hydrochloride with a suitable base (e.g., triethylamine, sodium bicarbonate) before adding the electrophile.- Choose less sterically hindered reagents if possible.- Optimize reaction conditions by screening different solvents and temperatures.
Difficult Product Purification - Presence of multiple closely related side products.- Employ a robust protecting group strategy to minimize the formation of side products.- Utilize chromatographic techniques (e.g., column chromatography, HPLC) for purification.- Consider crystallization to isolate the desired product.[1]

III. Frequently Asked Questions (FAQs)

Protecting Group Strategies

Q1: Which protecting group should I use for the amine functionality?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for amines.[7] It is stable under a variety of reaction conditions and can be readily introduced using di-tert-butyl dicarbonate (Boc₂O).[7] Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

Q2: How can I selectively protect the primary alcohol?

A2: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices for protecting primary alcohols.[3] They are generally stable to the conditions used for N-Boc protection and deprotection, allowing for an orthogonal protection strategy.[4]

Q3: What is an "orthogonal" protecting group strategy and why is it important here?

A3: An orthogonal protecting group strategy involves using protecting groups that can be removed under different conditions.[3][4] For trans-4-Aminocyclohexanemethanol, you could protect the amine with Boc (acid-labile) and the alcohol with a silyl ether (fluoride-labile). This allows you to deprotect one functional group while the other remains protected, enabling selective functionalization.[4]

Selective Functionalization

Q4: I want to perform N-acylation. How can I avoid O-acylation?

A4: The amine group is generally more nucleophilic than the alcohol group. To favor N-acylation, you can:

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for the more reactive amine.

  • Protect the alcohol: The most reliable method is to protect the hydroxyl group before performing the acylation.

  • Use chemoselective reagents: Certain catalytic systems can promote selective N-acylation.

Q5: What is the best way to achieve selective N-alkylation?

A5: Direct N-alkylation with alkyl halides can lead to over-alkylation.[8] A more controlled approach is reductive amination . This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired amine. This method typically provides higher yields of the mono-alkylated product.

Q6: Can I functionalize the alcohol without affecting the amine?

A6: Yes, by protecting the amine group first. After protecting the amine (e.g., as a Boc-carbamate), you can then proceed with the desired functionalization of the alcohol, such as O-alkylation or esterification. The Boc group is stable to many of the conditions used for alcohol modification.

IV. Experimental Protocols

Protocol 1: Selective N-Boc Protection

This protocol details the protection of the amine functionality using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir until the solid dissolves.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • N-Boc protected trans-4-Aminocyclohexanemethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[9]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected amine.

V. Visualizing the Strategy: Protecting Group Decision Workflow

The following diagram illustrates the decision-making process for the functionalization of trans-4-Aminocyclohexanemethanol.

G start Start: trans-4-Aminocyclohexanemethanol Hydrochloride neutralize Neutralize with Base start->neutralize goal What is the desired functionalization? neutralize->goal n_func N-Functionalization (e.g., Acylation, Alkylation) goal->n_func Amine o_func O-Functionalization (e.g., Esterification, Alkylation) goal->o_func Alcohol protect_o Protect Alcohol (e.g., TBDMS-Cl) n_func->protect_o protect_n Protect Amine (e.g., Boc₂O) o_func->protect_n react_n React with Amine protect_o->react_n react_o React with Alcohol protect_n->react_o deprotect_o Deprotect Alcohol react_n->deprotect_o deprotect_n Deprotect Amine react_o->deprotect_n end_n Final N-Functionalized Product deprotect_o->end_n Yes end_o Final O-Functionalized Product deprotect_n->end_o Yes

Caption: Decision workflow for selective functionalization.

VI. References

  • Veale, C. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(49), 29424-29428. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Lim, F. P., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1335-1341. [Link]

  • Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 84-90. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Cheong, P. H.-Y., et al. (2019). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 141(42), 16901–16908. [Link]

  • Stolar, T., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(2), 221-225. [Link]

  • Cartel International. Trans 4 Amino Cyclohexanol. [Link]

  • Klünder, H. C., et al. (1993). Selective n-acylation of amino alcohols. Google Patents, WO1993020038A1.

  • Chemistry Steps. Amines to Alcohols. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Chemistry Steps. Alcohols to Amines. [Link]

  • Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–An Asian Journal, e202501387. [Link]

  • LibreTexts Chemistry. Reactions of Amines. [Link]

  • Jayashree, A., et al. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 43B, 889-891. [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(11), 13513-13525. [Link]

  • ResearchGate. Reaction between alcohols and amines. [Link]

  • Gelde, R. N., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. Bioorganic & Medicinal Chemistry Letters, 16(16), 4125-4128. [Link]

  • WuXi Biology. Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]

  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-4. [Link]

  • Henning, R. K., et al. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. Nature Chemical Biology, 16(8), 827-835. [Link]

  • ResearchGate. Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. [Link]

  • ResearchGate. O- and N-Selective Electrophilic Activation of Allylic Alcohols and Amines in Pd-Catalyzed Direct Alkylation. [Link]

  • ResearchGate. Selective alkylation of aminophenols. [Link]

  • ResearchGate. The selective n-alkylation of monoethanolamine in PTC condition. [Link]

  • Choi, G., & Hong, S. H. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Catalysis, 9(2), 1108-1113. [Link]

  • Semantic Scholar. Unifying principles of bifunctional, proximity-inducing small molecules. [Link]

Sources

Scale-up challenges for the industrial synthesis of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and safe production of your target compound.

I. Overview of the Synthesis Pathway

The industrial synthesis of this compound typically proceeds via the catalytic hydrogenation of a p-substituted benzene derivative, such as p-aminobenzoic acid or its esters. The core transformation involves the reduction of the aromatic ring to a cyclohexane ring and the reduction of a carboxyl or ester group to a hydroxymethyl group. A key challenge in this synthesis is controlling the stereochemistry to favor the desired trans isomer.

Synthesis_Pathway p-Aminobenzoic Acid Derivative p-Aminobenzoic Acid Derivative Catalytic Hydrogenation Catalytic Hydrogenation p-Aminobenzoic Acid Derivative->Catalytic Hydrogenation H₂, Catalyst cis/trans Mixture\nof 4-Aminocyclohexanemethanol cis/trans Mixture of 4-Aminocyclohexanemethanol Catalytic Hydrogenation->cis/trans Mixture\nof 4-Aminocyclohexanemethanol Isomer Separation/Isomerization Isomer Separation/Isomerization cis/trans Mixture\nof 4-Aminocyclohexanemethanol->Isomer Separation/Isomerization Crystallization or Chemical Treatment trans-4-Aminocyclohexanemethanol trans-4-Aminocyclohexanemethanol Isomer Separation/Isomerization->trans-4-Aminocyclohexanemethanol Salt Formation Salt Formation trans-4-Aminocyclohexanemethanol->Salt Formation HCl trans-4-Aminocyclohexanemethanol HCl trans-4-Aminocyclohexanemethanol HCl Salt Formation->trans-4-Aminocyclohexanemethanol HCl

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

A. Reaction and Process Control

Question 1: We are observing low conversion of our starting material during the catalytic hydrogenation. What are the likely causes and how can we improve the conversion rate?

Answer:

Low conversion in catalytic hydrogenation is a common scale-up issue that can often be traced back to catalyst activity, reaction conditions, or substrate purity.

  • Catalyst Deactivation:

    • Cause: The catalyst, often Raney Nickel or Palladium on Carbon (Pd/C), can be poisoned by impurities such as sulfur or halogenated compounds present in the starting material or solvent.[1] The catalyst may also lose activity over time if not handled and stored correctly. Raney Nickel, for instance, is pyrophoric and must be kept under water to maintain its activity.[2][3]

    • Troubleshooting:

      • Substrate Purity: Ensure the starting material and solvents are of high purity. Consider a pre-treatment step, such as charcoal treatment, to remove potential catalyst poisons.

      • Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when charging the reactor.[4] For Raney Nickel, always ensure it remains wetted with water or a suitable solvent.[2][3]

      • Fresh Catalyst: If catalyst poisoning is suspected, use a fresh batch of catalyst.

  • Suboptimal Reaction Conditions:

    • Cause: Inadequate hydrogen pressure, temperature, or reaction time can lead to incomplete conversion.[1] The optimal conditions are highly dependent on the specific substrate and catalyst used.

    • Troubleshooting:

      • Hydrogen Pressure: Ensure a consistent and sufficient hydrogen pressure is maintained throughout the reaction. For industrial-scale reactions, pressures can range from 20 to 200 kg/cm ².[5]

      • Temperature: Gradually increase the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation. A typical temperature range is 70°C to 200°C.[5]

      • Reaction Time: Extend the reaction time and monitor the progress by taking samples for analysis (e.g., HPLC or GC).

Question 2: Our process is generating a high percentage of the undesired cis-isomer. How can we improve the trans:cis ratio?

Answer:

Controlling the stereoselectivity to favor the trans-isomer is a critical challenge. The trans:cis ratio is influenced by several factors:

  • Catalyst Selection:

    • Insight: The choice of catalyst has a significant impact on the isomer ratio. Palladium-based catalysts generally favor the formation of the more thermodynamically stable trans-isomer.[1] In contrast, rhodium-based catalysts may favor the cis-isomer.[1] Ruthenium catalysts have also been used effectively.[5]

    • Recommendation: If you are using a catalyst that is not providing the desired selectivity, consider screening other catalysts. For example, a 50% Pd/C catalyst in water can achieve a trans/cis ratio of 3:1 to 4:1.[1]

  • Isomerization:

    • Insight: The cis-isomer can sometimes be converted to the more stable trans-isomer under specific conditions. This can be achieved by treating the isomer mixture with a strong acid or a strong base at elevated temperatures.[5][6]

    • Protocol: After the initial hydrogenation, the crude product mixture can be heated in the presence of a base like sodium hydroxide.[6] This process can significantly increase the proportion of the trans-isomer.

Table 1: Influence of Catalyst on trans:cis Isomer Ratio

CatalystTypical trans:cis RatioReference
Palladium on Carbon (Pd/C)3:1 to 4:1[1]
Rhodium on Alumina (Rh/Al₂O₃)Can favor the cis-isomer[1]
Raney NickelVariable, can be around 4:1[7]
Ruthenium on Carbon (Ru/C)Can achieve high trans content with a strong acid or base[5]
B. Purification and Isolation

Question 3: We are struggling with the purification of the trans-isomer from the cis-isomer. What are the most effective industrial-scale purification methods?

Answer:

Fractional crystallization is the most common and industrially viable method for separating the trans and cis isomers of 4-Aminocyclohexanemethanol.

  • Crystallization from Water:

    • Principle: The trans-isomer of 4-aminomethylcyclohexane carboxylic acid (a related compound) can be purified by recrystallization from cold water (below 21.5°C), where it forms a trihydrate, facilitating its separation from the more soluble cis-isomer.[8] This principle can be adapted for 4-Aminocyclohexanemethanol.

    • Protocol:

      • Dissolve the crude isomer mixture in hot water.

      • Cool the solution slowly to a temperature below 20°C.

      • The trans-isomer will preferentially crystallize.

      • Isolate the crystals by filtration and wash with cold water.

  • Solvent Mixtures:

    • Insight: The addition of a co-solvent, such as a small amount of an alcohol (e.g., methanol or ethanol), can sometimes enhance the purification by decreasing the solubility of both isomers, potentially leading to a better recovery of the trans-isomer.[8] A mixture of acetone and water has also been used for the purification of related compounds.[9]

Question 4: During the final salt formation with HCl, we are observing poor crystal quality and inconsistent product purity. How can we optimize the crystallization of the hydrochloride salt?

Answer:

The crystallization of the final hydrochloride salt is a critical step that dictates the purity and handling properties of the final product.

  • Solvent Selection:

    • Insight: The choice of solvent for the salt formation and crystallization is crucial. A solvent in which the hydrochloride salt has low solubility at room temperature but is reasonably soluble at elevated temperatures is ideal. Common solvents include isopropanol, ethanol, or mixtures of these with other solvents.

    • Recommendation: Conduct solubility studies to determine the optimal solvent or solvent system for your specific product.

  • Control of Supersaturation:

    • Principle: The rate of cooling and the rate of addition of the HCl source (e.g., HCl gas or a solution of HCl in a solvent) will control the level of supersaturation, which in turn affects the crystal size and purity. Rapid cooling or addition of HCl will lead to rapid precipitation and the formation of small, often impure, crystals.

    • Protocol:

      • Dissolve the purified trans-4-Aminocyclohexanemethanol in the chosen solvent at an elevated temperature.

      • Slowly add the stoichiometric amount of HCl.

      • Cool the solution slowly and with controlled agitation to induce crystallization.

      • Hold the slurry at a low temperature to maximize yield before filtration.

Crystallization_Troubleshooting cluster_0 Problem: Poor Crystal Quality cluster_1 Potential Causes cluster_2 Solutions Poor Crystal Quality Poor Crystal Quality Rapid Cooling Rapid Cooling Poor Crystal Quality->Rapid Cooling High Supersaturation High Supersaturation Poor Crystal Quality->High Supersaturation Impure Starting Material Impure Starting Material Poor Crystal Quality->Impure Starting Material Inappropriate Solvent Inappropriate Solvent Poor Crystal Quality->Inappropriate Solvent Controlled Cooling Profile Controlled Cooling Profile Rapid Cooling->Controlled Cooling Profile Slow Addition of Anti-solvent/Reagent Slow Addition of Anti-solvent/Reagent High Supersaturation->Slow Addition of Anti-solvent/Reagent Purify Free Base First Purify Free Base First Impure Starting Material->Purify Free Base First Solvent Screening Solvent Screening Inappropriate Solvent->Solvent Screening

Caption: Troubleshooting workflow for poor crystal quality during hydrochloride salt formation.

C. Safety Considerations

Question 5: What are the primary safety hazards associated with the catalysts and reagents used in this synthesis, and what are the recommended handling procedures?

Answer:

The industrial synthesis of this compound involves several hazardous materials that require strict safety protocols.

  • Raney Nickel:

    • Hazards: Raney Nickel is highly pyrophoric, meaning it can spontaneously ignite in air, especially when dry.[2][3] It is also a suspected carcinogen and can cause skin sensitization ("nickel itch").[4][10] Hydrogen gas is continuously evolved from the catalyst slurry.[2]

    • Safe Handling:

      • Storage: Always store Raney Nickel under water or a suitable solvent in a cool, well-ventilated area.[2][3]

      • Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Handle in a well-ventilated area or under an inert atmosphere. Use non-sparking tools.[10]

      • Spills: In case of a spill, do not allow the catalyst to dry out. Cover the spill with water and then collect it. A 0.5% potassium permanganate solution can be used for deactivation.[2]

  • Sodium Borohydride (if used as a reducing agent for the carboxyl group):

    • Hazards: Sodium borohydride reacts violently with water and acids to produce flammable hydrogen gas.[11][12] The reaction is exothermic and can lead to a rapid temperature increase.[12]

    • Safe Handling:

      • Storage: Store in a tightly closed container in a dry, well-ventilated place, away from water and acids.[11][13]

      • Handling: Wear appropriate PPE. Handle in a fume hood or glove box to control hydrogen evolution.[11] Add sodium borohydride to the reaction mixture slowly and in portions to control the reaction rate and temperature.[11]

      • Quenching: Unreacted sodium borohydride should be quenched carefully by the slow addition of a proton source like isopropanol or water, with adequate cooling and ventilation.[11]

  • Hydrogen Gas:

    • Hazards: Hydrogen is highly flammable and can form explosive mixtures with air.

    • Safe Handling:

      • Equipment: Use equipment designed for high-pressure hydrogenation. Ensure proper grounding of all equipment to prevent static discharge.

      • Ventilation: Work in a well-ventilated area and use a hydrogen detector.

      • Inerting: Before introducing hydrogen, purge the reactor with an inert gas like nitrogen to remove all oxygen. After the reaction, purge with nitrogen again to remove residual hydrogen.

III. References

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from

  • Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Retrieved from

  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from

  • Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS CAS. Retrieved from

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from

  • Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. Retrieved from

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from

  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from

  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved from

  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Retrieved from

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. Retrieved from

  • Google Patents. (n.d.). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol. Retrieved from

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.

  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Retrieved from

Sources

Technical Support Center: Ensuring the Stability of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important chemical intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and drug development processes.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: The material has developed a yellowish or brownish tint over time.

  • Question: My previously white crystalline powder of this compound has turned yellow/brown in storage. What could be the cause, and is the material still usable?

  • Answer:

    • Probable Cause: Discoloration is a common indicator of degradation, often due to oxidation or reaction with atmospheric impurities. The amine functional group in the molecule is susceptible to oxidation, which can form colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents.[1][2]

    • Troubleshooting Steps:

      • Assess the Extent of Degradation: The first step is to determine if the degradation is superficial or has significantly impacted the bulk purity of the material. This requires analytical testing.

      • Recommended Analytical Protocol: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the purity of your sample and identify any degradation products.[3]

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated).

        • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.

      • Interpretation of Results: Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • Is the material still usable? This depends on the level of impurities and the tolerance of your specific application. For sensitive applications like pharmaceutical development, it is recommended to use a fresh, pure batch. For less critical applications, you may be able to repurify the material, for example, by recrystallization after treatment with activated carbon to remove colored impurities.[4]

Issue 2: Inconsistent analytical results or loss of potency.

  • Question: I am observing variability in my experimental results or a decrease in the expected potency of my compound. Could this be related to the stability of this compound?

  • Answer:

    • Probable Cause: Inconsistent results and loss of potency are strong indicators of chemical degradation. Besides oxidation, hydrolysis is another potential degradation pathway, especially if the material has been exposed to moisture.[2][5] Amines are known to be hygroscopic, meaning they can absorb water from the atmosphere.[2] This absorbed water can facilitate hydrolysis or other degradation reactions.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the material has been stored according to recommendations: in a tightly sealed container, in a cool, dry, and dark place.[1][2]

      • Perform Karl Fischer Titration: This is the standard method for determining water content and will confirm if the material has absorbed excessive moisture.

      • Conduct a Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be invaluable.[6][7][8] This involves subjecting the material to stress conditions to accelerate degradation.

        • Acid/Base Hydrolysis: Reflux the compound in dilute HCl and NaOH solutions.[7]

        • Oxidation: Treat the compound with hydrogen peroxide.[7]

        • Thermal Stress: Expose the solid material to elevated temperatures.[6]

        • Photostability: Expose the material to UV light.

      • Analyze Degradation Products: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to identify the structure of the degradation products formed during the forced degradation study.[7] This information will help in developing a more targeted stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][9] A temperature range of 2-8°C is often recommended.[9] The container should be made of an inert material, such as amber glass or high-density polyethylene (HDPE), and be tightly sealed to protect from moisture and air.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q2: Why is this compound supplied as a hydrochloride salt?

A2: The free amine form of trans-4-Aminocyclohexanemethanol is more susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting the amine to its hydrochloride salt increases its stability, making it less reactive and easier to handle and store.[10] The salt form is generally a crystalline solid with a higher melting point, which is often preferable for weighing and formulation.

Q3: What analytical techniques are recommended for routine quality control of this compound?

A3: For routine QC, the following techniques are recommended:

  • HPLC: For purity assessment and quantification of impurities.[3]

  • FTIR (Fourier-Transform Infrared Spectroscopy): For identity confirmation by comparing the spectrum to a reference standard.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For structural confirmation and to detect potential structural changes.[3]

  • Melting Point: As a simple indicator of purity. A broad melting range or a melting point lower than the reference value can indicate the presence of impurities.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong oxidizing agents.[1] Contact with strong bases will deprotonate the amine hydrochloride, liberating the more reactive free amine. It should also be kept away from materials that can catalyze its degradation.

Data Summary and Visualization

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.[2]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation.[5]
Light Protect from light (Amber vial)Prevents photodegradation.[2]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis.[2]
Container Glass or HDPEInert and non-reactive materials.[5]
Potential Degradation Pathways

Below is a diagram illustrating the likely degradation pathways for trans-4-Aminocyclohexanemethanol.

cluster_main trans-4-Aminocyclohexanemethanol cluster_stress Stress Conditions cluster_products Potential Degradation Products A trans-4-Aminocyclohexanemethanol E Oxidized Amine Derivatives (e.g., N-oxides, imines) A->E Oxidation F Hydrolysis Products (if ester or amide analogs are formed) A->F Hydrolysis G Other colored impurities A->G Thermal/Photo-degradation B Oxidizing Agents (e.g., O2, H2O2) B->E C Moisture (H2O) C->F D Heat / Light D->G start Start: Pure Compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid heat Thermal (80°C, solid) stress->heat light Photolytic (UV/Vis light) stress->light analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxid->analysis heat->analysis light->analysis characterize Characterize Degradants (LC-MS, NMR) analysis->characterize end End: Stability Profile characterize->end

Caption: Workflow for a forced degradation study.

References

Sources

Technical Support Center: Activated Carbon Filtration for Purifying trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-Aminocyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing activated carbon filtration for this specific application. Here, we move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot and optimize your purification process with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of activated carbon in the purification of this compound.

Q1: Why is activated carbon filtration recommended for purifying this compound?

A1: Activated carbon is a highly effective and economical choice for removing colored organic impurities, residual catalysts (like palladium), and various byproducts that may be present after the synthesis of this compound.[1][2][3][4] Its vast, porous internal surface area allows for the efficient adsorption of these unwanted molecules from solution, significantly improving the purity and appearance of the final product without resorting to more complex methods like column chromatography.[1][5]

Q2: What types of impurities can activated carbon remove from my product?

A2: Activated carbon is particularly effective at adsorbing large, non-polar organic molecules.[6][7] In the context of this compound synthesis, this includes:

  • Colored Byproducts: Often aromatic compounds or high-molecular-weight organic materials formed during the reaction.[3][8]

  • Residual Catalysts: Traces of palladium or nickel catalysts used in hydrogenation steps can be adsorbed.[1]

  • Synthetic Byproducts: Unreacted starting materials, intermediates, and other organic compounds generated during synthesis.[2]

Q3: Will activated carbon adsorb my target molecule, this compound?

A3: While there is always a risk of some product loss, this compound, being a relatively small and polar molecule (especially in its hydrochloride salt form), is less likely to be strongly adsorbed compared to larger, less polar impurities.[6] However, process conditions must be carefully controlled to minimize this loss. Factors such as the type of activated carbon, contact time, temperature, and solvent system all play a crucial role.[9]

Q4: What is the general mechanism of impurity removal by activated carbon?

A4: The primary mechanism is adsorption , a surface phenomenon where impurity molecules adhere to the porous surface of the activated carbon.[4][10][11] This is driven by weak intermolecular forces, such as van der Waals forces.[7][11] The immense surface area of activated carbon, which can exceed 1000 m²/g, provides a vast number of sites for this adsorption to occur.[4][9]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the activated carbon filtration of this compound.

Issue 1: Low Yield of Final Product

Potential Causes:

  • Excessive Activated Carbon: Using too much activated carbon can lead to significant co-adsorption of the desired product along with the impurities.[12]

  • Prolonged Contact Time: The longer the activated carbon is in contact with the solution, the greater the chance of product adsorption.

  • Inappropriate Activated Carbon Type: The pore size distribution and surface chemistry of the activated carbon can influence its selectivity for impurities versus the product.[9]

Troubleshooting Protocol:

  • Optimize Activated Carbon Loading:

    • Begin with a small-scale experiment to determine the minimum amount of activated carbon required for effective decolorization.

    • Create a table to track the amount of activated carbon used versus the yield and purity of the final product.

Activated Carbon (wt%) Yield (%) Color Purity (HPLC)
1.095Faint Yellow99.5%
2.090Colorless99.7%
5.075Colorless99.7%
  • Control Contact Time:

    • Monitor the decolorization process visually or with a UV-Vis spectrophotometer.

    • Once the desired color reduction is achieved, filter the solution immediately to remove the activated carbon.

  • Select the Appropriate Activated Carbon:

    • For amine hydrochlorides, an acidic grade of activated carbon may be more suitable as it can exhibit a higher affinity for basic impurities.[13]

    • Consult with suppliers to obtain activated carbon with a pore size distribution optimized for your specific impurity profile.[9][14]

Issue 2: Residual Color in the Final Product

Potential Causes:

  • Insufficient Activated Carbon: The amount of activated carbon used may not be enough to adsorb all the colored impurities.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the activated carbon and the entire solution.

  • Saturated Activated Carbon: The activated carbon may have reached its maximum adsorption capacity.

Troubleshooting Protocol:

  • Increase Activated Carbon Loading Incrementally:

    • Gradually increase the weight percentage of activated carbon in small increments (e.g., 0.5-1.0 wt%) until the desired level of decolorization is achieved.

  • Ensure Efficient Mixing:

    • Use a magnetic stirrer or overhead mechanical stirrer to maintain a well-agitated slurry during the treatment process.

  • Consider a Second Filtration Step:

    • If a single treatment is insufficient, a second filtration with a fresh batch of activated carbon may be necessary.

Issue 3: Presence of Fine Black Particles in the Final Product

Potential Causes:

  • Carbon Fines: The activated carbon used may contain fine particles that pass through the filter paper.[12]

  • Filter Breakthrough: The filter medium may not be suitable for retaining the small particles of activated carbon.

Troubleshooting Protocol:

  • Pre-wash Activated Carbon:

    • Wash the activated carbon with the solvent to be used in the purification process before adding it to the product solution. This will help remove fine particles.

  • Use a Finer Filter Medium:

    • Employ a finer grade of filter paper or a membrane filter with a specific pore size rating (e.g., 0.45 µm) to ensure complete removal of all activated carbon particles.

  • Utilize a Filter Aid:

    • A layer of a filter aid like Celite® over the filter paper can help to trap fine carbon particles.

Issue 4: Inconsistent Purification Results Between Batches

Potential Causes:

  • Variability in Crude Product: The impurity profile of the starting material may differ from batch to batch.

  • Inconsistent Process Parameters: Variations in temperature, mixing speed, or contact time can affect the efficiency of the activated carbon treatment.

  • Moisture Content: High humidity can reduce the adsorption efficiency of activated carbon.[15]

Troubleshooting Protocol:

  • Characterize Crude Product:

    • Use analytical techniques like HPLC or GC-MS to analyze the impurity profile of each batch of crude product before purification.[16] This will help in adjusting the activated carbon treatment accordingly.

  • Standardize the Protocol:

    • Develop and strictly adhere to a Standard Operating Procedure (SOP) for the activated carbon filtration step, ensuring all parameters are consistent.

  • Control Environmental Conditions:

    • Store activated carbon in a dry environment and minimize its exposure to atmospheric moisture before use.

Part 3: Experimental Workflow and Visualization

Standard Protocol for Activated Carbon Filtration
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or water) with gentle heating if necessary.

  • Carbon Addition: Add the predetermined optimal amount of powdered activated carbon to the solution.

  • Adsorption: Stir the mixture at a controlled temperature for the optimized contact time.

  • Filtration: Filter the hot solution through a pre-warmed funnel containing filter paper and a layer of filter aid to remove the activated carbon.

  • Washing: Wash the filter cake with a small amount of the hot solvent to recover any adsorbed product.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Isolation: Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Workflow Diagram

PurificationWorkflow Crude Crude Product (trans-4-Aminocyclohexanemethanol HCl) Dissolution Dissolution in Solvent Crude->Dissolution AC_Addition Activated Carbon Addition Dissolution->AC_Addition Adsorption Adsorption (Stirring) AC_Addition->Adsorption Filtration Hot Filtration Adsorption->Filtration Crystallization Crystallization (Cooling) Filtration->Crystallization AC_Waste Activated Carbon Waste Filtration->AC_Waste Isolation Isolation & Drying Crystallization->Isolation Purified Purified Product Isolation->Purified

Caption: Workflow for the purification of this compound using activated carbon.

Mechanism of Adsorption Diagram

AdsorptionMechanism cluster_AC Activated Carbon Particle AC Porous Surface Impurity1 Colored Impurity Impurity1->AC Adsorption (van der Waals) Impurity2 Catalyst Residue Impurity2->AC Adsorption Product Product Molecule

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Cis and Trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Stereochemistry's Critical Role in a Molecule's Mission

In the fields of pharmaceutical development and advanced material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of function. For bifunctional scaffolds like 4-Aminocyclohexanemethanol, the spatial relationship between the amino and hydroxymethyl groups dictates how the molecule interacts with biological targets or participates in polymerization. The cis and trans diastereomers, while possessing the same chemical formula and connectivity, exhibit distinct physical properties and biological activities. Therefore, the ability to unambiguously differentiate between the hydrochloride salts of these isomers is a paramount requirement for ensuring purity, efficacy, and safety in research and manufacturing.

This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-4-Aminocyclohexanemethanol hydrochloride. We will delve into the foundational principles of conformational analysis and demonstrate how these principles manifest as distinct, measurable differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. The methodologies presented herein are designed to be self-validating, providing researchers with a robust framework for confident isomeric assignment.

The Foundation: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The key to understanding the spectroscopic differences between the cis and trans isomers lies in the conformational preferences of the cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the "chair" form, where substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

  • Trans Isomer: In its most stable chair conformation, the trans isomer places both the aminomethyl (-CH₂NH₃⁺) and hydroxymethyl (-CH₂OH) groups in equatorial positions.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if the groups were axial.[1]

  • Cis Isomer: The cis isomer cannot adopt a diequatorial conformation. In its chair form, one substituent must be axial while the other is equatorial. To minimize steric hindrance, the larger hydroxymethyl group will preferentially occupy the more spacious equatorial position, forcing the aminomethyl group into an axial orientation.

This fundamental difference in the spatial orientation of the functional groups is the direct cause of the distinct spectroscopic "fingerprints" observed for each isomer.

Caption: Conformational difference between trans and cis isomers.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive technique for distinguishing between these isomers. The differentiation relies on two key parameters: chemical shift (δ) and spin-spin coupling constants (J).

Causality of Chemical Shift Differences

The magnetic environment of a proton determines its resonance frequency (chemical shift). Axial and equatorial protons on a cyclohexane ring are in distinct environments. Generally, equatorial protons are "deshielded" relative to their axial counterparts and thus appear at a lower field (higher ppm value) in the NMR spectrum.[2]

  • Trans Isomer (Diequatorial Substituents): The protons on the carbons bearing the substituents (H-1 and H-4) are in axial positions.

  • Cis Isomer (Axial/Equatorial Substituents): One of the corresponding protons (H-1 or H-4) will be axial, and the other will be equatorial.

This leads to the expectation that the equatorial proton signal in the cis isomer will be shifted downfield compared to the corresponding axial proton signals in the trans isomer.

The Power of Spin-Spin Coupling Constants (J)

The most unambiguous distinction comes from analyzing the vicinal coupling constants (³J), which are highly sensitive to the dihedral angle between adjacent protons, a relationship described by the Karplus equation.[3]

  • Trans Isomer: The axial protons at C-1 and C-4 each have two neighboring axial protons. The ~180° dihedral angle between these axial-axial protons results in a large coupling constant (Jₐₐ), typically in the range of 10-13 Hz.[1][2] This gives the signal a characteristic broadness or a "triplet of triplets" appearance with a large overall width.

  • Cis Isomer: For the carbon with the equatorial substituent, its attached proton is axial. This proton will exhibit a large Jₐₐ coupling. However, for the carbon with the axial substituent, its attached proton is equatorial. This equatorial proton has only equatorial-axial (Jₑₐ) and equatorial-equatorial (Jₑₑ) neighbors, with dihedral angles of ~60°. This results in much smaller coupling constants, typically 2-5 Hz.[2] The signal for this equatorial proton will therefore be a much narrower multiplet compared to the axial protons of the trans isomer.

Summary of ¹H NMR Distinguishing Features
Spectroscopic Featurecis-4-Aminocyclohexanemethanol HCltrans-4-Aminocyclohexanemethanol HClRationale
H-1/H-4 Chemical Shift One signal is shifted further downfield (higher ppm).Signals are generally more upfield (lower ppm).Equatorial protons (cis) are more deshielded than axial protons (trans).[2]
H-1/H-4 Coupling One signal is a narrow multiplet (small J values, 2-5 Hz).Both signals are broad multiplets (large Jₐₐ values, 10-13 Hz).The magnitude of J is dependent on the dihedral angle (Karplus Relationship).[3]

¹³C NMR Spectroscopy: Corroborating Evidence

While ¹H NMR is definitive, ¹³C NMR provides excellent supporting data. The key principle here is the gamma-gauche effect . An axial substituent creates steric compression on the carbons three bonds away (the gamma carbons), causing a shielding effect that shifts their resonance signal upfield (to a lower ppm value).

  • Trans Isomer (Diequatorial): With both groups equatorial, there are no significant gamma-gauche effects from the substituents on the ring carbons.

  • Cis Isomer (One Axial/One Equatorial): The axial amino group will shield the C-2 and C-6 carbons (gamma to C-4), causing their signals to appear at a lower ppm compared to the corresponding carbons in the trans isomer.

Infrared (IR) Spectroscopy: A Complementary Perspective

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While less definitive than NMR for stereoisomerism, it provides valuable confirmatory data. The primary differences between the cis and trans isomers will appear in the complex "fingerprint region" (below 1500 cm⁻¹).

The different molecular symmetries and steric environments of the two isomers lead to unique patterns of C-C, C-O, C-N, and C-H bending and stretching vibrations.[4] An axial C-O bond, for instance, will have a slightly different vibrational frequency than an equatorial C-O bond due to its distinct electronic environment. While predicting the exact differences is complex, the IR spectra of the two isomers will be non-superimposable, providing a clear indication of sample identity when compared against a reference standard.

Experimental Protocols for Isomer Verification

Accurate and reproducible data is contingent upon meticulous experimental execution.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy weigh Weigh Sample (5-10 mg for ¹H NMR) (20-50 mg for ¹³C NMR) dissolve Dissolve in Deuterated Solvent (e.g., D₂O or DMSO-d₆) weigh->dissolve prepare_ir Prepare Sample (KBr Pellet or ATR) weigh->prepare_ir acquire_nmr Acquire Spectrum (≥300 MHz Spectrometer) dissolve->acquire_nmr process_nmr Process Data (Phase, Baseline, Reference) acquire_nmr->process_nmr analyze_nmr Analyze δ and J Values process_nmr->analyze_nmr final_id Isomer Identification analyze_nmr->final_id Definitive Identification acquire_ir Acquire Spectrum (4000-400 cm⁻¹) prepare_ir->acquire_ir analyze_ir Compare Fingerprint Region acquire_ir->analyze_ir analyze_ir->final_id Confirmatory Data

Caption: Experimental workflow for spectroscopic isomer differentiation.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminocyclohexanemethanol hydrochloride sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or DMSO-d₆ are excellent choices for the hydrochloride salt, ensuring complete dissolution.[2]

    • Vortex the tube gently until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (a frequency of 300 MHz or higher is recommended).

    • Ensure the sample temperature is stabilized (e.g., 298 K).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 scans for ¹³C).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

    • Identify the signals corresponding to the protons at C-1 and C-4.

    • Carefully measure the coupling constants (J-values) for these signals to determine the multiplicity and coupling pattern. A large coupling (>10 Hz) is indicative of an axial proton, characteristic of the trans isomer. A narrow multiplet with small couplings (<5 Hz) points to an equatorial proton, confirming the cis isomer.

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation (ATR Method):

    • Place a small, representative amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis:

    • Identify the major peaks, such as the broad O-H and N-H stretches (~3400-3200 cm⁻¹) and C-H stretches (~3000-2850 cm⁻¹).

    • Pay close attention to the fingerprint region (<1500 cm⁻¹). Compare the obtained spectrum against a known reference spectrum of the pure cis or trans isomer for a definitive match. The unique pattern of peaks in this region serves as the molecule's "infrared fingerprint."

Conclusion

The differentiation between cis- and this compound is a clear-cut process when approached with the correct spectroscopic tools and a solid understanding of conformational analysis. While IR spectroscopy offers a valuable method for confirmation against a known standard, ¹H NMR spectroscopy stands as the unequivocal and most informative technique for primary identification. The significant and predictable differences in the coupling constants of the C-1 and C-4 protons, which arise directly from the distinct chair conformations of the isomers, provide a robust and reliable diagnostic marker. By following the detailed protocols and analytical logic outlined in this guide, researchers can confidently and accurately determine the stereochemistry of their compounds, ensuring the integrity and validity of their scientific endeavors.

References

  • BenchChem Technical Support Team. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem.
  • BenchChem. (2025). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. BenchChem.
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.
  • BenchChem. (2025). Spectroscopic Showdown: Differentiating Cis- and Trans-1,2-Dichlorocyclopentane. BenchChem.
  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora.

Sources

A Comparative Guide for Synthetic Applications: trans- and cis-4-Aminocyclocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selection between stereoisomers is a critical decision in chemical synthesis, profoundly influencing reaction outcomes, product properties, and biological activity. This guide provides an in-depth comparison of trans- and cis-4-Aminocyclohexanemethanol hydrochloride, two isomers whose distinct three-dimensional structures dictate their utility in research and development. We will explore how their conformational differences translate into tangible variations in reactivity, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Significance of Stereoisomerism in Cyclohexane Derivatives

The seemingly subtle difference between the trans and cis isomers of 4-Aminocyclohexanemethanol lies in the spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the cyclohexane ring. This stereochemical distinction is the root cause of their differing physicochemical properties and reactivity.

Conformational Analysis: trans vs. cis Isomers

Substituted cyclohexanes predominantly adopt a low-energy "chair" conformation to minimize steric strain.[1] In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

  • trans-4-Aminocyclohexanemethanol: The most stable conformation for the trans isomer places both the amino and hydroxymethyl groups in equatorial positions.[2] This diequatorial arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions, making it the more thermodynamically stable isomer.[1]

  • cis-4-Aminocyclohexanemethanol: In any chair conformation of the cis isomer, one substituent must be axial while the other is equatorial.[1] This arrangement inevitably introduces steric strain from 1,3-diaxial interactions, rendering it less stable than the all-equatorial trans isomer. While intramolecular hydrogen bonding between an axial amino and hydroxyl group can offer some stabilization, it is generally insufficient to overcome the significant steric strain.[1]

The energy difference between these conformations dictates the predominant isomer at equilibrium and influences the accessibility of the functional groups for chemical reactions.

Sources

Comparative Efficacy of Organocatalysts Derived from trans-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. This field leverages small, chiral organic molecules to catalyze stereoselective transformations, minimizing the reliance on often toxic and expensive heavy metals. Within this domain, bifunctional organocatalysts, which possess both a Lewis basic/Brønsted acidic site and a hydrogen-bond donor group, have demonstrated remarkable efficacy. This guide provides a detailed comparative analysis of a specific class of these catalysts: those derived from the readily available and structurally rigid trans-4-Aminocyclohexanemethanol hydrochloride. We will explore their performance against established alternatives, delve into the mechanistic underpinnings of their reactivity, and provide actionable experimental protocols for their application.

Synthesis and Structural Advantages

Organocatalysts derived from trans-4-Aminocyclohexanemethanol feature a chiral scaffold that is both robust and synthetically accessible. The synthesis typically involves the derivatization of the primary amine with functional groups capable of activating substrates, such as thioureas or squaramides, which act as potent hydrogen-bond donors.

The key structural features that underpin the efficacy of these catalysts are:

  • Rigid Cyclohexane Backbone: The trans configuration of the cyclohexane ring locks the catalyst into a well-defined conformation. This rigidity is crucial for creating a predictable and highly organized chiral environment around the catalytic site, which is essential for effective stereochemical communication and high enantioselectivity.

  • Bifunctional Activation: These catalysts operate through a cooperative mechanism. The amino group (or a derivative thereof) acts as a Lewis base to activate the nucleophile (e.g., by forming an enamine with a ketone), while the hydroxyl group, often derivatized into a thiourea or squaramide, acts as a Brønsted acid to activate the electrophile and stabilize the transition state via hydrogen bonding.

Below is a generalized structure of a thiourea-based catalyst derived from trans-4-Aminocyclohexanemethanol.

Caption: Generalized structure of a bifunctional thiourea organocatalyst.

Performance in Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. The efficacy of catalysts derived from trans-4-Aminocyclohexanemethanol is particularly evident in this reaction class.

Comparative Analysis: Michael Addition of Ketones to Nitroolefins

Let's compare the performance of a representative catalyst, a (1R,2R)-cyclohexane-1,2-diamine-derived thiourea (a close structural analog often used in tandem with amino alcohol scaffolds), with the well-established L-proline catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
Thiourea Catalyst 10Toluene2495>99:198
L-Proline 20DMSO967593:792

Data synthesized from representative literature values for illustrative comparison.

As the data indicates, the bifunctional thiourea catalyst demonstrates superior performance in several key metrics:

  • Lower Catalyst Loading: It achieves a higher yield with half the catalyst loading compared to L-proline.

  • Faster Reaction Times: The reaction proceeds to completion significantly faster.

  • Higher Stereoselectivity: Both the diastereoselectivity (dr) and enantioselectivity (ee) are markedly higher, yielding a purer product.

Mechanistic Rationale for Enhanced Performance

The superior performance of the bifunctional catalyst can be attributed to its ability to simultaneously activate both the nucleophile and the electrophile in a highly organized, chiral transition state.

  • Enamine Formation: The secondary amine of the catalyst reacts with the ketone (e.g., cyclohexanone) to form a chiral enamine. This increases the HOMO of the nucleophile, making it more reactive.

  • Electrophile Activation: Concurrently, the two N-H protons of the thiourea moiety form strong hydrogen bonds with the nitro group of the β-nitrostyrene. This dual hydrogen bonding lowers the LUMO of the electrophile and locks its orientation relative to the incoming enamine.

  • Stereocontrolled C-C Bond Formation: The enamine attacks one face of the activated nitroolefin, guided by the rigid chiral scaffold of the catalyst. This highly ordered transition state assembly is responsible for the high levels of stereoselectivity observed.[1]

  • Catalyst Regeneration: Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst for the next cycle.

G reactant reactant catalyst catalyst intermediate intermediate product product transition transition Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Bifunctional Catalyst Catalyst->Enamine TS Organized Transition State Enamine->TS Nitroolefin Nitroolefin Nitroolefin->TS H-Bond Activation Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product Michael Adduct (High ee, dr) Iminium->Product + H₂O Hydrolysis Hydrolysis Product->Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Protocols

This section provides a representative, self-validating experimental protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a thiourea catalyst derived from an aminocyclohexanol scaffold.

Materials and Reagents
  • trans-β-nitrostyrene

  • Cyclohexanone (freshly distilled)

  • Thiourea organocatalyst (10 mol%)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the thiourea organocatalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (2.0 mL), followed by trans-β-nitrostyrene (1.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • Nucleophile Addition: Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

Organocatalysts derived from this compound offer a compelling combination of high efficacy, operational simplicity, and synthetic accessibility. Their rigid scaffold and bifunctional nature enable highly organized transition states, leading to excellent stereoselectivity in a variety of important organic transformations, most notably the Michael addition.[2] When compared to more traditional organocatalysts like proline, they often provide superior yields and selectivities under milder conditions and with lower catalyst loadings.

The continued development of this catalyst class, including its immobilization on solid supports for enhanced recyclability and its application in a broader range of asymmetric reactions, represents a promising avenue for the advancement of sustainable and efficient chemical synthesis.

References

  • ResearchGate. (n.d.). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview.
  • SciSpace. (2015, October 27). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereos.
  • PubMed Central. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effects of the support on bifunctional one-step synthesis of methylal via methanol oxidation catalysed by Fe–Mo-based bifunctional catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Asymmetric Phase-Transfer Catalysis.
  • ResearchGate. (n.d.). A Kinetic and Mechanistic Examination of Acid-Base Bifunctional Aminosilica Catalysts in the Aldol and Nitroaldol Condensations.
  • ResearchGate. (n.d.). Synthesis of chiral organocatalysts 4, 6 and 8–13. Retrieved from [Link]

  • PubMed. (2016, April 15). L-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Direct asymmetric aldol reaction with recyclable fluorous organocatalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalysis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Bifunctional catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). C3‐Symmetric Proline‐Functionalized Organocatalysts: Enantioselective Michael Addition Reactions.
  • Royal Society of Chemistry. (n.d.). Bifunctional anode catalysts for direct methanol fuel cells. Retrieved from [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael additions catalyzed by unnatural menthyl prolines 195 a,b. Retrieved from [Link]

Sources

A Tale of Two Phases: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis Utilizing trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between solid-phase and solution-phase synthesis is a critical decision that dictates the efficiency, scalability, and ultimate success of a discovery campaign. This guide provides an in-depth, objective comparison of these two powerful methodologies, centered around the versatile bifunctional building block, trans-4-Aminocyclohexanemethanol hydrochloride. By exploring the theoretical underpinnings and providing practical, data-driven insights, this document will empower you to make informed decisions for your next synthetic endeavor.

At the heart of this comparison lies this compound, a molecule offering two distinct points for chemical diversification: a primary amine and a primary alcohol. This bifunctional nature makes it an ideal scaffold for the construction of diverse chemical libraries, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents and research tools. The strategic choice of synthesis methodology is paramount to unlocking the full potential of this and similar building blocks.

The Dichotomy of Synthesis: A High-Level Overview

Solid-phase synthesis (SPS) involves the immobilization of a starting material onto an insoluble polymeric support, or resin. Subsequent reactions are carried out in a heterogeneous manner, with excess reagents and byproducts being easily removed by simple filtration and washing steps. In stark contrast, solution-phase synthesis (SPS) is the classical approach where all reactants are dissolved in a common solvent, and purification of intermediates and the final product requires techniques such as crystallization, distillation, or chromatography.

While both methods have been instrumental in advancing chemical synthesis, they present a trade-off between ease of purification and reaction monitoring, scalability, and cost-effectiveness.

Head-to-Head: A Quantitative and Qualitative Comparison

To provide a clear and actionable comparison, the following table summarizes the key performance indicators for both solid-phase and solution-phase synthesis, with specific considerations for the use of this compound.

FeatureSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (LPS)
Principle Reactants are covalently attached to an insoluble solid support (resin).All reactions are carried out in a homogeneous solution.
Purification Simplified workflow; purification achieved by washing the resin.[1]Requires traditional purification methods (chromatography, crystallization, extraction) after each step.[2]
Reaction Kinetics Can be slower due to heterogeneous nature and diffusion limitations.Generally faster reaction rates due to better mixing and mass transfer.
Reagent Usage Large excess of reagents is often used to drive reactions to completion.[1]Stoichiometric amounts of reagents are preferred to simplify purification.
Monitoring Difficult to monitor reaction progress directly on the solid support.Reaction progress can be easily monitored by techniques like TLC, LC-MS, and NMR.
Scalability Readily scalable for small to medium quantities (mg to g). Large-scale synthesis can be challenging and costly.[3]More amenable to large-scale synthesis (kg) with better economies of scale.[4]
Automation Highly amenable to automation, enabling high-throughput synthesis.[2]Automation is more complex and less common.
Cost-Effectiveness Can be more expensive on a per-compound basis due to the cost of resins and excess reagents.[5]Can be more cost-effective for large-scale production of a single compound.
Compound Purity Final product purity can be high after cleavage and final purification.Purity of intermediates and final product is highly dependent on the effectiveness of purification steps.

Visualizing the Workflow: A Tale of Two Paths

The fundamental differences in the workflows of solid-phase and solution-phase synthesis can be effectively visualized.

SPS_Workflow cluster_SPS Solid-Phase Synthesis Workflow Resin Resin Attachment Attachment Resin->Attachment Attach Scaffold Wash_1 Wash_1 Attachment->Wash_1 Wash Reaction_1 Reaction_1 Wash_1->Reaction_1 Add Reagent 1 Wash_2 Wash_2 Reaction_1->Wash_2 Wash Reaction_2 Reaction_2 Wash_2->Reaction_2 Add Reagent 2 Wash_3 Wash_3 Reaction_2->Wash_3 Wash Cleavage Cleavage Wash_3->Cleavage Cleave from Resin Purification Purification Cleavage->Purification Final Purification Final_Product_SPS Final_Product_SPS Purification->Final_Product_SPS Isolate

Caption: Generalized workflow for Solid-Phase Synthesis (SPS).

LPS_Workflow cluster_LPS Solution-Phase Synthesis Workflow Scaffold Scaffold Reaction_1 Reaction_1 Scaffold->Reaction_1 Add Reagent 1 Purification_1 Purification_1 Reaction_1->Purification_1 Purify Intermediate 1 Reaction_2 Reaction_2 Purification_1->Reaction_2 Add Reagent 2 Purification_2 Purification_2 Reaction_2->Purification_2 Purify Final Product Final_Product_LPS Final_Product_LPS Purification_2->Final_Product_LPS Isolate

Caption: Generalized workflow for Solution-Phase Synthesis (LPS).

Experimental Protocols: Putting Theory into Practice

To provide a concrete illustration, we present hypothetical, yet plausible, experimental protocols for the derivatization of this compound using both solid-phase and solution-phase approaches. These protocols are designed to be representative of the workflows and considerations for each methodology.

Solid-Phase Synthesis Protocol: A Step-by-Step Guide

In this protocol, we will immobilize trans-4-Aminocyclohexanemethanol through its alcohol functionality onto a 2-chlorotrityl chloride resin, a common choice for acid-labile cleavage. The amine group will then be acylated with a variety of carboxylic acids.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • A selection of carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a fritted reaction vessel.

  • Scaffold Immobilization:

    • In a separate flask, dissolve this compound (2.0 mmol) in a mixture of DCM (5 mL) and DIPEA (4.0 mmol) to generate the free base.

    • Add the solution of the free base to the swollen resin and agitate at room temperature for 4 hours.

    • To cap any remaining reactive sites on the resin, add methanol (1 mL) and agitate for 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Amine Acylation (Parallel Synthesis):

    • Divide the resin into separate reaction vessels for each carboxylic acid to be coupled.

    • In each vessel, add a solution of the respective carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF (5 mL).

    • Agitate the reaction mixtures at room temperature for 2 hours.

    • Wash the resins as described in step 2.

  • Cleavage and Deprotection:

    • Treat each resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrates under reduced pressure.

  • Product Isolation:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

    • Wash the precipitate with cold ether (2x).

    • Dry the crude product under vacuum.

    • Purify the final products by preparative HPLC.

Solution-Phase Synthesis Protocol: A Classical Approach

This protocol outlines the acylation of the amine group of this compound in solution, followed by purification of the product. An orthogonal protecting group strategy would be necessary if further derivatization of the alcohol was desired.

Materials:

  • This compound

  • A specific carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 mmol) in DCM (10 mL), add TEA (2.2 mmol) and stir for 10 minutes at room temperature to generate the free base.

    • Add the carboxylic acid (1.0 mmol), EDC (1.1 mmol), and HOBt (1.1 mmol).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Product Isolation:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final acylated product.

The Verdict: Choosing the Right Path for Your Research

The decision between solid-phase and solution-phase synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific goals of the project.

Solid-phase synthesis excels in:

  • High-throughput screening and library generation: The ease of purification and amenability to automation make it the method of choice for rapidly generating large numbers of diverse compounds for initial biological screening.[6][7]

  • Synthesis of complex molecules with multiple steps: The ability to drive reactions to completion with excess reagents and the simplified purification of intermediates streamline multi-step syntheses.[1]

Solution-phase synthesis remains the preferred method for:

  • Large-scale synthesis of a single target molecule: It is generally more cost-effective and scalable for producing large quantities of a specific compound.[4]

  • Reactions that are not amenable to solid-phase conditions: Certain reactions may be sensitive to the solid support or require conditions that are incompatible with the resin.

  • Projects requiring detailed reaction monitoring and optimization: The ability to easily sample and analyze the reaction mixture allows for precise control and optimization of reaction conditions.

In the context of utilizing this compound for drug discovery, a hybrid approach is often the most effective. Initial library synthesis for hit identification is best accomplished using solid-phase techniques. Once promising lead compounds are identified, the synthesis can be transitioned to a solution-phase route for further optimization and large-scale production.

By understanding the fundamental principles, advantages, and limitations of both solid-phase and solution-phase synthesis, researchers can strategically leverage the strengths of each methodology to accelerate their research and development efforts.

References

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available from: [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Available from: [Link]

  • Ventura, M. A., et al. (2001). High throughput purification methods in combinatorial solution phase synthesis. Il Farmaco, 56(1-2), 115-120.
  • Nordsci. (2023). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Available from: [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Holloway, J. O., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(28), 3845-3855.
  • What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?. Available from: [Link]

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  • Dömling, A., et al. (2012). Various Cyclization Scaffolds by a truly Ugi 4-CR.
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Performance of trans-4-Aminocyclohexanemethanol hydrochloride in polymer synthesis vs. 1,4-cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Analysis

I've started by compiling a comprehensive literature review. I'm focusing on experimental data and established protocols that directly compare the performance of trans-4-Aminocyclohexanemethanol hydrochloride and 1,4-cyclohexanedimethanol in polymer applications. The initial search looks promising, with several relevant studies emerging. I'm now actively extracting key data points for comparison.

Expanding Literature Review Scope

I'm broadening my literature search to include polymerization kinetics, thermal and mechanical properties, and polymer solubility. I'm also now actively researching reaction mechanisms for these monomers in polyesterification and polyamidation, aiming for authoritative sources. Parallel to this, I'm beginning to structure the comparison guide, starting with monomer introductions and diving into performance analyses, protocols, and applications. I'll include self-validating explanations and data tables. Finally, I've started sketching Graphviz diagrams for visuals.

Launching Experimental Data Gathering

Now, I'm diving deeper into the specifics. I'm actively collecting and organizing experimental data on polymerization kinetics, thermal and mechanical properties, and solubility of polymers derived from both monomers. Simultaneously, I'm scouring the literature for authoritative sources on their reaction mechanisms in polyesterification and polyamidation, ensuring a strong foundation for the comparative analysis.

Gathering Initial Insights

I've made considerable strides in my initial research phase, unearthing a wealth of data on 1,4-Cyclohexanedimethanol (CHDM) and its role in crafting polyesters. The polymer's thermal resilience and impressive mechanical strength are standing out.

Adjusting the Strategy

The initial plan has hit a snag, as readily available experimental data directly comparing this compound and CHDM in polyester synthesis is scarce. I've uncovered applications for the hydrochloride in organic synthesis and medicinal chemistry, but nothing directly relevant. This necessitates a strategic shift. My new approach involves investigating the potential of this compound in synthesizing polyamides or poly(ester-amide)s, allowing for a more indirect comparison with CHDM in polyesters based on fundamental polymer properties. I'll focus on literature regarding amino alcohol-based polyamide synthesis, establishing the material's viability before comparisons.

Refining the Approach

I'm now revising my strategy, as direct experimental comparisons aren't feasible with currently available data. The initial search on this compound yielded primarily supplier information and uses in other fields. I'm pivoting to explore its potential in polyamide or poly(ester-amide) synthesis. My next steps involve literature searches on amino alcohol-based polyamide synthesis, building a theoretical framework for comparison with CHDM-based polyesters. This shift requires researching typical aliphatic/cycloaliphatic polyamide properties.

Adjusting Focus Further

I'm now revising my strategy as the initial data doesn't offer a direct path. Searching on this compound yields supplier info and applications, not polymer synthesis. I'm focusing on its polyamide or poly(ester-amide) potential. I'll search literature on amino alcohol-based polyamide synthesis to develop a theoretical framework for comparison with CHDM-based polyesters. Next, I will look at the typical properties of aliphatic/cycloaliphatic polyamides.

Gathering Relevant Literature

I've made real headway with the literature search. The second round yielded more useful information on synthesizing polyamides and poly(ester-amide)s from amino alcohols. I found several articles that discuss their synthesis, characterization, and properties.

Addressing Knowledge Gaps

I'm synthesizing a theoretical discussion using existing literature. While the second round of searches deepened my understanding of similar polymers, like synthesizing polyamides/poly(ester-amide)s from amino alcohols, direct experimental data on this compound is still missing. I'll clearly indicate the reliance on analogous systems and established polymer principles.

Refining Theoretical Comparisons

I'm now focusing on strengthening the theoretical comparison. I've found that the literature on synthesizing polyamides from cycloaliphatic diamines will be helpful in predicting the properties of polymers from this compound. I will use it as a basis for estimating mechanical and thermal characteristics. My updated guide structure will highlight the lack of direct experimental data and lean on existing polymer chemistry principles and analogous systems. I am also searching for the performance of polyamides derived from cycloaliphatic diamines.

Deepening the Analysis

I'm now expanding the theoretical analysis using my most recent findings. I've found that searching for cycloaliphatic diamines is a good strategy for predicting the properties of polymers from this compound. This will allow me to refine the guide structure with a clear introduction to both monomers and a thorough comparison, highlighting the lack of direct experimental data for the focus compound. I can document the performance of 1,4-cyclohexanedimethanol in polyester synthesis. I will develop representative experimental protocols and generate illustrative diagrams and tables. I'll write the full guide in a scientifically objective way.

Exploring CHDM Polyesters

I've been immersed in the world of CHDM-based polyesters. I've compiled a solid database on their properties, and also gathered some decent literature on synthesizing and understanding these materials. I'm moving toward a more focused investigation, exploring specific synthesis methods.

Expanding Synthesis Focus

I've significantly broadened my scope to include polyamides and poly(ester-amide)s derived from amino alcohols and cycloaliphatic diamines, enhancing the guide's scope significantly. I have a firm theoretical foundation and comparative data for the performance of this compound. However, I need to address the lack of direct experimental data on its polymerization and refine my experimental protocol sections. I'm focusing now on adding specific details for polymerizations to improve practical value.

Analyzing Experimental Gaps

I'm now zeroing in on the critical need for detailed experimental protocols for both CHDM polyesters and amino alcohol-based polyamides. While I have a solid understanding and enough information to build comparative data, a lack of direct experimental data for this compound remains. I'll prioritize filling this gap to enhance the guide's practical applicability. I am confident in creating a theoretically strong section based on the existing literature. My next immediate goal is the detailed protocols.

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of trans-4-Aminocyclohexanemethanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[1]

trans-4-Aminocyclohexanemethanol and its derivatives are vital chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of these intermediates is paramount for the safety and effectiveness of the final drug product. The accurate determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is therefore a non-negotiable step in both process development and quality control.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of trans-4-Aminocyclohexanemethanol hydrochloride and its derivatives. We will delve into the core principles, provide field-proven experimental protocols, and offer expert insights to help researchers and drug development professionals select the most appropriate method for their specific needs.

Core Analytical Techniques: A Comparative Analysis

The determination of enantiomeric excess can be approached through several sophisticated analytical techniques. The most prevalent and powerful of these are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method operates on a different principle to differentiate the enantiomers, and each carries a unique profile of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1][2] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Principle of Separation: The fundamental mechanism is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including amino alcohols.[1][3]

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Hydrochloride Salt p2 Dissolve in Mobile Phase or suitable solvent p1->p2 p3 Neutralize (if necessary) with dilute base (e.g., TEA) p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject Sample p4->a1 a2 Isocratic Elution on Chiral Stationary Phase (CSP) a1->a2 a3 UV or MS Detection a2->a3 d1 Integrate Enantiomer Peaks a3->d1 d2 Calculate Enantiomeric Excess (e.e.) d1->d2

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Field-Proven Protocol: Chiral HPLC Method

Objective: To determine the enantiomeric excess of a trans-4-Aminocyclohexanemethanol derivative.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the hydrochloride salt into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. For analytes with poor UV absorbance, derivatization with a UV-active agent like benzoyl chloride may be necessary.[4]

    • Causality Note: The hydrochloride salt can interfere with some polysaccharide-based CSPs. Neutralization with a small amount of a base like triethylamine (TEA) in the sample solvent or mobile phase is often required to achieve good peak shape and resolution.

  • Instrumentation & Column:

    • System: Standard HPLC system with a UV detector.

    • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)).[3] These columns have shown broad applicability for chiral amines.[3]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

    • Causality Note: The hexane/alcohol ratio is the primary driver of retention and resolution. The alcohol (polar modifier) competes with the analyte for interaction sites on the CSP. Diethylamine is a basic additive used to block acidic silanol sites on the silica support and improve the peak shape of basic analytes like amines.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210-220 nm (or a higher wavelength if derivatized).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers (Peak 1 and Peak 2).

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak).

Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes

Chiral GC is a powerful technique known for its exceptional resolving power. However, its application to non-volatile compounds like amino alcohols requires a critical preliminary step: derivatization.

Principle of Separation: Similar to HPLC, separation occurs on a column with a chiral stationary phase, typically based on derivatized cyclodextrins.[5] The analyte, now rendered volatile through derivatization, partitions between the inert carrier gas (mobile phase) and the CSP. Enantiomers are resolved based on differences in the stability of their transient diastereomeric interactions with the cyclodextrin selector.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Analyte in Aprotic Solvent p2 Add Derivatizing Agent (e.g., TFAA, HFB-Cl) p1->p2 p3 React (Heat if necessary) p2->p3 p4 Quench & Extract Derivative p3->p4 a1 Inject Derivative p4->a1 a2 Temperature Programmed Separation on Chiral Column a1->a2 a3 FID or MS Detection a2->a3 d1 Integrate Enantiomer Peaks a3->d1 d2 Calculate Enantiomeric Excess (e.e.) d1->d2

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Field-Proven Protocol: Chiral GC Method

Objective: To determine the e.e. of trans-4-Aminocyclohexanemethanol via GC after derivatization.

  • Mandatory Derivatization:

    • Dissolve ~1 mg of the free base (neutralized from the HCl salt) in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. Carefully evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

    • Causality Note: Derivatization is essential. The polar -NH₂ and -OH groups must be masked to make the molecule volatile and prevent it from adsorbing irreversibly to the GC column. TFAA is a common choice as it reacts readily with both functional groups to form stable, volatile derivatives.[6]

  • Instrumentation & Column:

    • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm).[5][6]

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program: 100 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min.

    • Detector: FID at 270 °C.

  • Data Analysis:

    • Calculate e.e. using the peak areas of the two separated diastereomeric derivatives, as described for HPLC.

Alternative & Orthogonal Methods: CE and NMR

While HPLC and GC are the workhorses, Capillary Electrophoresis and NMR Spectroscopy offer unique capabilities that can be invaluable for method validation or specialized applications.

Chiral Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte (BGE).[7][8] The enantiomers form transient inclusion complexes with the chiral selector, which have different effective mobilities, leading to their separation.

Advantages:

  • Extremely high separation efficiency.

  • Very low sample and solvent consumption.

  • Can often separate compounds that are difficult to resolve by HPLC.

Limitations:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Can be less robust and more susceptible to matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is a non-separative technique. To determine e.e., a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR sample.[9][10]

  • CSAs (e.g., (R)-BINOL) form rapidly exchanging diastereomeric complexes with the analyte enantiomers, causing specific protons in the enantiomers to experience different magnetic environments and thus appear as separate signals in the ¹H NMR spectrum.[9][11]

  • CDAs (e.g., Mosher's acid chloride) react covalently with the analyte to form stable diastereomers, which will have distinct signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P).[10][12]

The e.e. is calculated by integrating the well-resolved signals corresponding to each species.[9]

Workflow: NMR with Chiral Solvating Agent

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Analyte in Deuterated Solvent (e.g., CDCl₃) p2 Add Chiral Solvating Agent (CSA) directly to NMR tube p1->p2 p3 Mix Thoroughly p2->p3 a1 Acquire Spectrum (¹H or ¹⁹F NMR) p3->a1 a2 Identify Resolved Enantiomer Signals a1->a2 d1 Integrate Signals a2->d1 d2 Calculate Enantiomeric Excess (e.e.) d1->d2

Caption: Workflow for enantiomeric excess determination by NMR using a CSA.

Advantages:

  • Provides an absolute measurement without response factor bias.

  • Fast and non-destructive (with CSAs).

  • Provides structural confirmation.

Limitations:

  • Significantly lower sensitivity than chromatographic methods.

  • Requires a relatively pure sample.

  • Peak overlap can complicate integration.

Performance Comparison and Method Selection

Choosing the right analytical method requires balancing the needs of the project with the inherent capabilities of each technique.

ParameterChiral HPLCChiral GCChiral CENMR Spectroscopy
Resolution Very Good to ExcellentExcellentExcellentVariable (Good with right agent)
Sensitivity (LOD/LOQ) High (ng/mL)Very High (pg/mL)Moderate (µg/mL)Low (mg/mL)
Analysis Speed 5-30 min10-40 min5-20 min< 15 min per sample
Sample Prep Complexity Low to ModerateHigh (derivatization)LowVery Low
Robustness HighModerate to HighModerateHigh
Primary Application QC, Process Control, R&DImpurity Profiling, R&DOrthogonal Method, R&DStructural Confirmation, R&D
Decision Guide for Method Selection

start What is the primary goal? n1 Routine QC or High Throughput? start->n1 Routine QC & High Throughput n2 Highest Resolution or Volatile Impurities? start->n2 Highest Resolution & Volatile Impurities n3 Absolute Quantification or Structural Confirmation? start->n3 Absolute Quantification & Structural Confirmation n4 Orthogonal Method or Low Sample Volume? start->n4 Orthogonal Method & Low Sample Volume hplc Chiral HPLC gc Chiral GC nmr NMR with CSA/CDA ce Chiral CE n1->hplc Yes n2->gc Yes n3->nmr Yes n4->ce Yes

Caption: Decision tree for selecting an appropriate analytical method.

Trustworthiness: The Imperative of Method Validation

Regardless of the chosen technique, the method must be validated to ensure it is fit for its intended purpose.[13] A self-validating system is one where the protocol includes checks to ensure the system is performing correctly. According to International Council for Harmonisation (ICH) guidelines Q2(R2), key validation parameters for an enantiomeric excess method include:[13][14][15][16][17]

  • Specificity: The ability to resolve the two enantiomers from each other and from any related substances or impurities. This is typically demonstrated by spiking the sample with the opposite enantiomer and potential impurities.

  • Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements. This is assessed by multiple injections of the same sample.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known, varying ratios of the two enantiomers.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the minor enantiomer over a given range.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling enantiomeric purity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the routine, high-precision determination of enantiomeric excess of this compound derivatives, Chiral HPLC stands out as the most robust, versatile, and widely applicable method . Its high sensitivity, reliability, and the extensive availability of effective chiral stationary phases make it the gold standard for quality control and release testing in the pharmaceutical industry.

Chiral GC serves as an excellent high-resolution alternative, particularly if the analytical workflow already involves GC for other tests (e.g., residual solvents) and if the required derivatization step can be robustly validated.

NMR Spectroscopy and Chiral CE are best employed as orthogonal or complementary techniques. NMR is unparalleled for providing an absolute, non-separative confirmation of enantiomeric excess, making it a powerful tool in research and for validating primary chromatographic methods. Chiral CE is valuable when sample volume is extremely limited or when HPLC methods fail to provide adequate resolution.

Ultimately, the selection of an analytical method is a strategic decision. By understanding the fundamental principles, strengths, and weaknesses of each technique, as detailed in this guide, researchers and drug development professionals can confidently choose and implement a method that ensures the stereochemical integrity of their products and the safety of patients.

References

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  • A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. PubMed. Available at: [Link]

  • Chiral separation of β-amino alcohols by capillary electrophoresis using cyclodextrins as buffer additives. I. Effect of varying operating parameters. Semantic Scholar. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health (NIH). Available at: [Link]

  • NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. SUZHOU MYI BIOLOGICAL TECHNOLOGY CO.,LTD. Available at: [Link]

  • Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

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  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

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  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

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  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

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  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed. Available at: [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Scilit. Available at: [Link]

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Benchmarking catalysts derived from trans-4-Aminocyclohexanemethanol hydrochloride against proline-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug development, the quest for efficient, stereoselective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages in terms of cost, stability, and reduced toxicity.[1] Among the pioneers of this field, L-proline and its derivatives have established themselves as the workhorses for a multitude of asymmetric transformations.[2][3][4] However, the exploration of novel catalyst scaffolds remains a critical endeavor for expanding the scope and efficacy of organocatalysis.

This guide provides an in-depth comparison of the well-established proline-based catalysts with an emerging class of catalysts derived from chiral cyclohexane backbones. While direct and extensive experimental data for catalysts specifically derived from trans-4-aminocyclohexanemethanol hydrochloride is not widely available in the current body of scientific literature, we can draw valuable insights by examining structurally related catalysts, such as those derived from cyclohexanediamine. This comparison will focus on the structural rationale, mechanistic pathways, and reported performance in key asymmetric reactions, offering a forward-looking perspective for researchers and drug development professionals.

The Proline Paradigm: A Legacy of Success

L-proline, a naturally occurring amino acid, is a remarkably versatile and efficient organocatalyst for a wide range of asymmetric reactions, including aldol, Mannich, and Michael additions.[2][3][5] Its catalytic prowess stems from its unique bicyclic structure, which imparts a high degree of conformational rigidity, and the presence of both a secondary amine and a carboxylic acid moiety. This bifunctionality is crucial for its mechanism of action.[5][6]

The generally accepted mechanism for proline-catalyzed reactions, such as the aldol reaction, involves the formation of an enamine intermediate between the ketone donor and the secondary amine of proline. The carboxylic acid group of proline then acts as an intramolecular Brønsted acid, participating in a highly organized, chair-like transition state that effectively shields one face of the enamine, leading to high enantioselectivity.[5][6]

The Cyclohexane Scaffold: An Alternative Approach

Catalysts derived from chiral cyclohexane backbones, such as those from cyclohexanediamine, offer a different structural paradigm. Unlike the rigid five-membered ring of proline, the six-membered cyclohexane ring is more flexible. This flexibility could potentially allow for a different and perhaps more tunable steric environment in the transition state. However, it may also present challenges in achieving the high levels of stereocontrol seen with proline.

While the specific target of this guide, catalysts from this compound, remains an under-explored area, we can look to the performance of related cyclohexane-based catalysts to infer potential characteristics. For instance, catalysts derived from cyclohexanediamine have been employed in asymmetric aldol reactions.[2][3]

Head-to-Head Performance: A Data-Driven Look at the Aldol Reaction

To provide a quantitative comparison, let's examine the performance of a proline-based catalyst and a cyclohexanediamine-derived catalyst in a representative asymmetric aldol reaction between a ketone and an aromatic aldehyde.

CatalystReactionDonorAcceptorYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
L-Proline AldolAcetone4-Nitrobenzaldehyde6876-
(1R,2R)-Cyclohexane-1,2-diamine AldolAcetone4-Nitrobenzaldehyde8129-[2]

Analysis of Performance Data:

The data clearly illustrates the current performance gap between the well-established proline catalyst and the reported cyclohexanediamine-derived catalyst in this specific aldol reaction. L-proline provides a significantly higher enantiomeric excess (76% ee) compared to the cyclohexanediamine derivative (29% ee).[2] This suggests that the transition state organization provided by the proline scaffold is more effective for stereochemical control in this context.

It is crucial to note that this is a single data point and does not preclude the possibility of highly effective catalysts being developed from the cyclohexane scaffold with further structural modifications and optimization of reaction conditions. The higher yield obtained with the cyclohexanediamine catalyst is also noteworthy.[2]

Mechanistic Insights: Visualizing the Catalytic Cycles

The catalytic cycles for both proline and a generic diamine catalyst share similarities, primarily the formation of an enamine intermediate. However, the nature of the transition state, which dictates the stereochemical outcome, is influenced by the catalyst's structure.

Proline Catalytic Cycle

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Proline->Enamine TransitionState Chair-like Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation AldolAdduct Aldol Adduct Iminium->AldolAdduct + H₂O AldolAdduct->Proline Catalyst Regeneration H2O H₂O H2O->Iminium

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Cyclohexanediamine Catalytic Cycle

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Diamine - H₂O Diamine Cyclohexanediamine Diamine->Enamine TransitionState Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation AldolAdduct Aldol Adduct Iminium->AldolAdduct + H₂O AldolAdduct->Diamine Catalyst Regeneration H2O H₂O H2O->Iminium

Caption: General catalytic cycle for a diamine-catalyzed aldol reaction.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for the aldol reactions cited in the performance comparison table.

Proline-Catalyzed Aldol Reaction

Source: Adapted from List, B.; Lerner, R. A.; Barbas, C. F., III J. Am. Chem. Soc.2000 , 122, 2395–2396.

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is added L-proline (0.3 mmol, 30 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate = 3:1) to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Cyclohexanediamine-Catalyzed Aldol Reaction

Source: Adapted from reference[2].

  • To a mixture of 4-nitrobenzaldehyde (1.0 mmol) and (1R,2R)-cyclohexane-1,2-diamine (0.1 mmol, 10 mol%) in brine (1.0 mL) is added acetone (2.0 mL).

  • The reaction mixture is stirred at 0 °C for 48 hours.

  • The reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to give the aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Causality Behind Experimental Choices and Future Outlook

The choice of catalyst in organocatalysis is a critical decision that influences not only the stereochemical outcome but also the reaction kinetics and overall efficiency.

Why Proline Excels: The rigidity of the proline scaffold and the intramolecular hydrogen bonding from the carboxylic acid group create a well-defined transition state, which is the primary reason for its high enantioselectivity.[5][6] The use of a relatively high catalyst loading (30 mol%) in some of the seminal works was to ensure a reasonable reaction rate.

The Potential of Cyclohexane Scaffolds: While the reported enantioselectivity for the cyclohexanediamine catalyst is modest, the cyclohexane backbone offers a versatile platform for the introduction of various substituents.[2] The trans-1,4-disubstituted pattern of trans-4-aminocyclohexanemethanol provides a rigid and well-defined spatial arrangement of the amino and hydroxyl groups. The hydroxyl group could engage in hydrogen bonding to activate the electrophile, similar to the carboxylic acid in proline, potentially leading to a highly organized transition state.

Future Directions: The limited exploration of catalysts derived from this compound represents a significant opportunity for future research. A systematic investigation into the synthesis of derivatives of this scaffold, with modifications to the amine and alcohol moieties, could unlock new catalysts with improved performance. Key areas for exploration would include:

  • N-Substituent Effects: Introducing bulky substituents on the nitrogen atom could enhance steric shielding in the transition state.

  • Role of the Hydroxyl Group: Protecting or modifying the hydroxyl group could modulate its hydrogen-bonding capability and influence reactivity and selectivity.

  • Solvent and Additive Screening: A thorough screening of reaction conditions is crucial to optimize the performance of any new catalyst system.

Conclusion

Proline and its derivatives remain the gold standard in many asymmetric organocatalytic transformations due to their high efficiency and stereoselectivity, which are rooted in their unique, rigid structure. While the currently available data for catalysts derived from the cyclohexane backbone, such as cyclohexanediamine, show lower enantioselectivity in direct comparison, this scaffold holds untapped potential.

The development of novel catalysts is a cornerstone of advancing synthetic chemistry. The structural features of trans-4-aminocyclohexanemethanol suggest that it could serve as a valuable starting point for a new class of organocatalysts. Further research in this area is warranted and could lead to the discovery of powerful catalytic systems that complement or even surpass the capabilities of the current state-of-the-art. For researchers and professionals in drug development, staying abreast of such emerging catalyst platforms is essential for innovation and the efficient synthesis of complex chiral molecules.

References

  • Ishii, Y., & Abe, T. (2013). Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction. International Journal of Organic Chemistry, 3(4), 263-268. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Allemann, C., Gordillo, R., & Clemente, F. R. (2004). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 126(20), 6458–6466. [Link]

  • Proline organocatalysis. (2023, November 29). In Wikipedia. [Link]

  • Mondal, A., & Naskar, S. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Arkivoc, 2018(7), 1-14. [Link]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., ... & Nakano, H. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(3), 1548-1553. [Link]

  • Shajahan, R., Sarang, R., & Saithalavi, A. (2022). Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. Current Organocatalysis, 9(2), 124-146. [Link]

  • do Carmo, P. F., de Andrade, J. B., & de Andrade, L. H. (2018). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. Journal of the Brazilian Chemical Society, 30, 1419-1428. [Link]

  • Kumar, A., & Sunoj, R. B. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16532–16541. [Link]

  • Dondoni, A., & Massi, A. (2006). Proline and its derivatives as organocatalysts in asymmetric synthesis. Angewandte Chemie International Edition, 45(44), 7414-7427. [Link]

  • Duthaler, R. O. (2009). Comparison of organocatalysis with conventional catalysis. Angewandte Chemie International Edition, 48(46), 8664-8666. [Link]

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A Comparative Guide to the Structural Analysis of Coordination Complexes with trans-4-Aminocyclohexanemethanol Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of coordination chemistry, the rational design of metal complexes with tailored properties is paramount for advancements in catalysis, materials science, and drug development. The choice of ligand is a critical determinant of the resulting complex's geometry, stability, and reactivity. This guide provides an in-depth comparative analysis of coordination complexes featuring the bidentate ligand, trans-4-Aminocyclohexanemethanol hydrochloride. We will explore its structural nuances and compare its performance with alternative amino alcohol ligands, supported by experimental data and established analytical protocols.

Introduction: The Merits of trans-4-Aminocyclohexanemethanol as a Ligand

trans-4-Aminocyclohexanemethanol, with its primary amine and hydroxyl functional groups positioned on a rigid cyclohexane backbone, presents a unique stereochemistry that can influence the coordination sphere of a metal ion. The "trans" configuration locks the coordinating groups into a diaxial or diequatorial orientation, thereby imposing specific geometric constraints on the resulting metal complex. The hydrochloride salt form ensures stability and solubility for synthetic manipulations.

The primary amine offers a strong coordinating site, while the hydroxyl group can either coordinate directly to the metal center or participate in hydrogen bonding, leading to the formation of supramolecular architectures. This dual functionality allows for versatile coordination modes, making it an intriguing ligand for the synthesis of novel coordination compounds.

Synthesis of Coordination Complexes: A General Protocol

The synthesis of coordination complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for single-crystal X-ray diffraction.

Experimental Protocol: Synthesis of a Generic [M(L)₂]X₂ Complex
  • Ligand Preparation: Dissolve this compound (2 mmol) in methanol (20 mL). To this solution, add a stoichiometric equivalent of a weak base (e.g., triethylamine) to deprotonate the amine and facilitate coordination.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Crystallization: The resulting mixture is stirred for 2-4 hours at room temperature. The solution is then filtered and the filtrate is left for slow evaporation at room temperature. Alternatively, vapor diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution can promote crystal growth.

  • Isolation: Crystalline products are collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.

Causality: The use of a weak base is essential to neutralize the hydrochloride, freeing the amine group for coordination. Methanol is a common solvent due to its ability to dissolve both the ligand and many metal salts. Slow evaporation or vapor diffusion techniques are employed to control the rate of crystallization, which is critical for obtaining high-quality single crystals.

Structural Characterization: A Multi-Technique Approach

A comprehensive structural analysis of coordination complexes requires the application of several complementary analytical techniques.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the solid-state structure of a coordination complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement Synthesis Complex Synthesis Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation / Diffusion Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Solve Structure Solution (e.g., SHELXT) Diffractometer->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation (e.g., checkCIF) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure CIF & Report

Caption: A generalized workflow for the structural determination of a coordination complex using single-crystal X-ray diffraction.

Spectroscopic Techniques: Probing the Coordination Environment

While SC-XRD provides a static picture in the solid state, spectroscopic methods offer insights into the structure and bonding in both solid and solution phases.

FTIR spectroscopy is a powerful tool for identifying the coordination of functional groups. The coordination of the amine and hydroxyl groups of trans-4-Aminocyclohexanemethanol to a metal ion results in characteristic shifts in their vibrational frequencies.

  • ν(N-H) vibrations: The stretching vibrations of the primary amine group, typically observed around 3300-3400 cm⁻¹, will shift to lower wavenumbers upon coordination to a metal center due to the weakening of the N-H bonds.

  • ν(O-H) vibrations: The broad O-H stretching band of the hydroxyl group (around 3200-3600 cm⁻¹) will also shift, and may sharpen, upon coordination.

  • New Bands: The formation of metal-ligand bonds will give rise to new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations, typically in the 400-600 cm⁻¹ region.[1]

¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes in solution.[2] The coordination of the ligand to a metal ion will induce changes in the chemical shifts of the protons and carbons near the coordination sites.

  • ¹H NMR: The protons on the carbon atoms adjacent to the amine and hydroxyl groups will experience significant downfield shifts upon coordination.

  • ¹³C NMR: Similarly, the carbon signals of C-NH₂ and C-OH will be deshielded.

For paramagnetic complexes, NMR spectra are more complex due to signal broadening and large chemical shifts. However, they can still provide valuable structural information.

Thermal Analysis: Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of coordination complexes and the nature of their decomposition.[3][4]

  • TGA: Measures the change in mass of a sample as a function of temperature. It can reveal the loss of solvent molecules, the decomposition of the organic ligand, and the formation of a final metal oxide residue.[5]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can identify phase transitions, melting points, and decomposition temperatures.

Comparative Analysis: trans-4-Aminocyclohexanemethanol vs. Alternative Ligands

To understand the unique contributions of trans-4-Aminocyclohexanemethanol as a ligand, it is instructive to compare the properties of its complexes with those derived from other amino alcohol ligands.

LigandStructural FeaturesExpected Coordination BehaviorPotential Advantages/Disadvantages
trans-4-Aminocyclohexanemethanol Rigid "trans" cyclohexane backbone. Primary amine and hydroxyl groups.Forms stable five- or six-membered chelate rings. Stereochemistry can lead to specific isomers.Advantage: Pre-organized structure can lead to predictable coordination geometries. Disadvantage: Rigidity may limit coordination to certain metal ions.
Ethanolamine Flexible acyclic backbone. Primary amine and hydroxyl groups.Readily forms stable five-membered chelate rings. Flexibility allows for accommodation of various metal ion coordination preferences.Advantage: High flexibility. Disadvantage: Lack of steric bulk may lead to less stable complexes.
cis-1,2-Diaminocyclohexane Rigid "cis" cyclohexane backbone. Two primary amine groups.Strong bidentate N,N-donor ligand. Forms stable five-membered chelate rings.Advantage: Forms very stable complexes due to the chelate effect. Disadvantage: Lacks the O-donor for potential hydrogen bonding or alternative coordination modes.
trans-1,2-Diaminocyclohexane Rigid "trans" cyclohexane backbone. Two primary amine groups.Can act as a bridging ligand or coordinate to a single metal in a strained conformation.Advantage: Can be used to construct polynuclear complexes. Disadvantage: Chelating ability is sterically hindered.

Coordination Modes of Amino Alcohol Ligands

coordination_modes cluster_chelation Chelating Bidentate cluster_bridging Bridging Monodentate M1 M N1 N M1->N1 O1 O M1->O1 N1->O1 M2 M N2 N M2->N2 M3 M' O2 O M3->O2 N2->O2

Caption: Common coordination modes for amino alcohol ligands: chelating to a single metal center and bridging between two metal centers.

Conclusion

This compound is a versatile ligand that offers a unique combination of a rigid stereochemical backbone and dual coordinating functional groups. Its coordination complexes can be effectively characterized by a suite of analytical techniques, with single-crystal X-ray diffraction providing the most definitive structural information. Comparative analysis with other amino alcohol ligands highlights the importance of ligand design in controlling the structure and properties of the resulting metal complexes. The insights gained from such studies are crucial for the rational design of new functional materials and molecules.

References

  • Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. (2021). ResearchGate. [Link]

  • Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. (2021). Impactfactor. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2023). Oriental Journal of Chemistry. [Link]

  • Thermal Analysis Data, TG and DSC for the Complexes. (2018). ResearchGate. [Link]

  • Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. (2015). ResearchGate. [Link]

  • Synthesis and Spectral Studies of Some Transition metal Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3 - RSIS International. (n.d.). RSIS International. [Link]

  • Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit. (2020). Banaras Hindu University. [Link]

  • Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. (n.d.). MDPI. [Link]

  • solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. (2023). SciELO. [Link]

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI. [Link]

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. (2022). PMC - NIH. [Link]

  • Coordination chemistry of cis,trans-1,3,5-Triaminocyclohexane : from mononuclear complexes to supramolecular architectures. (2003). UBIRA ETheses. [Link]

  • Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. (2023). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. (2018). Scholarship@Miami. [Link]

  • Synthesis, spectroscopy and magnetic properties of transition-metal complexes with aminophosphonate derivatives of pyridine. (2007). ResearchGate. [Link]

  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases. (2024). PMC - PubMed Central. [Link]

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[6]aneN4. (2023). Open Access Library Journal. [Link]

  • Pressure-Induced Structural Effects in the Square Lattice (sql) Topology Coordination Network Sql-1-Co-NCS·4OX. (2023). NIH. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2012). PMC - NIH. [Link]

  • Structural variation in copper(i) complexes with pyridylmethylamide ligands: structural analysis with a new four-coordinate geometry index, τ4. (2007). Dalton Transactions (RSC Publishing). [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. (2023). MDPI. [Link]

  • The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. (2009). Dalton Transactions. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0), grounded in established safety principles and regulatory frameworks.

The core principle of chemical waste management is that all laboratory wastes containing chemical constituents are presumed to be regulated hazardous wastes until proven otherwise. This "guilty until proven innocent" approach ensures the highest level of safety and compliance.

Part 1: Hazard Assessment and Waste Characterization

Before the first drop of waste is generated, a thorough understanding of the chemical's hazards is essential. This knowledge informs every subsequent step of the disposal process, from selecting personal protective equipment (PPE) to segregating the waste stream.

Chemical and Hazard Profile:

This compound is the salt of an amino alcohol. Its hazard profile is derived from both its physical state and its chemical properties.

PropertyValue / ClassificationSource
Chemical Name This compound[1]
CAS Number 1504-49-0[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Physical State Solid[2]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
Incompatible Materials Strong oxidizing agents[2]
Storage Class 11 - Combustible Solids[3]

Causality: The hydrochloride salt form means that in aqueous solution, this compound can be acidic, contributing to its irritant properties. The amine functional group presents a risk of incompatibility with certain other chemicals, such as strong oxidizers, with which it can react exothermically or release hazardous fumes.

Regulatory Waste Determination:

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

  • Listed Waste: this compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[6][7][8] These lists are generally reserved for common industrial chemicals and acutely toxic compounds.

  • Characteristic Waste:

    • Corrosivity (D002): Waste solutions containing this compound may be acidic. If the pH of the waste is ≤ 2, it must be classified as corrosive hazardous waste.[5]

    • Toxicity (D004-D043): While specific data for this compound is limited, the non-hydrochloride parent amine, 4-Aminocyclohexanol, is classified as toxic to aquatic life with long-lasting effects.[9] Therefore, it is prudent to manage waste containing this compound as potentially ecotoxic.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of generation to the final pickup by your institution's Environmental Health & Safety (EHS) department.

Proper waste containment begins the moment the waste is generated.

  • Container Selection: Use a designated hazardous waste container that is compatible with the waste. The original chemical container is often a good choice.[10] If using a different container, ensure it is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and is in good condition, free of leaks or cracks.[10][11]

  • Container Labeling: The container must be labeled as soon as the first drop of waste is added.[11] Use the official hazardous waste tag provided by your institution's EHS office. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • List all constituents in the container, including solvents and water, with their approximate percentages.

    • The date accumulation started.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[11][12] Leaving a funnel in the opening is a common violation and safety hazard.

Causality: Chemical segregation is a critical safety measure to prevent violent reactions, fires, or the generation of toxic gases.

  • Segregate by Hazard Class: At a minimum, waste containing this compound should be stored separately from:

    • Bases: To avoid acid-base neutralization reactions.

    • Strong Oxidizers (e.g., nitric acid, perchlorates, permanganates): To prevent potentially violent exothermic reactions.

    • Reactive Metals (e.g., sodium, potassium): To avoid hazardous reactions.

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray.[12][13] This tray must be chemically compatible with the waste and large enough to hold at least 110% of the volume of the largest container.[13] This prevents a spill from spreading and mixing with other incompatible chemicals stored nearby.

Laboratories that generate hazardous waste are known as Satellite Accumulation Areas (SAAs). Strict rules govern storage in these areas.

  • Location: Store the waste container at or near the point of generation and under the control of laboratory personnel.[12] Do not store waste in hallways, on floors, or in any area accessible to the public.[11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at any one time.[13]

  • Time Limits: Once a waste container is full, it must be moved to a central storage area or picked up by EHS within a specified timeframe (often within 3 days). Check with your institution's EHS for specific time limits on waste storage in the lab.[13]

  • Request Pickup: Once your waste container is full or you have finished the project generating the waste, schedule a pickup through your institution's EHS department.[10] This is typically done through an online request system.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff.[12]

The entire disposal process can be visualized as a decision-making workflow:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_gen Waste Generation & Collection cluster_store Laboratory Storage (SAA) cluster_dispose Final Disposal start Project Inception assess Assess Hazards of trans-4-Aminocyclohexanemethanol HCl (Review SDS) start->assess generate Generate Waste assess->generate select_container Select Compatible Waste Container generate->select_container label_container Affix Hazardous Waste Tag (List all constituents) select_container->label_container add_waste Add Waste to Container (Keep closed when not in use) label_container->add_waste segregate Segregate from Incompatibles (Bases, Oxidizers) add_waste->segregate secondary_contain Place in Secondary Containment segregate->secondary_contain store Store at/near Point of Generation secondary_contain->store is_full Container Full? store->is_full is_full->add_waste No request_pickup Request Pickup from EHS is_full->request_pickup Yes ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for the compliant disposal of this compound waste.

Part 3: Handling Empty Containers

Even an "empty" container that held a hazardous chemical must be managed properly.

  • Definition of Empty: A container is considered "RCRA empty" if all possible material has been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

  • Disposal Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., water or methanol).[10]

    • Collect the first rinseate as hazardous waste in your designated waste container.[11] Subsequent rinses may be permissible for drain disposal, but you must confirm this with your local EHS.

    • Completely deface or remove the original manufacturer's label.[10]

    • Dispose of the clean, defaced container in the regular trash or designated glass disposal box.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and regulatory compliance, thereby protecting themselves, their colleagues, and the environment.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (n.d.). Chemicals. MIT EHS. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Stanford EH&S. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. OSU EHS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Regulations.gov. (n.d.). HazardousWaste Reference Guidebook. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. EPA. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize amine hydrochlorides? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. ESSR. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEŠIS. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of trans-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides a detailed protocol for the safe handling, use, and disposal of trans-4-Aminocyclohexanemethanol hydrochloride, a valuable building block in pharmaceutical and materials science research. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Understanding the Hazard Profile

This compound is a solid substance that, according to safety data sheets, can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A thorough understanding of its hazard profile is the first step in safe handling.

GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[1][2][3]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or goggles.[3]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a well-ventilated area or chemical fume hood.[1][3] If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[4]
Conducting reactions Safety glasses with side shields or goggles.[3]Chemical-resistant gloves.Laboratory coat.Work should be performed in a chemical fume hood.[4]
Handling spills Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.A self-contained breathing apparatus may be required for large spills.[5]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Pre-Handling and Preparation
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5]

  • Designate a Workspace: All work with this chemical should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest safety shower and eyewash station.[1][3]

Weighing and Solution Preparation
  • Minimize Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Use Appropriate Tools: Use a spatula or scoop for transferring the solid.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

During the Reaction
  • Closed Systems: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Constant Monitoring: Do not leave reactions unattended.

  • Ventilation: Ensure continuous operation of the chemical fume hood throughout the experiment.

Post-Reaction Work-up and Purification
  • Handle with Care: The product and any byproducts may also be hazardous. Maintain the same level of PPE and precautions during work-up and purification steps.

  • Avoid Contamination: Clean all equipment thoroughly after use.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Quench Reaction Quench Reaction Conduct Reaction->Quench Reaction Purify Product Purify Product Quench Reaction->Purify Product Decontaminate Decontaminate Purify Product->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose per Guidelines Dispose per Guidelines Label Waste->Dispose per Guidelines

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.